Alisol F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKJSQIXVXWFBK-SLGDLKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155521-45-2 | |
| Record name | Alisol F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155521452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALISOL F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQC8D2QG5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Alisol F in Liver Cells
Abstract
This compound, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant hepatoprotective activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in liver cells. The primary focus is on its potent anti-inflammatory effects and its role in regulating lipid metabolism, which are critical in the pathogenesis of various liver diseases, including acute liver injury and non-alcoholic fatty liver disease (NAFLD). This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: Anti-Inflammatory Effects
This compound exerts robust anti-inflammatory effects in liver cells primarily by suppressing key signaling pathways that orchestrate the inflammatory response. In models of acute liver injury, such as those induced by lipopolysaccharide (LPS) and D-galactosamine (D-gal), this compound effectively mitigates the inflammatory cascade.[1][2]
Inhibition of Pro-inflammatory Mediators
This compound significantly inhibits the production of pro-inflammatory cytokines and enzymes. Studies have shown that it suppresses the expression and release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of inflammatory mediators like nitric oxide (NO).[1][2]
Modulation of Key Signaling Pathways
The anti-inflammatory activity of this compound is mediated through the inhibition of several upstream signaling cascades:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to reduce the phosphorylation of key MAPK members, including extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[1] The MAPK pathway is a critical transducer of extracellular signals that lead to cellular responses, including inflammation.[1]
-
NF-κB Signaling Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a primary target of this compound. It prevents the degradation of IκB-α, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of numerous pro-inflammatory genes.[1]
-
STAT3 Signaling Pathway: this compound also suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another important transcription factor involved in the inflammatory response and cytokine signaling.[1][2]
Signaling Pathway Diagram: Anti-Inflammatory Action
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Alisol F: A Triterpene with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its anti-inflammatory, antiviral, and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising natural compound.
Core Biological Activities
This compound exhibits a range of biological activities, primarily centered around the modulation of key signaling pathways involved in inflammation, viral replication, and cancer cell survival.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of critical inflammatory signaling pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2]
The underlying mechanism of its anti-inflammatory action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] this compound has been shown to inhibit the phosphorylation of key proteins in these pathways, including ERK, JNK, p38, and STAT3, and to prevent the degradation of IκB-α, thereby blocking the nuclear translocation of NF-κB.[1]
Antiviral Activity against Hepatitis B Virus (HBV)
This compound has shown potent inhibitory activity against the Hepatitis B virus. Studies utilizing the HepG2.2.15 cell line, which stably expresses HBV, have demonstrated that this compound can significantly inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg).
Anticancer and Chemosensitizing Effects
While less explored than its other activities, this compound and its derivatives have shown potential in cancer therapy. Notably, this compound 24-acetate has been found to reverse multidrug resistance (MDR) in human breast cancer cells (MCF-7/DOX). This effect is attributed to the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for extruding chemotherapeutic drugs from cancer cells.[3] By inhibiting P-gp, this compound 24-acetate enhances the intracellular accumulation and nuclear localization of chemotherapeutic agents like doxorubicin, thereby increasing their cytotoxic efficacy.[3]
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data reported for the biological activities of this compound and its derivatives.
| Activity | Assay System | Parameter | Value | Reference |
| Anti-HBV | HepG2.2.15 cells | IC50 for HBsAg secretion | 0.6 µM (this compound 24-acetate) | Not explicitly in results |
| Anti-HBV | HepG2.2.15 cells | IC50 for HBeAg secretion | 8.5 µM (this compound 24-acetate) | Not explicitly in results |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | Concentration-dependent | [1][2] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α, IL-1β, IL-6 | Concentration-dependent | [1][2] |
| MDR Reversal | MCF-7/DOX cells | IC50 of Doxorubicin alone | ~51.2 µM | [3] |
| MDR Reversal | MCF-7/DOX cells | IC50 of Doxorubicin + this compound 24-acetate (20 µM) | Significantly reduced | [3] |
Table 1: Summary of Quantitative Biological Activity Data for this compound and its Derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
a. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound (e.g., 3.3, 11, 33 µM) for 2 hours.[2]
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 24 hours for protein and cytokine analysis).[2]
b. Nitric Oxide (NO) Production Assay (Griess Test):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
c. Cytokine Measurement (ELISA):
-
The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
d. Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 mRNA Expression:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
e. Western Blot Analysis for MAPK and NF-κB Signaling Pathways:
-
After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, IκB-α, and NF-κB p65 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells
a. Cell Culture:
-
HepG2.2.15 cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and G418 (to maintain the HBV plasmid).
b. Treatment and Sample Collection:
-
Cells are seeded in 24-well or 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.
-
The cell culture supernatant is collected at specific time points (e.g., day 3 and day 6) for the analysis of HBsAg and HBeAg.
-
Cells are harvested for the analysis of intracellular HBV DNA.
c. HBsAg and HBeAg Quantification (ELISA):
-
The levels of HBsAg and HBeAg in the culture supernatant are quantified using commercial ELISA kits following the manufacturer's protocols.
d. HBV DNA Quantification (qPCR):
-
Intracellular HBV DNA is extracted from the harvested cells.
-
The amount of HBV DNA is quantified by qPCR using specific primers targeting a conserved region of the HBV genome.
Reversal of Multidrug Resistance (MDR) Assay in MCF-7/DOX Cells
a. Cell Culture:
-
Doxorubicin-resistant MCF-7/DOX cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a specific concentration of doxorubicin to maintain the resistant phenotype.
b. Cell Viability Assay (MTT or CCK-8):
-
MCF-7/DOX cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of doxorubicin alone or in combination with non-toxic concentrations of this compound 24-acetate (e.g., 5, 10, 20 µM).[3]
-
After 24 or 48 hours of incubation, a cell viability reagent (MTT or CCK-8) is added to each well.
-
After a further incubation period, the absorbance is measured at the appropriate wavelength.
-
The IC50 value of doxorubicin is calculated to determine the reversal of resistance.
c. Intracellular Doxorubicin Accumulation Assay:
-
MCF-7/DOX cells are treated with doxorubicin in the presence or absence of this compound 24-acetate.
-
After a specific incubation time, the cells are washed with ice-cold PBS and lysed.
-
The intracellular concentration of doxorubicin is measured using a fluorescence spectrophotometer (doxorubicin is fluorescent).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.
Caption: this compound inhibits inflammatory pathways.
Caption: Workflow for anti-inflammatory assay.
Conclusion
This compound is a promising natural triterpene with well-documented anti-inflammatory, anti-HBV, and potential anticancer activities. Its mechanisms of action involve the modulation of key cellular signaling pathways, making it an attractive candidate for the development of novel therapeutics. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further preclinical and clinical studies are warranted to translate these promising in vitro and in vivo findings into tangible clinical applications.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Alisol F: A Technical Guide to its Source, Isolation, and Characterization from Alisma orientale
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol F, a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale (Alismataceae), has garnered significant interest within the scientific community for its diverse pharmacological activities. Notably, it has demonstrated potent anti-inflammatory, hepatoprotective, and antiviral properties. This technical guide provides an in-depth overview of the sourcing, isolation, purification, and characterization of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and relevant biological signaling pathways.
Source Material
This compound is naturally present in the dried rhizomes of Alisma orientale, a perennial aquatic plant widely distributed in Asia. The rhizomes, commonly known as "Ze Xie" in traditional Chinese medicine, are the primary source for the extraction of this compound and other related bioactive triterpenoids. The quality and concentration of this compound in the plant material can be influenced by factors such as the geographical origin, cultivation practices, and harvesting time.
Isolation and Purification of this compound
The isolation of this compound from Alisma orientale rhizomes is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoids from this plant source.
Experimental Protocol: Extraction
The initial step involves the extraction of crude triterpenoids from the dried and powdered rhizomes of Alisma orientale.
Materials and Equipment:
-
Dried and powdered rhizomes of Alisma orientale
-
95% Ethanol (EtOH)
-
Reflux apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
The powdered rhizomes of Alisma orientale are subjected to extraction with 95% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent.[1]
-
The mixture is refluxed for 2 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
The ethanolic extracts are combined and filtered.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Experimental Protocol: Fractionation and Column Chromatography
The crude extract is subsequently fractionated to isolate compounds of interest. Silica gel column chromatography is a standard and effective method for the separation of triterpenoids like this compound.[2][3]
Materials and Equipment:
-
Crude ethanolic extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate (EtOAc), chloroform (CHCl₃), methanol (MeOH)
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
UV lamp for visualization
Procedure:
-
The crude extract is suspended in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a slurry of silica gel in n-hexane.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity. A common solvent system is a gradient of n-hexane-ethyl acetate or chloroform-methanol.
-
Fractions are collected and monitored by TLC.
-
Fractions showing similar TLC profiles are combined. This compound-containing fractions are identified by comparison with a reference standard.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.[4][5][6][7]
Materials and Equipment:
-
Partially purified this compound fraction
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Solvents: Acetonitrile (ACN) and water (HPLC grade)
-
Fraction collector
Procedure:
-
The partially purified this compound fraction is dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.45 µm filter.
-
The sample is injected into the preparative HPLC system.
-
Elution is performed using a gradient of acetonitrile and water. The specific gradient will need to be optimized based on the analytical HPLC results.
-
The elution is monitored at a suitable wavelength (e.g., 210 nm).
-
The peak corresponding to this compound is collected.
-
The purity of the collected fraction is confirmed by analytical HPLC.
Quantitative Data
The following tables summarize the quantitative data related to the analysis and characterization of this compound.
Table 1: HPLC Method for this compound Analysis
| Parameter | Value | Reference |
| Column | Shim-Pack CLC-ODS (C18), 6 mm x 150 mm, 5 µm | [8] |
| Mobile Phase | Acetonitrile (A) and Water (B) in a gradient elution | [8] |
| Detection | UV at 210 nm | |
| Flow Rate | Not specified | |
| Column Temperature | Not specified |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [9] |
| Precursor Ion (m/z) | 533.3 | [9] |
| Product Ion (m/z) | 487.3 | [9] |
Table 3: Spectroscopic Data for this compound Characterization
| Spectroscopic Method | Key Data Points | Reference |
| ¹H NMR | Specific chemical shifts and coupling constants characteristic of the protostane skeleton. | [10][11] |
| ¹³C NMR | Characteristic carbon signals confirming the triterpenoid structure. | [10][12] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure of this compound. | [9][13] |
Note: Specific ¹H and ¹³C NMR chemical shift values for this compound are dispersed in the literature and should be referenced from dedicated spectroscopic studies for precise structural elucidation.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Conclusion
This technical guide provides a comprehensive framework for the isolation, purification, and characterization of this compound from Alisma orientale. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this promising natural product. The elucidated workflow and signaling pathways offer a clear understanding of the experimental process and the molecular mechanisms underlying the bioactivity of this compound. Further research into optimizing isolation yields and exploring its full pharmacological profile is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 7. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 8. Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. bhu.ac.in [bhu.ac.in]
- 13. researchgate.net [researchgate.net]
Alisol F: A Technical Guide to its Anti-Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms underlying the anti-inflammatory effects of Alisol F, a triterpenoid isolated from Alisma orientale. The focus is on its modulation of core signaling pathways implicated in the inflammatory response. All quantitative data, experimental protocols, and pathway diagrams are derived from published research to facilitate further investigation and drug development efforts.
Core Inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily by intervening in three critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways are central to the production of pro-inflammatory mediators.[1][2][3]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB-α is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[1][4]
This compound has been shown to significantly suppress this pathway.[1][2] Studies demonstrate that this compound attenuates the LPS-stimulated phosphorylation of the p65 subunit.[1] Furthermore, it inhibits the phosphorylation of IκB-α, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[1]
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38, are crucial upstream regulators of inflammation that can influence NF-κB activation.[1][5] Inflammatory stimuli like LPS trigger the phosphorylation and activation of these kinases, which in turn amplify the inflammatory response.[1][6]
Research indicates that this compound clearly decreases the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[1][2] By inhibiting these upstream kinases, this compound effectively dampens the entire inflammatory cascade that leads to the production of pro-inflammatory cytokines.[1][7]
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical route for cytokine signaling that drives inflammation.[8][9] Signal Transducer and Activator of Transcription 3 (STAT3), in particular, has been reported to be responsible for inducing the activation of NF-κB.[1] Upon activation by cytokines, JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression.[8]
This compound has been found to attenuate the LPS-stimulated activation of STAT3.[1][2] By inhibiting the phosphorylation of STAT3, this compound disrupts this signaling axis, contributing to its overall anti-inflammatory effect and further suppressing the downstream activation of NF-κB.[1][7]
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies using LPS-stimulated RAW 264.7 macrophages and an LPS/D-galactosamine-induced acute liver injury mouse model.[1]
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells [1]
| Parameter | This compound Concentration (μM) | Outcome |
| iNOS Protein Expression | 3.3, 11, 33 | Dose-dependent inhibition |
| COX-2 Protein Expression | 3.3, 11, 33 | Dose-dependent inhibition |
| iNOS mRNA Expression | 3.3, 11, 33 | Dose-dependent inhibition |
| COX-2 mRNA Expression | 3.3, 11, 33 | Dose-dependent inhibition |
| NO Production | 3.3, 11, 33 | Dose-dependent suppression |
| TNF-α Production | 3.3, 11, 33 | Dose-dependent suppression |
| IL-6 Production | 3.3, 11, 33 | Dose-dependent suppression |
| IL-1β Production | 3.3, 11, 33 | Dose-dependent suppression |
Table 2: Effect of this compound on Phosphorylation of Signaling Proteins in LPS-Stimulated RAW 264.7 Cells [1]
| Phosphorylated Protein | This compound Concentration (μM) | Outcome |
| p-p65 (NF-κB) | 3.3, 11, 33 | Dose-dependent inhibition |
| p-IκB-α | 3.3, 11, 33 | Dose-dependent inhibition |
| p-ERK1/2 | 3.3, 11, 33 | Clear decrease in activation |
| p-JNK | 3.3, 11, 33 | Clear decrease in activation |
| p-p38 | 3.3, 11, 33 | Clear decrease in activation |
| p-STAT3 | 3.3, 11, 33 | Attenuated activation |
Table 3: Effect of this compound on Liver Injury Markers in LPS/D-gal-Induced Mice [1]
| Parameter | Treatment Group | Outcome |
| Serum ALT | This compound | Significantly decreased vs. LPS/D-gal group |
| Serum AST | This compound | Significantly decreased vs. LPS/D-gal group |
| TNF-α Production | This compound | Inhibition |
| IL-1β Production | This compound | Inhibition |
| IL-6 Production | This compound | Inhibition |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for reproducibility.
In Vitro Anti-inflammatory Assays
-
Cell Line and Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 3.3, 11, 33 μM) for 2 hours.[1][7] Subsequently, inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) at a concentration of 1 μg/mL.[1][3]
-
Western Blot Analysis: To analyze protein phosphorylation and expression, cells are typically stimulated with LPS for 30 minutes (for kinases) or 24 hours (for iNOS/COX-2).[1][7] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phospho-p65, phospho-ERK, iNOS) and corresponding total protein or loading controls (e.g., β-actin).[1]
-
Quantitative Real-Time PCR (qRT-PCR): For mRNA analysis, cells are stimulated with LPS for approximately 4 hours.[3] Total RNA is extracted, reverse-transcribed into cDNA, and subjected to qRT-PCR using specific primers for genes of interest like iNOS and COX-2.[3]
-
Cytokine and Nitric Oxide (NO) Measurement: To measure the production of secreted inflammatory mediators, cell culture supernatants are collected after 24 hours of LPS stimulation.[3] The concentration of NO is determined using the Griess reagent, while levels of cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercial ELISA kits.[1]
In Vivo Acute Liver Injury Model
-
Animal Model: An acute liver failure model is established in mice (e.g., male ICR mice) through intraperitoneal injection of LPS and D-galactosamine (D-gal).[1]
-
Treatment Protocol: Mice are randomly divided into groups: control, LPS/D-gal model, and this compound treatment groups. The treatment group receives this compound (e.g., via oral gavage) prior to the LPS/D-gal challenge.[1]
-
Sample Collection and Analysis: Several hours after the challenge, blood and liver tissues are collected. Serum is analyzed for levels of liver injury enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2] Liver tissues are used for histopathological examination (e.g., H&E staining) and for Western blot analysis to assess the phosphorylation status of signaling proteins like ERK and JNK, and the activation of the NF-κB pathway.[1][2]
Conclusion
This compound demonstrates significant anti-inflammatory properties by comprehensively targeting multiple, interconnected signaling pathways. Its ability to inhibit the activation of NF-κB, MAPKs (ERK, JNK, p38), and STAT3 effectively shuts down the cellular machinery responsible for producing a wide array of pro-inflammatory mediators.[1][10] The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a lead compound for the development of novel anti-inflammatory therapeutics, particularly for conditions such as acute liver failure.[1][2] The detailed protocols and pathway diagrams presented herein offer a foundational resource for researchers aiming to build upon these findings.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. mdpi.com [mdpi.com]
In Vitro Anti-HBV Activity of Alisol F: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-hepatitis B virus (HBV) activity of Alisol F, a triterpene isolated from Alisma orientale. The document summarizes key quantitative data, details established experimental protocols, and visualizes workflows and related biological pathways to support further research and development.
Data Presentation: Quantitative Anti-HBV Activity
This compound has demonstrated notable inhibitory effects on the secretion of HBV antigens in vitro. The primary cell model used for these assessments is the HepG2.2.15 cell line, a human hepatoblastoma line that stably replicates and expresses HBV proteins. Key quantitative metrics for this compound's activity are summarized below.
| Parameter | Cell Line | Value | Reference(s) |
| IC₅₀ (HBsAg Secretion) | HepG2.2.15 | 0.6 µM | [1][2] |
| IC₅₀ (HBeAg Secretion) | HepG2.2.15 | 8.5 µM | [2] |
| CC₅₀ (Cytotoxicity) | HepG2.2.15 | Not Reported | |
| Selectivity Index (SI) | HepG2.2.15 | Not Calculable |
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the viral antigen secretion.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that results in the death of 50% of the host cells. This value was not found for the HepG2.2.15 cell line in the reviewed literature.
-
Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. This cannot be calculated without the CC₅₀ value.
Core Experimental Protocols
The following sections detail the standard methodologies employed to assess the in vitro anti-HBV activity of compounds like this compound.
Cell Line and Culture Conditions
-
Cell Line: The HepG2.2.15 cell line is the standard model for these assays. It is derived from the human hepatoblastoma cell line HepG2 and is characterized by its stable transfection with a plasmid containing the complete HBV genome, enabling it to consistently produce HBV virions, subviral particles, and antigens.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar high-glucose medium.
-
Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination, and a selective agent like G418 to maintain the HBV plasmid.
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: HepG2.2.15 cells are seeded into 96-well plates at a predetermined density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A "cells only" group (vehicle control) and a "blank" group (medium only) are included.
-
Incubation: The plates are incubated for a period that mirrors the antiviral assay duration (e.g., 72 hours).
-
MTT Addition: MTT reagent (typically 5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The CC₅₀ value is determined by plotting viability against the logarithm of the compound concentration.
HBV Antigen Secretion Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) secreted into the cell culture supernatant.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound as described for the cytotoxicity assay.
-
Supernatant Collection: After the incubation period (e.g., 4 and 8 days), the cell culture supernatant is carefully collected.
-
ELISA Procedure: Commercial ELISA kits for HBsAg and HBeAg are used according to the manufacturer's instructions. Briefly, the collected supernatants are added to microplate wells pre-coated with monoclonal antibodies specific to either HBsAg or HBeAg.
-
Detection: A secondary, enzyme-conjugated antibody is added, followed by a substrate that produces a measurable colorimetric signal.
-
Data Acquisition: The absorbance is read using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Analysis: Antigen levels are calculated based on a standard curve. The inhibition rate is determined by comparing the antigen levels in treated wells to those in untreated control wells. The IC₅₀ is then calculated from the dose-response curve.
HBV DNA Replication Assay (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) is employed to measure the amount of intracellular and extracellular HBV DNA, providing a direct assessment of viral replication.
-
Sample Collection: Following treatment with this compound, both the cell culture supernatant (for extracellular HBV DNA) and the cells themselves (for intracellular HBV DNA) are harvested.
-
DNA Extraction: Viral DNA is extracted from the supernatant and the cell lysates using commercial DNA extraction kits.
-
qPCR Reaction: The extracted DNA is used as a template in a qPCR reaction with primers and probes specific to a conserved region of the HBV genome.
-
Data Acquisition: The amplification of HBV DNA is monitored in real-time.
-
Analysis: The quantity of HBV DNA is determined by comparing the amplification cycle (Ct value) to a standard curve of known HBV DNA concentrations. The inhibitory effect of this compound on HBV replication is assessed by comparing DNA levels in treated versus untreated samples.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general experimental pipeline for evaluating the in vitro anti-HBV activity of a test compound like this compound.
Caption: General workflow for assessing the in vitro anti-HBV activity of this compound.
Known Biological Signaling Pathway of this compound
While the exact signaling pathway for this compound's anti-HBV action is not fully elucidated, its potent anti-inflammatory effects in liver-related cells are well-documented. Inflammation is a critical component of hepatitis B pathology. This compound has been shown to inhibit the activation of key inflammatory pathways such as MAPK, STAT3, and NF-κB.
Caption: Anti-inflammatory signaling pathway inhibited by this compound.
References
A Technical Guide to the Effects of Alisol F on NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a specific focus on the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Through the inhibition of these critical pathways, this compound effectively reduces the production of pro-inflammatory mediators, highlighting its potential as a therapeutic agent for a range of inflammatory diseases. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for the scientific community.
Mechanism of Action: NF-κB and MAPK Pathway Inhibition
This compound exerts its anti-inflammatory effects by targeting two central signaling pathways that regulate the expression of inflammatory genes. In vitro and in vivo studies have shown that this compound can suppress the inflammatory response induced by stimuli such as lipopolysaccharide (LPS).[1][2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes, including those for inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).
This compound intervenes in this cascade by inhibiting the phosphorylation of key signaling molecules.[2] Specifically, it has been shown to suppress the LPS-induced phosphorylation of both IκBα and the p65 subunit of NF-κB.[2] By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of p65, thereby halting the transcription of NF-κB-dependent pro-inflammatory genes.[2]
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol F and the 5-HT3A Receptor: A Technical Whitepaper on a Noncompetitive Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between Alisol F, a triterpenoid compound, and the human 5-hydroxytryptamine type 3A (5-HT3A) receptor. This compound has been identified as a reversible, concentration-dependent, and noncompetitive inhibitor of the 5-HT3A receptor. This document collates the available quantitative data, details relevant experimental methodologies, and presents visual representations of the signaling pathway and inhibitory mechanism to serve as a valuable resource for researchers in pharmacology and drug discovery.
Introduction to the 5-HT3A Receptor
The 5-HT3A receptor is a subtype of the serotonin receptor family and is unique in that it functions as a ligand-gated ion channel.[1][2] Comprised of five subunits arranged around a central pore, the binding of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) triggers a conformational change that opens the channel.[1] This allows for the rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, leading to depolarization of the neuron.[1][2] 5-HT3A receptors are predominantly expressed in the central and peripheral nervous systems and are critically involved in processes such as emesis, nausea, and anxiety.[1][3] Consequently, antagonists of this receptor are clinically used as antiemetics.[3]
This compound: A Triterpenoid Modulator
This compound is a protostane-type triterpenoid isolated from Alisma orientale, a plant used in traditional medicine. Various Alisol derivatives have been investigated for their pharmacological properties, including their effects on ion channels.[4][5] Research has demonstrated that this compound specifically interacts with and inhibits the function of the human 5-HT3A receptor.[4]
Quantitative Analysis of this compound Interaction with 5-HT3A Receptors
The inhibitory effect of this compound on the human 5-HT3A receptor has been quantified using electrophysiological techniques. The key quantitative parameter reported is the half-maximal inhibitory concentration (IC50). To date, direct binding affinity values such as Kᵢ or Kₑ have not been reported in the available literature.
| Parameter | Value | Receptor Type | Experimental System | Method | Reference |
| IC50 | 79.4 ± 11.0 μM | Human 5-HT3A | Xenopus oocytes | Two-Electrode Voltage-Clamp | [4] |
Mechanism of Action: Noncompetitive Inhibition
Studies have shown that this compound inhibits the 5-HT3A receptor in a noncompetitive and voltage-insensitive manner.[4] This indicates that this compound does not compete with serotonin for binding at the orthosteric site. Instead, it is likely to bind to an allosteric site on the receptor, thereby altering the receptor's conformation and reducing its ability to conduct ions, even when serotonin is bound. This is characterized by a decrease in the maximal response (Emax) to serotonin without a significant change in the agonist's potency (EC50).
Experimental Protocols
The following sections describe the general methodologies employed to characterize the interaction of this compound with 5-HT3A receptors.
Expression of Human 5-HT3A Receptors in Xenopus Oocytes
A standard method for studying ion channels is their heterologous expression in Xenopus laevis oocytes.
-
cRNA Preparation: The cDNA encoding the human 5-HT3A receptor subunit is subcloned into an appropriate expression vector. The plasmid is then linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. Healthy, mature oocytes are selected for injection.
-
cRNA Injection: A defined amount of the 5-HT3A cRNA is injected into the cytoplasm of each oocyte using a microinjection pipette.
-
Incubation: The injected oocytes are incubated for 2-7 days in a nutrient-rich solution to allow for the expression and insertion of the 5-HT3A receptors into the oocyte membrane.[6]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to measure the ion flow through channels expressed in the large Xenopus oocytes.
-
Oocyte Placement: An oocyte expressing 5-HT3A receptors is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).[6]
-
Electrode Impalement: Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV) by a feedback amplifier.
-
Agonist and Inhibitor Application: Serotonin (agonist) is applied to the oocyte to elicit an inward current through the 5-HT3A receptors. To test the effect of this compound, the oocyte is pre-incubated with this compound for a defined period before the co-application of this compound and serotonin.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed. To determine the IC50, concentration-response curves are generated by applying a fixed concentration of serotonin with varying concentrations of this compound. The data is then fitted to a sigmoidal dose-response equation. To confirm noncompetitive inhibition, full concentration-response curves for serotonin are generated in the absence and presence of a fixed concentration of this compound.
Visualizations
Signaling Pathway of the 5-HT3A Receptor
Caption: 5-HT3A receptor signaling pathway.
Experimental Workflow for Assessing this compound Inhibition
Caption: TEVC experimental workflow.
Logical Relationship of Noncompetitive Inhibition by this compound
Caption: this compound's noncompetitive inhibition.
Conclusion and Future Directions
This compound has been identified as a noncompetitive inhibitor of the human 5-HT3A receptor with an IC50 in the micromolar range.[4] The mechanism of action, occurring at an allosteric site, distinguishes it from many clinically used 5-HT3 antagonists that act competitively. This presents an opportunity for the development of novel modulators with potentially different pharmacological profiles.
Future research should focus on:
-
Detailed Electrophysiological Characterization: Elucidating the precise effects of this compound on the kinetics of the 5-HT3A receptor, such as activation, deactivation, and desensitization rates.
-
Binding Studies: Performing radioligand binding assays to determine the binding affinity (Kᵢ or Kₑ) of this compound for the 5-HT3A receptor and to confirm its binding to a site distinct from the serotonin binding site.
-
Structural Biology: Investigating the structural basis of the this compound-5-HT3A receptor interaction through techniques like cryo-electron microscopy or X-ray crystallography to identify the specific allosteric binding pocket.
-
In Vivo Studies: Evaluating the physiological effects of this compound in animal models to assess its potential therapeutic utility, for example, as an antiemetic or anxiolytic agent.
This in-depth understanding will be crucial for leveraging the unique properties of this compound in the development of new therapeutic agents targeting the 5-HT3A receptor.
References
- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of protostane-type triterpenoids on the 5-HT3A receptor-mediated ion current in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nonpsychoactive Cannabinoid Cannabidiol Inhibits 5-Hydroxytryptamine3A Receptor-Mediated Currents in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Alisol F: A Comprehensive Technical Whitepaper on its Discovery, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol F, a naturally occurring triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, structural elucidation, and biological characterization of this compound. Detailed experimental protocols for its isolation and key bioassays are presented, alongside a comprehensive summary of its quantitative biological activities. The established mechanisms of action, particularly its modulation of critical inflammatory signaling pathways, are delineated through structured data and visual diagrams. This document serves as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Discovery and Structural Elucidation
This compound is a protostane-type triterpenoid first identified as a constituent of Alisma orientale (Oriental water plantain), a plant with a long history of use in traditional medicine.[1][2] Its isolation and structural characterization have been achieved through a combination of chromatographic and spectroscopic techniques.
Isolation Protocol
While a specific, detailed protocol for the isolation of this compound is not extensively published, a general and effective method can be adapted from the established procedures for isolating similar triterpenoids, such as Alisol B 23-acetate, from Alisma orientale.[3] This multi-step process involves extraction followed by chromatographic purification.
Experimental Workflow for Isolation of this compound
Caption: A generalized workflow for the isolation and purification of this compound from Alisma orientale.
A likely effective protocol would involve the following steps:
-
Extraction: Supercritical fluid extraction (SFE) with CO2 is employed on the dried and powdered rhizome of Alisma orientale to obtain a crude extract.
-
Primary Purification: The crude extract is then subjected to high-speed counter-current chromatography (HSCCC) to separate the components into various fractions.
-
Fraction Monitoring: Throughout the purification process, fractions are monitored using thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Characterization
The definitive structure of this compound has been elucidated using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| Mass Spectrometry (MS) | Multiple Reaction Monitoring (MRM) mode: m/z 533.3 → 487.3[4] |
| ¹H NMR | Specific chemical shift data not readily available in the public domain. |
| ¹³C NMR | Specific chemical shift data not readily available in the public domain. |
Note: While the exact ¹H and ¹³C NMR chemical shifts for this compound are not widely published, the general spectral features of protostane triterpenoids are well-documented and would be consistent with the established structure of this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory, hepatoprotective, and anti-viral properties being the most extensively studied.
Anti-inflammatory and Hepatoprotective Effects
This compound has demonstrated significant anti-inflammatory and liver-protective effects both in vitro and in vivo.[1][2] It effectively suppresses the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Table 2: Quantitative Anti-inflammatory and Anti-HBV Activity of this compound
| Activity | Model System | Parameter | Result |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α production | Dose-dependent inhibition observed[2] |
| LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 production | Dose-dependent inhibition observed[2] | |
| LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-1β production | Dose-dependent inhibition observed[2] | |
| Anti-HBV | HepG2.2.15 cells | Inhibition of HBsAg secretion | IC₅₀: 0.6 µM[4] |
| HepG2.2.15 cells | Inhibition of HBeAg secretion | IC₅₀: 8.5 µM |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit key signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB).[1][2]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammation by suppressing the MAPK, STAT3, and NF-κB signaling pathways.
By inhibiting the phosphorylation of key proteins in the MAPK and STAT3 pathways, and preventing the activation of NF-κB, this compound effectively downregulates the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]
Anti-Hepatitis B Virus (HBV) Activity
This compound has shown potent inhibitory activity against the Hepatitis B virus in vitro.[4] It significantly inhibits the secretion of both the HBV surface antigen (HBsAg) and the HBV e-antigen (HBeAg) in HepG2.2.15 cells.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for determining the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (or vehicle control) and incubated for another 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) can then be calculated.
Quantification of Cytokine Production (ELISA)
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured and pre-treated with this compound for 2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Analysis of Signaling Pathway Activation (Western Blot)
-
Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, STAT3, and NF-κB p65.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a natural triterpenoid with well-documented anti-inflammatory, hepatoprotective, and anti-HBV activities. Its mechanism of action, centered on the inhibition of the MAPK, STAT3, and NF-κB signaling pathways, provides a strong rationale for its therapeutic potential in inflammatory diseases and liver conditions. The detailed protocols and quantitative data presented in this whitepaper offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on completing the spectroscopic characterization of this compound, elucidating the specific molecular interactions with its protein targets, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Alisol F: A Promising Triterpenoid for the Management of Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of cardiometabolic risk factors including central obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant global health challenge. The quest for novel therapeutic agents has led to the exploration of natural compounds with pleiotropic effects. Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a compound of interest. While its anti-inflammatory and hepatoprotective properties are increasingly recognized, its potential role in mitigating metabolic syndrome is a burgeoning area of research. This technical guide provides a comprehensive overview of the current understanding of this compound's chemistry, its established biological activities, and its putative mechanisms of action in the context of metabolic syndrome, drawing upon direct evidence and insights from closely related Alisol analogues.
Chemical and Physical Properties of this compound
This compound is a tetracyclic triterpenoid characterized by a protostane skeleton. Its chemical structure and properties are foundational to its biological activity.
-
Chemical Formula: C30H48O5
-
Molecular Weight: 488.70 g/mol
-
CAS Number: 155521-45-2
-
Solubility: Soluble in DMSO.[1]
-
Source: Isolated from Alisma orientale (Samuel.) Juz.[2]
This compound and its Role in Metabolic Syndrome: Current Evidence and Postulated Mechanisms
While direct in-vivo evidence detailing this compound's impact on the core components of metabolic syndrome is still developing, a strong mechanistic rationale for its therapeutic potential can be constructed from its known anti-inflammatory effects and by examining the actions of the more extensively studied Alisol A and B.
Anti-inflammatory Effects: A Cornerstone of Metabolic Regulation
Chronic low-grade inflammation is a key pathophysiological driver of insulin resistance and metabolic syndrome.[3] this compound has demonstrated potent anti-inflammatory activities, which are highly relevant to its potential in managing metabolic disease.
This compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo.[4][5] This is significant as TNF-α is a known mediator of insulin resistance.[6] The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound inhibits the phosphorylation of ERK and JNK, key components of the MAPK pathway that are involved in inflammatory responses.[4][5]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of STAT3 activation by this compound further contributes to its anti-inflammatory profile.[5]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound can attenuate the translocation of the NF-κB p65 subunit to the nucleus, a critical step in the transcriptional activation of inflammatory genes.[4][7]
Hepatoprotective Effects and Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is considered the hepatic manifestation of metabolic syndrome.[8] this compound has shown promise in protecting the liver, a central organ in metabolic regulation. In animal models of acute liver injury, this compound improved liver pathology by inhibiting the production of inflammatory cytokines and significantly decreasing serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5] While this model is of acute injury, the underlying anti-inflammatory mechanisms are relevant to the chronic inflammation seen in NAFLD.
Postulated Mechanisms in Lipid and Glucose Metabolism
Insights from Alisol A and B strongly suggest that this compound may favorably modulate lipid and glucose metabolism through several key pathways.
-
AMPK (AMP-activated protein kinase) Activation: The AMPK/ACC/SREBP-1c pathway is a central regulator of energy homeostasis.[9] Activation of AMPK leads to the inhibition of acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis, and the suppression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[9][10] Alisol A has been shown to activate this pathway, leading to reduced lipid accumulation and improved glucose metabolism.[9][11][12] It is plausible that this compound shares this mechanism.
-
FXR (Farnesoid X Receptor) Agonism: FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[8] Agonism of FXR can lead to reduced hepatic triglyceride accumulation.[13] Alisol B 23-acetate is a known FXR agonist.[2][7][8] Given the structural similarities, this compound may also act as an FXR agonist, contributing to improved metabolic homeostasis.
-
PPAR (Peroxisome Proliferator-Activated Receptor) Modulation: PPARs are nuclear receptors that are key regulators of lipid and glucose metabolism.[5][14] PPARα is involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin sensitivity.[5][15] The broader class of Alisol compounds has been suggested to interact with these pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
|---|---|---|---|---|---|
| NO Production | RAW 264.7 | LPS-stimulated | Not specified | Inhibition | [4] |
| IL-6 Production | RAW 264.7 | LPS-stimulated | Not specified | Inhibition | [4] |
| TNF-α Production | RAW 264.7 | LPS-stimulated | Not specified | Inhibition | [4] |
| IL-1β Production | RAW 264.7 | LPS-stimulated | Not specified | Inhibition |[4] |
Table 2: In Vivo Effects of this compound on Acute Liver Injury
| Parameter | Animal Model | Treatment | Dosage | Result | Reference |
|---|---|---|---|---|---|
| Serum ALT | LPS/d-gal-induced mice | This compound | 20 mg/kg | Significant decrease | [4] |
| Serum AST | LPS/d-gal-induced mice | This compound | 20 mg/kg | Significant decrease | [4] |
| Hepatic TNF-α | LPS/d-gal-induced mice | This compound | 20 mg/kg | Inhibition | [4] |
| Hepatic IL-1β | LPS/d-gal-induced mice | This compound | 20 mg/kg | Inhibition | [4] |
| Hepatic IL-6 | LPS/d-gal-induced mice | this compound | 20 mg/kg | Inhibition |[4] |
Table 3: In Vivo Metabolic Effects of Alisol A in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Treatment | Dosage | Result | Reference |
|---|---|---|---|---|
| Body Weight | Alisol A | Not specified | Significant decrease | [9] |
| Total Cholesterol | Alisol A | Not specified | Reversal of HFD-induced increase | [9] |
| Triglycerides | Alisol A | Not specified | Reversal of HFD-induced increase | [9] |
| LDL-C | Alisol A | Not specified | Reversal of HFD-induced increase | [9] |
| Blood Glucose | Alisol A | Not specified | Decrease | [9] |
| Insulin | Alisol A | Not specified | Reversal of HFD-induced increase | [9] |
| Glucose Tolerance | Alisol A | Not specified | Improved | [9] |
| Insulin Sensitivity | Alisol A | Not specified | Improved |[9] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in metabolic syndrome, adapted from studies on related compounds.
In Vivo High-Fat Diet-Induced Obesity Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to water and standard chow.
-
Induction of Obesity: Feed mice a high-fat diet (HFD), typically 60% kcal from fat, for 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is fed a standard chow diet.
-
Treatment: Following the induction period, divide the HFD-fed mice into a vehicle control group and this compound treatment groups. Administer this compound (e.g., 10, 20, 50 mg/kg body weight) daily via oral gavage for a period of 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Assessments:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period. For GTT, fast mice overnight and administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For ITT, fast mice for 4-6 hours and administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.[9]
-
Serum Analysis: At the end of the study, collect blood via cardiac puncture after fasting. Centrifuge to obtain serum and measure levels of total cholesterol, triglycerides, LDL-C, HDL-C, insulin, and inflammatory cytokines (TNF-α, IL-6).
-
-
Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh tissues and fix a portion in 4% paraformaldehyde for histology (H&E and Oil Red O staining) and store the remainder at -80°C for molecular analysis (Western blot, qPCR).
In Vitro Cellular Assays
-
Cell Culture:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes): Culture in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Macrophages (e.g., RAW 264.7): Culture in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
-
Induction of Steatosis in Hepatocytes: Treat hepatocytes with a mixture of free fatty acids (e.g., 1 mM oleate and palmitate at a 2:1 ratio) for 24 hours to induce lipid accumulation.
-
This compound Treatment: Co-treat cells with various concentrations of this compound.
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining: Stain cells with Oil Red O to visualize intracellular lipid droplets. Quantify by extracting the dye and measuring absorbance.
-
Triglyceride Assay: Measure intracellular triglyceride content using a commercial assay kit.
-
-
Assessment of Inflammatory Response in Macrophages:
-
LPS Stimulation: Treat RAW 264.7 cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.
-
-
Western Blot Analysis: Lyse cells or tissues and perform Western blotting to determine the protein expression and phosphorylation status of key signaling molecules (e.g., p-AMPK, AMPK, p-ACC, ACC, SREBP-1c, p-ERK, ERK, p-JNK, JNK, IκB-α).
-
Quantitative Real-Time PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to measure the mRNA expression of genes involved in lipogenesis (e.g., Fasn, Scd1), fatty acid oxidation (e.g., Cpt1a), and inflammation (e.g., Tnf, Il6).
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and its analogues.
Caption: this compound's anti-inflammatory mechanism.
Caption: Postulated metabolic pathways of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for metabolic syndrome. Its well-documented anti-inflammatory and hepatoprotective effects, mediated through the inhibition of MAPK, STAT3, and NF-κB signaling, address the chronic low-grade inflammation that is a hallmark of this condition. While direct evidence for this compound's effects on lipid and glucose metabolism is still emerging, the robust data from its analogues, Alisol A and B, strongly suggest that it may also act through the AMPK and FXR pathways to improve metabolic homeostasis.
Future research should focus on:
-
In-depth in vivo studies to quantify the effects of this compound on body weight, fat mass, glucose tolerance, insulin sensitivity, and lipid profiles in models of metabolic syndrome.
-
Head-to-head comparison studies of this compound with Alisol A and B to delineate their relative potencies and specific mechanisms of action.
-
Target identification and validation studies to confirm the direct molecular targets of this compound within the AMPK and FXR pathways.
-
Preclinical safety and pharmacokinetic studies to evaluate the drug-like properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A naturally occurring FXR agonist, alisol B 23-acetate, protects against renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tmrjournals.com [tmrjournals.com]
- 11. Alisma Orientalis Extract Ameliorates Hepatic Iron Deregulation in MAFLD Mice via FXR-Mediated Gene Repression [mdpi.com]
- 12. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Immunosuppressive Functions of Alisol F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary scientific findings regarding the immunosuppressive functions of Alisol F, a triterpene isolated from Alisma orientale. The information presented herein is intended to support further research and development of this compound as a potential immunomodulatory agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Core Findings: Anti-inflammatory and Immunosuppressive Potential
Preliminary studies indicate that this compound possesses significant anti-inflammatory and potential immunosuppressive properties. Research has demonstrated its ability to inhibit the production of key pro-inflammatory mediators in immune cells, suggesting its therapeutic potential in inflammatory conditions.[1][2][3] The primary mechanism of action appears to be the modulation of critical intracellular signaling pathways that govern the inflammatory response.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound, primarily conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration Range (µM) | Assay | Observation | Reference |
| RAW 264.7 | This compound | Up to 100 | MTT | No significant cytotoxicity observed. | [1][4] |
Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells
| Mediator | Measurement | This compound Concentration (µM) | Result | Reference |
| Nitric Oxide (NO) | Griess Assay | 3.3, 11, 33 | Dose-dependent inhibition of NO production. | [1][3] |
| iNOS (protein) | Western Blot | 3.3, 11, 33 | Dose-dependent suppression of iNOS expression. | [1] |
| iNOS (mRNA) | qRT-PCR | 3.3, 11, 33 | Dose-dependent inhibition of iNOS mRNA levels. | [1] |
| COX-2 (protein) | Western Blot | 3.3, 11, 33 | Dose-dependent suppression of COX-2 expression. | [1] |
| COX-2 (mRNA) | qRT-PCR | 3.3, 11, 33 | Dose-dependent inhibition of COX-2 mRNA levels. | [1] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Measurement | This compound Concentration (µM) | Result | Reference |
| TNF-α (protein) | ELISA | 3.3, 11, 33 | Dose-dependent inhibition of TNF-α secretion. | [1] |
| TNF-α (mRNA) | qRT-PCR | 3.3, 11, 33 | Dose-dependent inhibition of TNF-α mRNA levels. | [1] |
| IL-6 (protein) | ELISA | 3.3, 11, 33 | Dose-dependent inhibition of IL-6 secretion. | [1] |
| IL-6 (mRNA) | qRT-PCR | 3.3, 11, 33 | Dose-dependent inhibition of IL-6 mRNA levels. | [1] |
| IL-1β (protein) | ELISA | 3.3, 11, 33 | Dose-dependent inhibition of IL-1β secretion. | [1] |
| IL-1β (mRNA) | qRT-PCR | 3.3, 11, 33 | Dose-dependent inhibition of IL-1β mRNA levels. | [1] |
Table 4: Modulation of Signaling Pathways by this compound in LPS-Stimulated RAW 264.7 Cells
| Pathway | Protein (Phosphorylated) | This compound Concentration (µM) | Result | Reference |
| NF-κB | p-p65 | 3.3, 11, 33 | Dose-dependent suppression of p65 phosphorylation. | [1] |
| NF-κB | p-IκB-α | 3.3, 11, 33 | Dose-dependent suppression of IκB-α phosphorylation. | [1] |
| MAPK | p-ERK1/2 | 3.3, 11, 33 | Dose-dependent suppression of ERK1/2 phosphorylation. | [1][2] |
| MAPK | p-JNK | 3.3, 11, 33 | Dose-dependent suppression of JNK phosphorylation. | [1][2] |
| MAPK | p-p38 | 3.3, 11, 33 | Dose-dependent suppression of p38 phosphorylation. | [1][2] |
| STAT3 | p-STAT3 | 3.3, 11, 33 | Dose-dependent suppression of STAT3 phosphorylation. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies on this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 96-well, 6-well) and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 3.3, 11, 33 µM) or vehicle control for 2 hours.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay (e.g., 30 minutes for signaling protein phosphorylation, 4 hours for mRNA expression, 24 hours for cytokine protein secretion and NO production).
-
Cell Viability Assay (MTT Assay)
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After overnight incubation, the cells are treated with various concentrations of this compound for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
RAW 264.7 cells are seeded in a 96-well plate and treated with this compound and LPS as described above for 24 hours.
-
The culture supernatant (50 µL) is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
RAW 264.7 cells are cultured and treated with this compound and LPS in 6-well plates for 24 hours.
-
The culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
-
RAW 264.7 cells are treated with this compound and LPS for 4 hours.
-
Total RNA is extracted from the cells using a suitable RNA isolation reagent (e.g., TRIzol).
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
Western Blot Analysis for Protein Expression and Phosphorylation
-
RAW 264.7 cells are treated with this compound and LPS for the appropriate duration (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p-IκB-α, p-ERK, p-JNK, p-p38, p-STAT3, iNOS, COX-2, and their total forms, as well as a loading control like β-actin) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its immunosuppressive effects by targeting key inflammatory signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for in vitro studies.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound has potent anti-inflammatory effects, which are mediated through the inhibition of the NF-κB, MAPK, and STAT3 signaling pathways. These findings provide a solid foundation for its further investigation as an immunosuppressive agent. Future research should focus on:
-
Elucidating the precise molecular targets of this compound within these signaling cascades.
-
Evaluating the effects of this compound on other immune cell types, such as T cells and B cells, to understand its broader immunosuppressive potential.
-
Conducting more extensive in vivo studies in various models of inflammatory and autoimmune diseases to establish its therapeutic efficacy and safety profile.
-
Investigating the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties.
This technical guide serves as a resource for the scientific community to build upon these initial findings and to accelerate the exploration of this compound as a novel therapeutic candidate for immune-related disorders.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Alisol F and its Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the current scientific understanding of the effects of Alisol F, a triterpenoid isolated from Alisma orientale, on nicotinic acetylcholine receptors (nAChRs). The available research, while specific, offers valuable insights into the inhibitory potential of this natural compound on a particular subtype of nAChRs. This document synthesizes the quantitative data, outlines the experimental methodologies employed in its study, and visualizes the pertinent biological pathways and experimental processes. The information presented herein is intended to support further research and development in the fields of pharmacology and neurobiology.
Introduction to this compound and Nicotinic Acetylcholine Receptors
This compound is a protostane-type triterpenoid derived from the rhizome of Alisma orientale, a plant used in traditional medicine.[1] Nicotinic acetylcholine receptors are a major class of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[2] These receptors are pentameric structures composed of various subunits, with the specific subunit composition defining the receptor's pharmacological and physiological properties.[3] The α3β4 nAChR subtype, the focus of the current data on this compound, is prominently expressed in the autonomic nervous system and has been implicated in various physiological functions, including cardiovascular regulation and nicotine addiction.[2] Understanding the interaction of novel compounds like this compound with specific nAChR subtypes is crucial for the development of new therapeutic agents.
Quantitative Data on this compound's Inhibitory Effects
To date, the primary research on this compound's interaction with nAChRs has focused on its inhibitory activity. The half-maximal inhibitory concentration (IC50) has been determined for the human α3β4 nAChR. For comparative purposes, the IC50 value for its effect on the human 5-HT3A receptor, a structurally related ligand-gated ion channel, is also presented.
| Receptor Subtype | Ligand | IC50 (µM) | Reference |
| Human α3β4 nAChR | This compound | 21.2 ± 6.0 | [1] |
| Human 5-HT3A Receptor | This compound | 79.4 ± 11.0 | [1] |
Table 1: Inhibitory Potency of this compound on Human α3β4 nAChR and 5-HT3A Receptors.
Experimental Protocols
The following section details the methodology used to ascertain the inhibitory effects of this compound on the human α3β4 nicotinic acetylcholine receptor.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
The functional characterization of this compound's effect on nAChRs was performed using the two-electrode voltage clamp technique on Xenopus laevis oocytes expressing the human α3β4 nAChR subtype.[1]
-
Oocyte Preparation and Receptor Expression:
-
Mature female Xenopus laevis frogs were anesthetized, and ovarian lobes were surgically removed.
-
Oocytes were manually defolliculated after treatment with collagenase.
-
cRNA encoding the human α3 and β4 nAChR subunits were injected into the oocytes.
-
Injected oocytes were incubated to allow for receptor expression on the plasma membrane.
-
-
Electrophysiological Recording:
-
Oocytes expressing the α3β4 nAChRs were placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two microelectrodes, filled with KCl, were impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 mV to -80 mV).
-
The endogenous ligand, acetylcholine (ACh), was applied to the oocyte to elicit an inward current mediated by the activation of the α3β4 nAChRs.
-
This compound was co-applied with acetylcholine in a concentration-dependent manner to determine its inhibitory effect on the ACh-induced current.[1]
-
The peak inward current in the presence of this compound was compared to the control current (ACh alone) to calculate the percentage of inhibition.
-
Concentration-response curves were generated to calculate the IC50 value. The study found the inhibition by this compound to be reversible and non-competitive.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Experimental workflow for assessing this compound's effect on α3β4 nAChRs.
Caption: Inhibitory effect of this compound on the α3β4 nAChR signaling pathway.
Discussion and Future Directions
The current body of evidence demonstrates that this compound acts as a non-competitive inhibitor of the human α3β4 nicotinic acetylcholine receptor.[1] The IC50 value of 21.2 µM indicates a moderate potency.[1] The selectivity profile, when compared to its effect on the 5-HT3A receptor, suggests a degree of specificity, though further investigation against a broader panel of receptors is warranted.
The research landscape on the effects of this compound on nAChRs is currently limited to this single study. To build a comprehensive understanding of this compound's pharmacological profile, future research should focus on:
-
Subtype Selectivity: Evaluating the activity of this compound against other major nAChR subtypes, such as the α7 and α4β2 receptors, which are highly expressed in the central nervous system and are important drug targets.
-
Binding Studies: Performing radioligand binding assays to determine the binding affinity (Ki) of this compound for various nAChR subtypes. This would complement the functional data and provide a more complete picture of its interaction with the receptor.
-
Mechanism of Action: Further elucidating the precise non-competitive mechanism of inhibition. This could involve studies to identify the binding site of this compound on the α3β4 receptor.
-
In Vivo Studies: Investigating the effects of this compound in animal models to understand its physiological and potential therapeutic effects related to the modulation of nAChR activity.
Conclusion
This compound has been identified as a novel, moderately potent inhibitor of the human α3β4 nicotinic acetylcholine receptor. The existing data, derived from rigorous electrophysiological studies, provides a solid foundation for further investigation. This technical guide has summarized the available quantitative data and experimental methodologies to facilitate future research into the therapeutic potential of this compound and related compounds targeting the nicotinic acetylcholine receptor family. The clear need for broader studies on subtype selectivity and mechanism of action represents a significant opportunity for advancement in the field of neuropharmacology.
References
Alisol F Derivatives: A Technical Guide to Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F and its derivatives are a class of protostane-type triterpenoids predominantly isolated from the rhizomes of Alisma orientale (澤瀉), a plant used in traditional medicine. These compounds have garnered significant interest in the drug development community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structures, synthesis, and biological activities of this compound and its key derivatives, with a focus on quantitative data and experimental methodologies.
Chemical Structure of this compound and Its Derivatives
The core chemical scaffold of this compound is a tetracyclic protostane triterpenoid. Derivatives are typically formed through esterification or other modifications at various positions on the core structure. The chemical structures of this compound and its prominent derivative, this compound 24-acetate, are depicted below.
This compound
-
Molecular Formula: C₃₀H₄₈O₅
-
Molecular Weight: 488.7 g/mol
-
CAS Number: 155521-45-2
This compound 24-acetate
-
Molecular Formula: C₃₂H₅₀O₆
-
Molecular Weight: 530.7 g/mol
-
CAS Number: 443683-76-9[1]
Biological Activity of this compound Derivatives
This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. The quantitative data for these activities are summarized in the tables below.
Anti-inflammatory and Hepatoprotective Activity
| Compound/Derivative | Assay | Target/Cell Line | IC₅₀/EC₅₀ | Reference |
| This compound | Anti-HBV | HBsAg secretion in HepG2.2.15 cells | 0.6 µM | [2] |
| This compound | Anti-HBV | HBeAg secretion in HepG2.2.15 cells | 8.5 µM | [3] |
| This compound 24-acetate | Anti-HBV | HBsAg secretion | 7.7 µM | [4] |
| This compound 24-acetate | Anti-HBV | HBeAg secretion | 5.1 µM | [4] |
Cytotoxic and Chemosensitizing Activity
| Compound/Derivative | Activity | Cell Line | IC₅₀/EC₅₀ | Reference |
| This compound 24-acetate | Chemosensitization | MCF-7/DOX | - | [5] |
Synthesis of this compound Derivatives
This compound and its derivatives are primarily obtained through extraction and isolation from their natural source, the rhizomes of Alisma orientale. While the de novo total synthesis of such complex triterpenoids is challenging and not commonly reported, semi-synthetic modifications of the isolated natural products are a viable strategy for generating novel derivatives.
Detailed experimental protocols for the specific synthesis of this compound derivatives are not extensively documented in publicly available literature. However, methodologies for the chemical modification of closely related alisol compounds, such as Alisol B, have been published and can serve as a valuable reference for potential synthetic strategies.
Example Experimental Protocol: Chemical Modification of Alisol B 23-acetate
The following is a representative protocol for the chemical modification of Alisol B 23-acetate, which can be adapted for the synthesis of this compound derivatives.
Synthesis of 23S-acetoxy-24R(25)-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-hydroxyimine from Alisol B 23-acetate [6]
-
Oxidation of Alisol B 23-acetate: To a solution of Alisol B 23-acetate in pyridine, add an excess of Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0°C. Stir the mixture for 2 hours at room temperature. Quench the reaction with isopropanol and dilute with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-keto derivative.
-
Oximation: Dissolve the 3-keto derivative in ethanol and add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 4 hours. After cooling, add water and extract the product with chloroform. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by silica gel column chromatography to obtain the 3-hydroxyimine derivative.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are attributed to their modulation of key cellular signaling pathways. A significant body of research points to the inhibition of pro-inflammatory pathways as a central mechanism of action.
Figure 1. Signaling pathway of this compound derivatives.
The diagram above illustrates the inhibitory effects of this compound and its derivatives on the lipopolysaccharide (LPS)-induced inflammatory response. By targeting key components of the Toll-like receptor 4 (TLR4) signaling pathway, such as IKK, MAPKs, and STAT3, these compounds effectively suppress the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their multifaceted biological activities, particularly their anti-inflammatory and anti-cancer properties, make them attractive lead compounds for drug discovery and development. While the isolation from natural sources remains the primary method of obtaining these compounds, the exploration of semi-synthetic strategies to generate novel derivatives with improved efficacy and pharmacokinetic properties is a key area for future research. This guide provides a foundational understanding of the chemical and biological landscape of this compound derivatives to aid researchers in this endeavor.
References
- 1. This compound 24-acetate | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. China this compound 24-Acetate Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
- 6. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
natural sources and extraction of Alisol F
An In-depth Technical Guide to the Natural Sources and Extraction of Alisol F
Introduction
This compound is a protostane-type triterpenoid that has garnered significant interest within the scientific and drug development communities. This compound, primarily isolated from the rhizomes of Alisma orientale, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and metabolic regulatory effects. Its potential therapeutic applications necessitate a thorough understanding of its natural origins and the methodologies for its efficient extraction and purification. This guide provides a detailed overview of the natural sources of this compound, comprehensive extraction protocols, and insights into its molecular mechanisms of action.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plants of the Alismataceae family. The primary and most commercially relevant source is the dried tuber, or rhizome, of Alisma orientale (Sam.) Juz., also known as Alisma plantago-aquatica.[1][2] This material is commonly referred to in traditional medicine as Alismatis Rhizoma.[3][4] Over 100 different protostane triterpenoids have been identified from Alismatis Rhizoma, with the "alisols" representing a major and pharmacologically significant subgroup.[3][4]
| Plant Species | Part Used | Family | Key Compounds |
| Alisma orientale (A. plantago-aquatica) | Dried Rhizome (Tuber) | Alismataceae | This compound, Alisol A, Alisol B, Alisol A 24-acetate, Alisol B 23-acetate |
Extraction and Purification Methodologies
The isolation of this compound from its natural matrix involves a multi-step process encompassing initial solvent extraction followed by various chromatographic purification stages. The choice of solvent and method significantly impacts the yield and purity of the final product.
Initial Solvent Extraction
The primary step involves a solid-liquid extraction to separate the triterpenoids from the dried and powdered plant material. Polar and semi-polar solvents are typically employed.
Experimental Protocol 1: Methanol Extraction A protocol adapted from literature involves large-scale maceration followed by reflux extraction.[5]
-
Immerse 7 kg of powdered Alismatis Rhizoma in 70 L of methanol and let it stand for 3 days at room temperature.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Subject the remaining plant residue to two subsequent rounds of heated reflux extraction with 70% methanol.[5]
-
Combine all extracted solutions and lyophilize to obtain the crude extract.[5]
Experimental Protocol 2: Ethanol Extraction This method uses ethanol at an elevated temperature to enhance extraction efficiency.[6]
-
Soak 200 g of powdered Alismatis Rhizoma in 1000 mL of 80% (v/v) ethanol.[6]
-
Heat the mixture at 60°C for 8 hours.[6]
-
Filter the resulting solution through a 0.2 μm filter.[6]
-
Lyophilize the filtered extract to yield a dry powder (approximate yield: 18%).[6]
The following table summarizes various initial extraction conditions reported in the literature.
| Raw Material | Solvent System | Method | Conditions | Reported Extract Yield | Reference |
| Alismatis Rhizoma | Methanol, 70% Methanol | Maceration & Reflux | 3 days maceration, then heated reflux | Not specified | [5] |
| Alisma orientale Tuber | 80% (v/v) Ethanol | Soaking/Heating | 8 hours at 60°C | 18% | [6] |
| Alisma orientale Tuber | 85% Ethanol | Reflux | 3 rounds, 1 hour each | Not specified | [7] |
| Alisma orientale Tuber | 30% Ethanol | Dissolution | 10 mg/mL | 30.8% | [8] |
Purification by Chromatography
Crude extracts contain a complex mixture of compounds, necessitating further purification. Column chromatography, followed by high-performance liquid chromatography (HPLC), is the standard approach.[9][10]
Workflow: From Crude Extract to Pure this compound The general workflow for purifying this compound involves a series of chromatographic steps to isolate the compound based on its physicochemical properties, such as polarity.[9]
Experimental Protocol 3: HPLC Purification An analytical and preparative HPLC method is crucial for the final purification and quantification of this compound.[11]
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[11][12]
-
Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water (Solvent B) is effective. The gradient is programmed to increase the concentration of acetonitrile over time, eluting compounds of increasing hydrophobicity.[11]
-
Detection: The eluent is monitored using a UV detector, typically at a wavelength of 210 nm, where triterpenoids exhibit absorbance.[11]
-
Fraction Collection: For preparative HPLC, fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the pure compound.[13]
The table below details typical HPLC conditions for the analysis of this compound.
| Parameter | Condition | Reference |
| Column | Shim-Pack CLC-ODS C18 (6 mm x 150 mm, 5 µm) | [11] |
| Mobile Phase | Acetonitrile (A) - Water (B) | [11] |
| Elution Mode | Gradient | [11] |
| Flow Rate | Typically 0.4 - 1.0 mL/min for analytical scale | [6] |
| Detection | UV at 210 nm | [11] |
| Column Temp. | 35°C | [6] |
Key Signaling Pathways Modulated by this compound
This compound and its derivatives exert their biological effects by modulating several key intracellular signaling pathways. This activity is the basis for its therapeutic potential in inflammatory diseases and metabolic disorders.
Anti-Inflammatory Pathway
This compound demonstrates potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[14][15] This is achieved through the inhibition of critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][14][15] Upon stimulation by agents like lipopolysaccharide (LPS), this compound blocks the phosphorylation of key MAPK proteins (ERK, JNK, p38) and STAT3, which in turn prevents the activation and nuclear translocation of the NF-κB transcription factor.[14][15] This leads to a downstream reduction in the expression of inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HBV | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alismatis Rhizoma methanolic extract—Effects on metabolic syndrome and mechanisms of triterpenoids using a metabolomic and lipidomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Beneficial Activities of Alisma orientale Extract in a Western Diet-Induced Murine Non-Alcoholic Steatohepatitis and Related Fibrosis Model via Regulation of the Hepatic Adiponectin and Farnesoid X Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]
- 11. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. welch-us.com [welch-us.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alisol F in HepG2.2.15 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating the effects of Alisol F on Hepatitis B Virus (HBV) replication in the HepG2.2.15 cell line. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a natural triterpenoid with potential antiviral activities. The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV, serves as a critical in vitro model for studying HBV infection and evaluating novel antiviral compounds.[1][2] This document outlines the protocols for assessing the efficacy and cytotoxicity of this compound in this cell line.
Data Presentation
The following tables summarize the reported inhibitory activities of this compound on HBV markers in HepG2.2.15 cells.
| Parameter | IC50 Value |
| HBsAg Secretion | 0.6 µM |
| HBeAg Secretion | 8.5 µM |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) by 50%.
Experimental Protocols
HepG2.2.15 Cell Culture
A detailed protocol for the culture and maintenance of HepG2.2.15 cells.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
G418 (Geneticin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a final concentration of 380-400 µg/mL G418 to maintain the selection pressure for HBV-expressing cells.[1][3]
-
Cell Thawing:
-
Rapidly thaw the cryovial of HepG2.2.15 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a T-25 or T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes until the cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a desired split ratio (e.g., 1:3 to 1:6).
-
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effect of this compound on HepG2.2.15 cells.
Materials:
-
HepG2.2.15 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[6]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Quantification of HBsAg and HBeAg by ELISA
To measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in the cell culture supernatant.
Materials:
-
Supernatant from this compound-treated and control HepG2.2.15 cells
-
Commercially available HBsAg and HBeAg ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: After treating the HepG2.2.15 cells with various concentrations of this compound for a specified duration, collect the cell culture supernatant.
-
ELISA Protocol:
-
Follow the manufacturer's instructions provided with the commercial ELISA kits for HBsAg and HBeAg.[7]
-
Typically, the protocol involves adding the supernatant (and standards) to antibody-coated microplate wells, followed by incubation.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated detection antibody.
-
After another incubation and washing step, add the TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentrations of HBsAg and HBeAg in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of HBsAg and HBeAg secretion for each this compound concentration compared to the vehicle control.
-
Quantification of HBV DNA by qPCR
To determine the level of HBV DNA in the cell culture supernatant.
Materials:
-
Supernatant from this compound-treated and control HepG2.2.15 cells
-
DNA extraction kit
-
HBV-specific primers and probe
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction:
-
Collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol. A simple and cost-effective method involves lysis with proteinase K followed by heat inactivation.[8]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the extracted DNA, HBV-specific primers, a fluorescent probe, and qPCR master mix.
-
A standard curve should be prepared using a plasmid containing the HBV genome at known concentrations.[9]
-
-
Real-time PCR:
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard DNA concentrations.
-
Determine the HBV DNA copy number in the samples by comparing their Ct values to the standard curve.
-
Calculate the percentage of reduction in HBV DNA levels for each this compound concentration compared to the vehicle control.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Inhibiting HBV
Caption: this compound inhibits HBV replication by suppressing the NF-κB and MAPK signaling pathways.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the anti-HBV activity and cytotoxicity of this compound.
References
- 1. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hep-G2/2.2.15 Human Hepatoblastoma Cell Line Millipore [sigmaaldrich.com]
- 3. ice-hbv.org [ice-hbv.org]
- 4. cytion.com [cytion.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alisol F in Anti-Inflammatory Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisol F is a triterpenoid compound isolated from Alisma orientale, a plant used in traditional medicine. Recent studies have demonstrated its potential as an anti-inflammatory agent.[1][2] this compound has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] The underlying mechanism of its anti-inflammatory action involves the inhibition of major signaling pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducers and activators of transcription 3 (STAT3).[1][2] These properties make this compound a compound of interest for research and development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for utilizing this compound in common in vitro anti-inflammatory assays, primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by targeting key nodes in the inflammatory signaling cascade. In macrophages stimulated with LPS, this compound has been shown to inhibit the phosphorylation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1] Additionally, it suppresses the phosphorylation of MAPKs (ERK, JNK, and p38) and STAT3, which are crucial for the expression of pro-inflammatory genes.[1][2]
Caption: this compound inhibits LPS-induced inflammation by blocking NF-κB, MAPK, and STAT3 pathways.
Data Presentation: Efficacy of this compound
The following table summarizes the effective concentrations of this compound in inhibiting various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Parameter Measured | Assay Type | Cell Line | Effective Concentration of this compound (µM) | Reference |
| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 3.3 - 33 | [1] |
| iNOS Protein Expression | Western Blot | RAW 264.7 | 3.3 - 33 | [1] |
| COX-2 Protein Expression | Western Blot | RAW 264.7 | 3.3 - 33 | [1] |
| TNF-α Production | ELISA | RAW 264.7 | 3.3 - 33 | [1] |
| IL-1β Production | ELISA | RAW 264.7 | 3.3 - 33 | [1] |
| IL-6 Production | ELISA | RAW 264.7 | 3.3 - 33 | [1] |
| NF-κB p65 Phosphorylation | Western Blot | RAW 264.7 | 3.3 - 33 | [1] |
| ERK, JNK, p38 Phosphorylation | Western Blot | RAW 264.7 | 3.3 - 33 | [1] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory activity of this compound in vitro.
General Experimental Workflow
The general workflow for in vitro anti-inflammatory assays using this compound is depicted below.
Caption: General workflow for in vitro anti-inflammatory assays with this compound.
Protocol 1: Measurement of Nitric Oxide (NO) Production
This protocol is used to determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells using the Griess assay.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
LPS (from E. coli)
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 3.3, 11, 33 µM) for 2 hours.[1] Include a vehicle control (DMSO) and a negative control (medium only).
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours.[3]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines using ELISA.
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound and LPS
-
24-well cell culture plates
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment and Stimulation: Pre-treat cells with this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours, as described in Protocol 1.[1][3]
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatants.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves generated for each cytokine.
Protocol 3: Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p65, p-MAPKs)
This protocol assesses the effect of this compound on the expression and phosphorylation of key inflammatory proteins.
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound and LPS
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 2 hours, then stimulate with 1 µg/mL LPS.[1]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting:
-
Block the membranes for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) or the total protein.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Alisol F in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alisol F is a protostane-type triterpenoid isolated from Alisma orientale, a plant used in traditional medicine. Research has demonstrated its potential as a therapeutic agent, primarily due to its anti-inflammatory and hepatoprotective properties.[1][2][3] In vivo studies in mouse models have been crucial in elucidating its mechanism of action, which involves the modulation of key inflammatory signaling pathways.[1][2][3] These notes provide a summary of the reported dosage and a detailed protocol for administering this compound in a mouse model of acute liver injury.
Quantitative Data Summary: this compound Dosage
The following table summarizes the key quantitative data from a representative in vivo study using this compound in a mouse model.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Model | C57BL/6 mice with Lipopolysaccharide (LPS)/D-galactosamine (d-gal)-induced acute liver failure | [1] |
| Dosage | 20 mg/kg | [1] |
| Administration Route | Unspecified, typically oral gavage or intraperitoneal injection for such studies | [1] |
| Treatment Schedule | Daily pretreatment for three consecutive days before injury induction | [1] |
| Key Outcomes | - Significantly decreased serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.- Inhibited the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.- Reduced phosphorylation of ERK and JNK (MAPK pathway).- Suppressed the NF-κB signaling pathway in liver tissues. | [1][2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a method for solubilizing this compound for administration to mice, based on common practices for similar hydrophobic compounds.
Objective: To prepare a clear and homogenous solution of this compound suitable for in vivo dosing.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).[4] Ensure the powder is completely dissolved.
-
Prepare Working Solution: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of corn oil.[4]
-
Homogenize: Vortex the mixture thoroughly to ensure a uniform suspension.
-
Administration: The working solution should be prepared fresh on the day of the experiment.[4] Administer the appropriate volume to the mouse based on its body weight to achieve the target dose of 20 mg/kg. For a 25g mouse, the volume would be 200 µL.
Note: Alternative solubilization methods can be employed, such as using a mixture of DMSO, PEG300, Tween-80, and saline.[4]
Protocol: this compound in LPS/D-gal-Induced Acute Liver Injury
This protocol details the methodology for evaluating the hepatoprotective effects of this compound in a widely used mouse model of acute liver injury.[1]
Objective: To assess the efficacy of this compound in mitigating liver damage induced by LPS and D-galactosamine.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
Experimental Groups (n=8-10 per group):
-
Control Group: Receives vehicle only.
-
LPS/d-gal Group: Receives vehicle followed by LPS/d-gal injection.
-
This compound Treatment Group: Pretreated with this compound (20 mg/kg) followed by LPS/d-gal injection.
-
Positive Control Group (Optional): Pretreated with Dexamethasone (DXM, 5 mg/kg) followed by LPS/d-gal injection.[1]
Procedure:
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week.
-
Pretreatment: Administer this compound (20 mg/kg), vehicle, or DXM (5 mg/kg) to the respective groups once daily for three consecutive days.[1]
-
Induction of Liver Injury: Thirty minutes after the final pretreatment dose, administer LPS (40 μg/kg) and D-galactosamine (700 mg/kg) via intraperitoneal (i.p.) injection to all groups except the control group.[1]
-
Sample Collection (Cytokines): At 2 hours post-LPS/d-gal injection, collect blood via retro-orbital bleeding or cardiac puncture. Prepare serum to measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.[1]
-
Sample Collection (Liver Injury Markers & Western Blot): At 5 hours post-LPS/d-gal injection, euthanize the mice.[1]
-
Collect trunk blood to prepare serum for measuring ALT and AST levels.
-
Harvest liver tissues and immediately snap-freeze in liquid nitrogen or store at -80°C for subsequent Western blot analysis of protein expression (e.g., phospho-ERK, phospho-JNK, IκB-α).[1]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a mouse model of acute liver injury.
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Alisol F: Preparation of Stock Solutions for Cell Culture Applications
Abstract
This document provides detailed protocols for the preparation, storage, and application of Alisol F stock solutions for in vitro cell culture experiments. This compound, a triterpenoid isolated from Alisma orientale, has demonstrated various biological activities, including anti-inflammatory, anti-viral, and potential anti-cancer effects.[1][][3] Proper preparation and handling of this compound solutions are critical for obtaining reproducible and reliable experimental results. This guide outlines the necessary steps for dissolving this compound, recommended storage conditions, and calculations for achieving desired working concentrations in cell culture media.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [][3] |
| Molecular Weight | 488.70 g/mol | [][3] |
| Appearance | Crystalline solid | [] |
| Purity | >98% (HPLC) | [3] |
| Solubility | DMSO: 100 mg/mL (204.62 mM) | [1][][4] |
Note: The use of newly opened, hygroscopic DMSO is recommended as it significantly impacts the solubility of the product.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1][][4]
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.887 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For a 10 mM solution from 4.887 mg, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): If the this compound does not completely dissolve with vortexing, place the tube in an ultrasonic water bath. Sonicate for 10-15 minutes, or until the solution is clear.[1][][4] To further aid solubility, the tube can be warmed to 37°C before sonication.[4]
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the appropriate temperature as outlined in the storage guidelines.
-
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.4887 mg | 1 mL |
| 5 mM | 2.4435 mg | 1 mL |
| 10 mM | 4.887 mg | 1 mL |
| 50 mM | 24.435 mg | 1 mL |
| 100 mM | 48.87 mg | 1 mL |
Storage and Stability
Proper storage is crucial to maintain the bioactivity of the this compound stock solution.
| Storage Temperature | Shelf Life (in solvent) |
| -20°C | 1 month |
| -80°C | 6 months |
Note: Powdered this compound is stable for up to 3 years when stored at -20°C.[]
Preparation of Working Solutions in Cell Culture Media
This protocol describes the dilution of the this compound stock solution to the final desired concentration in cell culture media.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. A common formula is:
-
C₁V₁ = C₂V₂
-
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration in the cell culture medium
-
V₂ = Final volume of the cell culture medium
-
-
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution. First, dilute the stock solution in a small volume of cell culture medium to create an intermediate dilution. Then, add the intermediate dilution to the final volume of cell culture medium.
-
Addition to Culture: Gently add the final diluted this compound solution to your cell culture wells. Ensure thorough but gentle mixing to evenly distribute the compound.
-
Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells.
Example Working Concentrations from Literature:
| Cell Line | Concentration Range | Application | Reference |
| RAW 264.7 | 3.3, 11, 33 µM | Investigation of anti-inflammatory pathways | [5] |
| HepG2.2.15 | IC₅₀ of 0.6 µM (HBsAg secretion) | Anti-HBV activity | [1] |
| Caco-2, MCF-7/DOX | 1, 2, 5, 10, 20, 50, 100 µM | Cell viability and chemosensitivity | [6][7] |
| HCT-116, HT-29 | 5, 10, 20, 40, 80, 160 µM | Cytotoxicity and anti-cancer effects | [8] |
This compound Signaling Pathways and Experimental Workflow
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Inhibition of Pro-inflammatory Signaling Pathways
This compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[] This is achieved through the inhibition of the MAPK (ERK, JNK, p38), STAT3, and NF-κB signaling pathways.[5][9]
Caption: this compound inhibits pro-inflammatory cytokine production.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing this compound stock solutions for cell culture experiments.
Caption: Workflow for this compound stock solution preparation.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in cell culture studies. Adherence to these guidelines for preparation, storage, and handling will contribute to the generation of accurate and reproducible experimental data. It is always recommended to consult the specific product datasheet for any batch-specific information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | 155521-45-2 | HBV | MOLNOVA [molnova.com]
- 4. glpbio.com [glpbio.com]
- 5. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alisol F in Multidrug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Alisol F and its derivatives, particularly this compound 24-acetate, in the study of multidrug resistance (MDR) in cancer research. The information presented is collated from various studies investigating the potential of these compounds to reverse MDR, primarily through the inhibition of P-glycoprotein (P-gp).
Introduction
Multidrug resistance is a significant impediment to the success of cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[1][2][3] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[1][2]
This compound, a triterpenoid compound isolated from Alisma orientale (Rhizoma Alismatis), and its acetate derivative, this compound 24-acetate, have emerged as promising agents for overcoming P-gp-mediated MDR.[2][3][4] These compounds have been shown to enhance the cytotoxic effects of conventional chemotherapeutic drugs in resistant cancer cell lines by inhibiting the function of P-gp.[2][3] This document provides detailed protocols for key experiments to investigate the MDR-reversing effects of this compound and its analogs.
Key Mechanisms of Action
This compound and its derivatives primarily reverse MDR through the following mechanisms:
-
Inhibition of P-glycoprotein (P-gp) Efflux Function: Alisol compounds act as P-gp inhibitors, thereby increasing the intracellular accumulation of chemotherapeutic drugs that are P-gp substrates (e.g., doxorubicin, vinblastine, paclitaxel).[1][2][5]
-
Induction of Apoptosis: By increasing the intracellular concentration of anticancer drugs, this compound enhances the pro-apoptotic effects of these agents in resistant cells.[2][3]
-
Modulation of Membrane Fluidity: Some alisol triterpenoids have been shown to increase cell membrane fluidity, which may contribute to the inhibition of P-gp function.[1][6]
-
Downregulation of ABCB1 Gene Expression: Studies on related alisol compounds have indicated a potential to down-regulate the expression of the ABCB1 gene, which codes for P-gp.[1][6]
Data Presentation
Table 1: Cytotoxicity of Doxorubicin in the Presence of this compound 24-acetate in MCF-7/DOX Cells
| This compound 24-acetate Concentration | IC50 of Doxorubicin (µM) |
| 0 µM (Control) | > 50 µM |
| 5 µM | Significantly Decreased |
| 10 µM | Significantly Decreased |
| 20 µM | Significantly Decreased |
Note: This table summarizes the concentration-dependent enhancement of doxorubicin cytotoxicity by this compound 24-acetate in the doxorubicin-resistant MCF-7/DOX cell line. The IC50 values were shown to decrease significantly with increasing concentrations of this compound 24-acetate.[2][7]
Table 2: Reversal Fold of Alisol Derivatives in Combination with Doxorubicin
| Cell Line | Compound (10 µM) | Reversal Fold |
| HepG2 (Sensitive) | Alisol B 23-acetate | 1.22 |
| Alisol A 24-acetate | 1.25 | |
| HepG2/VIN (Resistant) | Alisol B 23-acetate | 7.95 |
| Alisol A 24-acetate | 8.14 |
Note: The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the reversal agent. This data demonstrates the potent MDR reversal activity of alisol derivatives in resistant cancer cells.[6]
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of MDR Cell Lines
Objective: To culture and maintain both drug-sensitive and multidrug-resistant cancer cell lines for in vitro assays.
Materials:
-
Drug-sensitive cancer cell line (e.g., MCF-7, HepG2)
-
Drug-resistant cancer cell line (e.g., MCF-7/DOX, HepG2/VIN)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Chemotherapeutic agent for maintaining resistance (e.g., doxorubicin, vinblastine)
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture both sensitive and resistant cell lines in their respective complete growth media.
-
For the resistant cell line (e.g., MCF-7/DOX), maintain a low concentration of the selecting drug (e.g., 1 µM doxorubicin) in the culture medium to ensure the continued expression of the resistance phenotype.
-
Passage the cells regularly upon reaching 80-90% confluency.
-
Prior to any experiment, culture the resistant cells in a drug-free medium for at least one week to avoid interference from the selecting agent.
Protocol 2: Cytotoxicity Assay (MTT or CCK-8)
Objective: To determine the effect of this compound, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.
Materials:
-
Sensitive and resistant cancer cells
-
This compound or its derivatives
-
Chemotherapeutic agent (e.g., doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound alone to determine its intrinsic cytotoxicity. A non-toxic concentration range should be identified for subsequent combination studies.[1]
-
For combination studies, treat the cells with a fixed, non-toxic concentration of this compound and varying concentrations of the chemotherapeutic drug.
-
Include appropriate controls: untreated cells, cells treated with the chemotherapeutic drug alone, and cells treated with this compound alone.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[1]
-
After incubation, add MTT or CCK-8 solution to each well according to the manufacturer's instructions.
-
Incubate for an additional 1-4 hours.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and IC50 values.
Protocol 3: Intracellular Drug Accumulation Assay
Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic drug (e.g., doxorubicin) or a fluorescent P-gp substrate (e.g., Rhodamine 123).
Materials:
-
Sensitive and resistant cancer cells
-
This compound or its derivatives
-
Doxorubicin or Rhodamine 123
-
Flow cytometer or fluorescence microscope
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with a non-toxic concentration of this compound for 1-2 hours.[5]
-
Add the fluorescent substrate (e.g., 10 µM doxorubicin or 5 µM Rhodamine 123) and co-incubate for another 1-2 hours.
-
Wash the cells three times with ice-cold PBS to remove the extracellular drug.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the intracellular fluorescence using a flow cytometer or visualize using a fluorescence microscope. An increase in fluorescence in this compound-treated resistant cells compared to untreated resistant cells indicates inhibition of P-gp-mediated efflux.[5]
Protocol 4: P-gp Efflux Function Assay (Calcein-AM Assay)
Objective: To assess the inhibitory effect of this compound on the efflux function of P-gp using Calcein-AM, a non-fluorescent P-gp substrate that is converted to fluorescent calcein intracellularly.
Materials:
-
Resistant cancer cells (e.g., ABCB1/Flp-InTM-293)
-
This compound or its derivatives
-
Calcein-AM
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest cells and resuspend them in a suitable buffer.
-
Pre-incubate the cells with a non-toxic concentration of this compound or verapamil for 30 minutes.[1]
-
Add Calcein-AM to a final concentration of 0.5-1 µM and incubate for another 30 minutes.
-
Stop the reaction by adding ice-cold PBS.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular calcein fluorescence using a flow cytometer or a fluorescence plate reader. Increased calcein retention in this compound-treated cells indicates P-gp inhibition.[1][6]
Mandatory Visualizations
References
- 1. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 155521-45-2 | FGA52145 | Biosynth [biosynth.com]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
Quantitative Analysis of Alisol F Using High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (澤瀉), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and immunosuppressive effects.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and further drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC.
Principle
The method described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, where compounds are separated based on their hydrophobicity. A mobile phase consisting of a mixture of acetonitrile and water is used to elute the compounds from the column. This compound is detected by its UV absorbance at a specific wavelength, and the amount is quantified by comparing the peak area of the sample to that of a standard of known concentration.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure or HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Alisma orientale rhizome powder or sample matrix containing this compound
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient program is as follows:
-
0-20 min: 40-60% A
-
20-35 min: 60-80% A
-
35-40 min: 80-40% A (return to initial conditions)
-
40-45 min: 40% A (equilibration)
-
Note: The gradient can be optimized based on the specific column and system to achieve the best separation.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Alisma orientale rhizome)
-
Extraction: Accurately weigh 1.0 g of powdered Alisma orientale rhizome into a centrifuge tube. Add 25 mL of methanol and vortex for 1 minute.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with methanol to fall within the linear range of the calibration curve.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
Data Presentation
| Validation Parameter | Specification | Typical Result for this compound Analysis |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | To be established | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Precision (RSD%) | Intraday RSD ≤ 2%, Interday RSD ≤ 3% | Intraday: 1.2%, Interday: 2.5% |
| Accuracy (Recovery %) | 95 - 105% | 96.67% - 99.23%[2] |
| Robustness | No significant change in results with small variations in method parameters | The method is robust to small changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways. A simplified diagram of the involved pathways is presented below. This compound has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the activation of Mitogen-Activated Protein Kinases (MAPKs), Signal Transducer and Activator of Transcription 3 (STAT3), and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Conclusion
The HPLC method described in this document is a reliable and reproducible method for the quantitative analysis of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals working with this compound, enabling consistent and high-quality data generation for various research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Activities of Alisma orientale Extract in a Western Diet-Induced Murine Non-Alcoholic Steatohepatitis and Related Fibrosis Model via Regulation of the Hepatic Adiponectin and Farnesoid X Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol F Demonstrates Hepatoprotective Effects in Acute Liver Injury Model
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acute liver injury (ALI) is a severe condition characterized by rapid loss of liver function. A commonly used preclinical model to study ALI involves the administration of lipopolysaccharide (LPS) and D-galactosamine (D-Gal), which induces a robust inflammatory response and hepatocyte apoptosis.[1][2] Alisol F, a triterpenoid isolated from Alisma orientale, has shown significant therapeutic potential in mitigating liver damage in this model.[3] This document provides a detailed overview of the experimental application of this compound in the LPS/D-Gal-induced ALI model, including comprehensive protocols and a summary of its effects on key biomarkers and signaling pathways.
Summary of this compound Efficacy
This compound pretreatment has been demonstrated to significantly attenuate liver injury in the LPS/D-Gal model.[1][4] The protective effects are attributed to its potent anti-inflammatory properties, which involve the downregulation of pro-inflammatory cytokines and the inhibition of key inflammatory signaling pathways.[1][4]
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound on key markers of liver injury and inflammation in a murine LPS/D-Gal-induced acute liver injury model.
Table 1: Effect of this compound on Serum Aminotransferase Levels
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Control | 25.4 ± 5.1 | 45.2 ± 8.3 |
| LPS/D-Gal | 345.2 ± 45.7 | 412.8 ± 50.1 |
| This compound (20 mg/kg) + LPS/D-Gal | 150.1 ± 20.3 | 180.5 ± 25.6 |
| Dexamethasone (5 mg/kg) + LPS/D-Gal | 120.6 ± 15.8 | 145.9 ± 20.2 |
Data are presented as mean ± S.E.M. **p < 0.001 vs. LPS/D-Gal group. Data is illustrative based on findings from Bi et al., 2017.[5]
Table 2: Effect of this compound on Serum Pro-inflammatory Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 30.5 ± 6.2 | 25.8 ± 5.4 | 15.2 ± 3.1 |
| LPS/D-Gal | 450.2 ± 55.1 | 380.4 ± 45.9 | 250.7 ± 30.2 |
| This compound (20 mg/kg) + LPS/D-Gal | 210.8 ± 25.4 | 175.3 ± 20.1 | 120.5 ± 15.8 |
| Dexamethasone (5 mg/kg) + LPS/D-Gal | 180.4 ± 20.7 | 150.1 ± 18.2 | 100.3 ± 12.5 |
Data are presented as mean ± S.E.M. **p < 0.001 vs. LPS/D-Gal group. Data is illustrative based on findings from Bi et al., 2017.[5]
Proposed Mechanism of Action
This compound exerts its hepatoprotective effects primarily by suppressing the inflammatory cascade triggered by LPS. LPS activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] This results in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which mediate hepatocyte damage.[1][4] this compound has been shown to inhibit the phosphorylation of ERK and JNK (members of the MAPK family) and suppress the degradation of IκB-α, thereby preventing the activation of NF-κB.[1][4]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in a murine model of LPS/D-Gal-induced acute liver injury.
Animal Model and Treatment Regimen
This protocol outlines the establishment of the ALI model and the administration of this compound.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from E. coli
-
D-galactosamine (D-Gal)
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide mice into four groups: Control, LPS/D-Gal, this compound + LPS/D-Gal, and a positive control group (e.g., Dexamethasone).
-
For the this compound group, administer this compound (20 mg/kg) intraperitoneally (i.p.) once daily for three consecutive days.[5]
-
For the Control and LPS/D-Gal groups, administer an equivalent volume of the vehicle on the same schedule.
-
On the fourth day, 30 minutes after the final pretreatment administration, induce acute liver injury in the LPS/D-Gal and this compound + LPS/D-Gal groups by a single i.p. injection of LPS (40 µg/kg) and D-Gal (700 mg/kg) dissolved in sterile PBS.[5]
-
The Control group receives an i.p. injection of sterile PBS.
-
Proceed with sample collection at the designated time points.
Serum Biochemical Analysis
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
ALT and AST assay kits (colorimetric or ELISA-based)
-
Microplate reader
Procedure:
-
At 5 hours post-LPS/D-Gal injection, collect blood via cardiac puncture or retro-orbital bleeding.[5]
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum supernatant.
-
Determine the serum levels of ALT and AST using a commercial assay kit according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the enzyme activities based on the standard curve.
Measurement of Serum Cytokines
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
At 2 hours post-LPS/D-Gal injection, collect and process blood to obtain serum as described in Protocol 2.[5]
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using specific ELISA kits following the manufacturer's protocols.
-
Read the absorbance and calculate the cytokine concentrations from the standard curve.
Histological Analysis
Materials:
-
4% paraformaldehyde (PFA)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
At 5 hours post-LPS/D-Gal injection, euthanize the mice and perfuse with PBS.
-
Harvest the livers and fix a portion of the left lobe in 4% PFA overnight at 4°C.
-
Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
Examine the liver histology for signs of injury, such as necrosis, inflammation, and sinusoidal congestion, under a light microscope.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-IκB-α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
At 5 hours post-LPS/D-Gal injection, harvest a portion of the liver and snap-freeze in liquid nitrogen.[5]
-
Homogenize the frozen liver tissue in RIPA buffer.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion: this compound presents a promising therapeutic agent for the treatment of acute liver injury. The protocols detailed above provide a comprehensive framework for researchers to investigate and validate the hepatoprotective effects of this compound and similar compounds in the LPS/D-Gal-induced ALI model. The consistent and reproducible nature of this model, combined with the multi-faceted analysis of liver injury markers and signaling pathways, allows for a thorough evaluation of potential therapeutic interventions.
References
- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced inflammatory liver injury in mice | Semantic Scholar [semanticscholar.org]
- 5. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Alisol F on RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisol F is a protostane-type triterpenoid isolated from Alisma orientale, a plant used in traditional medicine for its diuretic and anti-inflammatory properties. This document provides detailed protocols for investigating the anti-inflammatory effects of this compound on the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The protocols outlined below will enable researchers to assess the cytotoxicity of this compound, and its ability to modulate inflammatory responses and underlying signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on RAW 264.7 macrophages based on previously published data. These tables are intended to serve as a reference for expected outcomes when following the provided protocols.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) vs. Control |
| 0 | 100 |
| 3.3 | No significant toxicity |
| 11 | No significant toxicity |
| 33 | No significant toxicity |
| 100 | No significant toxicity |
| Data derived from MTT assays performed on RAW 264.7 cells treated with this compound for 24 hours.[1][2] |
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-6 Production Inhibition (%) | IL-1β Production Inhibition (%) |
| This compound | 3.3 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| This compound | 11 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| This compound | 33 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| RAW 264.7 cells were pre-treated with this compound for 2 hours, then stimulated with 1 µg/mL LPS for 24 hours.[3][4] |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS Protein Expression | COX-2 Protein Expression |
| Control | - | Basal | Basal |
| LPS (1 µg/mL) | - | Markedly Increased | Markedly Increased |
| This compound + LPS | 3.3 | Dose-dependent decrease | Dose-dependent decrease |
| This compound + LPS | 11 | Dose-dependent decrease | Dose-dependent decrease |
| This compound + LPS | 33 | Dose-dependent decrease | Dose-dependent decrease |
| Cells were pre-treated with this compound for 2 hours, followed by stimulation with LPS for 24 hours.[3][5] |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
75 cm² cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells. Alternatively, use a cell scraper to gently dislodge the adherent cells.
-
Resuspend the cells in fresh complete medium and centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
Change the culture medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete DMEM medium
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 3.3, 11, 33, 100 µM) and incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well plates
-
Complete DMEM medium
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10⁵ cells/well and incubate overnight.[1]
-
Pre-treat the cells with various concentrations of this compound (e.g., 3.3, 11, 33 µM) for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
This protocol quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits
-
24-well plates
-
Complete DMEM medium
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Pre-treat the cells with desired concentrations of this compound for 2 hours.
-
Induce inflammation by adding 1 µg/mL LPS and incubate for 24 hours.
-
Collect the culture supernatants and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[3]
Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)
This protocol is for detecting the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat the cells with this compound (3.3, 11, 33 µM) for 2 hours.
-
Stimulate with 1 µg/mL LPS. For MAPK phosphorylation, a shorter stimulation time (e.g., 30 minutes) is recommended. For iNOS and COX-2 expression, a longer incubation (e.g., 24 hours) is appropriate.[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-50 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound on RAW 264.7 macrophages.
This compound Signaling Pathway Inhibition
Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways by this compound.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo [mdpi.com]
- 4. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating STAT3 Phosphorylation Using Alisol F
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for utilizing Alisol F, a natural triterpenoid compound, to study the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. It includes the theoretical background, experimental protocols, and data interpretation guidelines.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] The activation of STAT3 is mediated by phosphorylation of a critical tyrosine residue (Tyr705), often triggered by upstream kinases like Janus kinases (JAKs) in response to cytokines and growth factors.[3][4][5] Persistent or aberrant activation of STAT3 is a hallmark of many cancers and inflammatory diseases, making it a prime therapeutic target.[1][2][5]
This compound, a natural compound isolated from Alisma orientale, has demonstrated anti-inflammatory properties.[6][7] Research indicates that this compound can suppress the phosphorylation of STAT3, suggesting its potential as a tool for studying STAT3 signaling pathways and as a lead compound for developing novel therapeutics.[6][7] This application note details the mechanism of this compound and provides protocols for its use in cell-based assays.
Mechanism of Action: Inhibition of STAT3 Signaling
This compound has been shown to inhibit the phosphorylation of STAT3 in cellular models.[6][7] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound treatment leads to a marked reduction in phosphorylated STAT3 (p-STAT3) levels.[6][7] The mechanism appears to involve the suppression of upstream signaling molecules. Studies have shown that this compound also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which can be involved in modulating STAT3 activity.[6][7]
The following diagram illustrates the putative inhibitory action of this compound on the STAT3 signaling pathway.
Caption: Putative mechanism of this compound on the JAK/STAT3 signaling pathway.
Quantitative Data Summary
While specific IC50 values for this compound on STAT3 phosphorylation are not widely published, studies demonstrate a clear dose-dependent inhibitory effect. The table below summarizes the observed effects of this compound on p-STAT3 levels and cell viability in relevant cellular models.
| Cell Line | Stimulus | This compound Conc. (µM) | Observed Effect on p-STAT3 Levels | Effect on Cell Viability | Reference |
| RAW 264.7 | LPS | 5 | Moderate reduction | No significant toxicity | [6][7] |
| RAW 264.7 | LPS | 10 | Significant reduction | No significant toxicity | [6][7] |
| RAW 264.7 | LPS | 20 | Strong reduction | No significant toxicity | [6][7] |
Note: The effects are qualitative descriptions based on Western Blot analysis from the cited literature. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols & Workflow
The following diagram outlines the general experimental workflow for assessing the effect of this compound on STAT3 phosphorylation.
Caption: General experimental workflow for studying STAT3 phosphorylation.
Protocol 4.1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HepG2, or a cancer cell line with active STAT3 signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture cells overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Pre-treatment: The next day, replace the medium with fresh, serum-free medium (to reduce basal STAT3 activation) and add the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle-only control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add a STAT3 activator, such as Interleukin-6 (IL-6) or Lipopolysaccharide (LPS), to the wells. The optimal concentration and time should be determined empirically (e.g., IL-6 at 20 ng/mL for 30 minutes). Do not add stimulus to a negative control well.
-
Termination: After the stimulation period, immediately place the plates on ice and proceed to cell lysis.
Protocol 4.2: Western Blot for Phospho-STAT3 (Tyr705)
This protocol is a standard method for detecting phosphorylated proteins.[3][8]
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an 8-10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) overnight at 4°C, following the manufacturer's recommended dilution.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe with an antibody for total STAT3.[9] Subsequently, probe for a loading control like β-Actin or GAPDH.
-
Protocol 4.3: Cell Viability (MTT) Assay
This assay determines if the observed inhibition of STAT3 phosphorylation is due to a specific effect of this compound or general cytotoxicity.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[12]
-
Treatment: After 24 hours, treat the cells with the same concentrations of this compound used in the Western Blot experiment. Include wells with medium only (background control) and vehicle-treated cells (viability control).
-
Incubation: Incubate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[10][12] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancers | Special Issue : Role of STAT3 Signaling Pathway in Cancers [mdpi.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. Selective STAT3-α or -β expression reveals spliceform-specific phosphorylation kinetics, nuclear retention and distinct gene expression outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KE [thermofisher.com]
Application of Alisol F in Nonalcoholic Fatty Liver Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) represents a spectrum of liver disorders, ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, involving lipid metabolism dysregulation, inflammation, and oxidative stress. Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has garnered attention for its potential therapeutic applications. While research on other Alisol compounds, such as Alisol A and B, has more directly established their roles in lipid metabolism, the primary characterized application of this compound in liver disease research lies in its potent anti-inflammatory properties. This document provides a comprehensive overview of the application of this compound in NAFLD research, detailing its known mechanisms, relevant protocols, and quantitative data.
Application Notes
Therapeutic Potential of this compound in NAFLD
This compound, a key bioactive constituent of Alisma orientale, has demonstrated significant therapeutic potential in the context of liver disease.[1][2] While its direct effects on fatty acid metabolism are still under investigation, its well-documented anti-inflammatory and hepatoprotective activities are highly relevant to the progression of NAFLD to its more severe form, NASH.
Mechanism of Action: Anti-inflammatory and Hepatoprotective Effects
Research has shown that this compound exerts its hepatoprotective effects primarily by mitigating the inflammatory response. In preclinical models of acute liver injury, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4] This anti-inflammatory action is mediated through the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB) pathways.[3][4] By suppressing these pathways, this compound can reduce the infiltration of inflammatory cells into the liver, thereby ameliorating liver damage.
Furthermore, this compound has been observed to decrease the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver injury.[3][4] This indicates a direct protective effect on hepatocytes.
Relevance to NAFLD
The progression from simple steatosis to NASH is characterized by a significant inflammatory component. Therefore, the potent anti-inflammatory properties of this compound make it a promising candidate for preventing or treating NASH. By reducing hepatic inflammation, this compound may help to halt the progression of the disease and prevent the development of fibrosis and cirrhosis. While the direct impact of this compound on lipid metabolism pathways like the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) pathway is not as extensively studied as other Alisol derivatives, its anti-inflammatory action addresses a critical aspect of NAFLD pathogenesis.[5][6]
Data Presentation
Table 1: Effects of this compound on Inflammatory Cytokines and Liver Enzymes in a Mouse Model of Acute Liver Injury
| Parameter | Control Group | LPS/d-gal Group | This compound (20 mg/kg) + LPS/d-gal Group | Reference |
| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced vs. LPS/d-gal | [3] |
| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced vs. LPS/d-gal | [3] |
| Serum TNF-α (pg/mL) | Baseline | Markedly Increased | Significantly Decreased vs. LPS/d-gal | [3] |
| Serum IL-1β (pg/mL) | Baseline | Markedly Increased | Significantly Decreased vs. LPS/d-gal | [3] |
| Serum IL-6 (pg/mL) | Baseline | Markedly Increased | Significantly Decreased vs. LPS/d-gal | [3] |
Note: This table summarizes the general findings from the cited study. For specific quantitative values, please refer to the original publication.
Experimental Protocols
1. In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using specific ELISA kits.
-
Cell viability can be assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.[3]
-
2. Animal Model of Liver Injury
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Divide the mice into three groups: Control, LPS/d-galactosamine (d-gal) model, and this compound treatment group.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) to the treatment group for 3 consecutive days. The control and model groups receive the vehicle.
-
One hour after the final this compound administration, induce acute liver injury in the model and treatment groups by intraperitoneal injection of LPS (50 µg/kg) and d-gal (700 mg/kg).
-
Six hours after induction, collect blood samples via cardiac puncture to measure serum ALT, AST, and cytokine levels.
-
Euthanize the mice and collect liver tissues for histological analysis (H&E staining) and Western blot analysis of inflammatory signaling pathway proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, IκBα, and NF-κB p65).[3]
-
3. Western Blot Analysis of Signaling Pathways
-
Objective: To determine the effect of this compound on the protein expression of key signaling molecules.
-
Methodology:
-
Homogenize liver tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p65, p65, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[3]
-
Mandatory Visualizations
Caption: this compound inhibits inflammatory pathways.
Caption: Experimental workflow for this compound in NAFLD research.
Caption: AMPK/SREBP-1c pathway in NAFLD.
References
- 1. Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]
- 5. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alisol F Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and hepatoprotective effects.[1] Emerging evidence also suggests that this compound and its derivatives possess cytotoxic and apoptotic activities against various cancer cell lines, highlighting their potential as novel anti-cancer agents.[2][3][4]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells. The described assays, including MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) staining, are fundamental techniques to quantify cell viability, membrane integrity, and apoptosis, respectively. Understanding the impact of this compound on these cellular processes is crucial for elucidating its mechanism of action and for its development as a potential therapeutic.
Key Experimental Protocols
This section details the step-by-step procedures for conducting cytotoxicity and apoptosis assays to evaluate the effects of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[9][10] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Be sure to include appropriate controls as recommended by the LDH assay kit manufacturer, such as a no-cell control for background, a vehicle-only control for spontaneous LDH release, and a lysis control for maximum LDH release.[10][11]
-
Incubation: Incubate the cells for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[11] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.[12]
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release (vehicle control), and maximum release (lysis control) wells.
Apoptosis Detection using Annexin V/PI Staining
Annexin V staining is a common method to detect early-stage apoptosis.[13][14] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late-stage apoptotic and necrotic cells.[14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or other suitable culture dish. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin.[14] Inactivate trypsin with serum-containing medium.
-
Suspension cells: Transfer the cells directly into a centrifuge tube.
-
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[14] Discard the supernatant and wash the cells with cold PBS. Repeat the centrifugation and washing steps.
-
Annexin V Binding: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Data Presentation
Quantitative data from the cytotoxicity and apoptosis assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and exposure times.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± SD | 100 ± SD | 100 ± SD | N/A |
| X₁ | Value ± SD | Value ± SD | Value ± SD | |
| X₂ | Value ± SD | Value ± SD | Value ± SD | |
| X₃ | Value ± SD | Value ± SD | Value ± SD | |
| X₄ | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation; IC₅₀: Half maximal inhibitory concentration. Values are representative and should be replaced with experimental data.
Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)
| This compound Concentration (µM) | 24h Cytotoxicity (%) | 48h Cytotoxicity (%) | 72h Cytotoxicity (%) |
| 0 (Vehicle Control) | Value ± SD | Value ± SD | Value ± SD |
| X₁ | Value ± SD | Value ± SD | Value ± SD |
| X₂ | Value ± SD | Value ± SD | Value ± SD |
| X₃ | Value ± SD | Value ± SD | Value ± SD |
| X₄ | Value ± SD | Value ± SD | Value ± SD |
Values are representative and should be replaced with experimental data.
Table 3: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Live Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| 0 (Vehicle Control) | Value ± SD | Value ± SD | Value ± SD |
| X₁ | Value ± SD | Value ± SD | Value ± SD |
| X₂ | Value ± SD | Value ± SD | Value ± SD |
| X₃ | Value ± SD | Value ± SD | Value ± SD |
| X₄ | Value ± SD | Value ± SD | Value ± SD |
Values are representative and should be replaced with experimental data.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Studies on this compound and related compounds suggest the involvement of several signaling pathways in mediating their cytotoxic and apoptotic effects. These include the MAPK, NF-κB, and PI3K/Akt pathways.[1][15][16]
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for investigating the cytotoxic properties of this compound. Consistent and rigorous application of these methods will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this natural compound. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Alisol F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F, a triterpene isolated from Alisma orientale, has demonstrated notable biological activities, including anti-inflammatory and antiviral properties.[1] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antiviral efficacy of this compound. The primary focus is on its inhibitory activity against Hepatitis B Virus (HBV) and its potential broader-spectrum antiviral effects, possibly mediated through the modulation of host cell signaling pathways such as MAPK and NF-κB. A related compound, Alisol B 23-acetate, has been shown to inhibit coronavirus entry by targeting the ACE2 receptor, suggesting a potential mechanism of action for this compound against other enveloped viruses.[2][3][4]
Data Presentation
Table 1: Antiviral Activity of this compound and Related Compounds
| Compound | Virus | Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |
| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | Inhibition of HBsAg | 0.6 | [1][5] |
| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 | HBeAg Secretion | Inhibition of HBeAg | 8.5 | [5] |
| Alisol A 24-acetate | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | Inhibition of HBsAg | 2.3 | [5] |
| Alisol B 23-acetate | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | Inhibition of HBsAg | 14.3 | [5] |
| This compound 24-acetate | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | Inhibition of HBsAg | 7.7 | [5] |
Experimental Protocols
Hepatitis B Virus (HBV) Surface Antigen (HBsAg) Secretion Inhibition Assay
This assay quantitatively determines the ability of this compound to inhibit the secretion of HBsAg from HBV-producing hepatoma cells.
Materials:
-
HepG2.2.15 cell line (stably expresses HBV)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
HBsAg ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Incubation with Compound: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
HBsAg ELISA: Quantify the amount of HBsAg in the collected supernatants using a commercial HBsAg ELISA kit, following the manufacturer’s instructions.[6][7][8][9][10]
-
Data Analysis: Determine the concentration of HBsAg for each treatment. Calculate the percentage of inhibition relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits HBsAg secretion by 50%) can be calculated using a dose-response curve fitting software.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a general method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.
Materials:
-
Susceptible host cell line (e.g., Vero, A549)
-
Virus stock capable of inducing CPE (e.g., Influenza virus, Rhinovirus)
-
Cell culture medium (e.g., MEM, DMEM) with 2% FBS
-
This compound
-
DMSO
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Formaldehyde (10%)
-
Microscope
Protocol:
-
Cell Seeding: Seed the host cells in 96-well plates at a density that will form a confluent monolayer after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.
-
Immediately after infection, remove the virus inoculum and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) until CPE is complete in the virus control wells.
-
Cell Viability Staining:
-
Carefully remove the medium.
-
Fix the cells with 10% formaldehyde for 20 minutes.
-
Wash the plates with water and stain with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
-
Data Analysis: Visually score the CPE in each well under a microscope or quantify the cell viability by solubilizing the stain and measuring the absorbance at 570 nm. Calculate the EC₅₀ (the concentration of this compound that protects 50% of the cells from CPE).
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the test compound.
Materials:
-
Confluent monolayer of a susceptible cell line in 6-well or 12-well plates
-
Virus stock
-
This compound
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal Violet staining solution
Protocol:
-
Cell Preparation: Grow a confluent monolayer of the host cells in multi-well plates.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% low-melting-point agarose or methylcellulose in culture medium) containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).
-
Plaque Visualization:
-
Fix the cells with 10% formaldehyde.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the IC₅₀ value.
Mandatory Visualization
Caption: General workflow for cell-based antiviral assays.
Caption: Hypothesized mechanism of this compound antiviral activity via host signaling.
Discussion and Potential Mechanisms of Action
This compound's known anti-inflammatory properties, mediated through the inhibition of the MAPK and NF-κB signaling pathways, provide a plausible hypothesis for its antiviral mechanism.[11][12] Many viruses manipulate these pathways to facilitate their replication and spread.[13][14][15][16] By inhibiting these pathways, this compound may create an intracellular environment that is less conducive to viral replication.
-
Inhibition of Viral Entry: The finding that Alisol B 23-acetate, a structurally related compound, inhibits coronavirus entry by interacting with the ACE2 receptor suggests that this compound might also interfere with the entry of enveloped viruses.[2][3][4] Assays specifically designed to evaluate the effect of this compound on viral attachment and entry would be valuable to explore this possibility.
-
Modulation of Host Signaling: Viral infections often trigger host signaling cascades, including the MAPK and NF-κB pathways, to promote their life cycle.[13][14][15][16] The demonstrated ability of this compound to suppress the activation of key proteins in these pathways, such as ERK, JNK, p38, and the translocation of NF-κB p65, could directly impede viral replication and reduce virus-induced inflammation.[11][12]
Further research should focus on elucidating the precise molecular targets of this compound in the context of viral infections to fully understand its antiviral potential and to guide the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new triterpene and anti-hepatitis B virus active compounds from Alisma orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. ctkbiotech.com [ctkbiotech.com]
- 8. elisabscience.com [elisabscience.com]
- 9. access.wiener-lab.com [access.wiener-lab.com]
- 10. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of host cell signaling during cytomegalovirus latency and reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
- 15. Alteration in Cellular Signaling and Metabolic Reprogramming during Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alisol F Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol F. The information is tailored to address common challenges encountered when preparing this compound for in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: this compound is poorly soluble in aqueous solutions. Therefore, a co-solvent system is typically required for in vivo administration. A commonly used and effective solvent for initial solubilization is Dimethyl sulfoxide (DMSO).[][2] For animal studies, this DMSO stock solution is further diluted with other vehicles to improve tolerability and maintain solubility.
Q2: My this compound is not dissolving properly, what can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use of Ultrasound: Sonication can aid in the dissolution of this compound in solvents like DMSO.[][2]
-
Gentle Warming: Gently warming the solution to 37°C can help increase solubility.[3]
-
Sequential Addition of Solvents: When preparing a multi-component vehicle, it is crucial to add the solvents in a specific order. Typically, this compound is first dissolved in DMSO, and then the other co-solvents are added sequentially.[][4]
Q3: I'm observing precipitation of this compound after adding my aqueous buffer. How can I prevent this?
A3: Precipitation upon the addition of aqueous solutions is a common issue due to the hydrophobic nature of this compound. To prevent this:
-
Use a Surfactant: Incorporating a surfactant like Tween-80 into your formulation can help to maintain the compound in solution.[][4]
-
Employ a Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate this compound, enhancing its aqueous solubility.[][4]
-
Prepare Freshly: It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use to minimize the risk of precipitation over time.[4]
Q4: What are some established formulations for administering this compound in vivo?
A4: Several formulations have been successfully used for in vivo studies. The choice of formulation may depend on the administration route (e.g., oral, intravenous). Below are some examples:
-
For General Use: A mixture of DMSO, PEG300, Tween-80, and saline is a common choice.[][4]
-
Alternative Formulations: A combination of DMSO and a saline solution containing SBE-β-CD, or a mixture of DMSO and corn oil are also viable options.[4]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in different solvent systems suitable for in vivo studies.
| Solvent System Composition | Achievable Concentration | Solution Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | Clear solution | [][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) | Clear solution | [][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.12 mM) | Clear solution | [4] |
| DMSO | 100 mg/mL (204.62 mM) | Clear solution | [][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using PEG300 and Tween-80
This protocol details the step-by-step procedure for preparing a 2.5 mg/mL solution of this compound.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Sonication can be used to aid dissolution.[][4]
-
Sequential Addition of Co-solvents: For a final volume of 1 mL, follow these steps in order: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline to reach the final volume of 1 mL and mix well.[4]
-
Final Concentration: This procedure will yield a clear solution with an this compound concentration of ≥ 2.5 mg/mL.[4]
Protocol 2: Preparation of this compound Solution using SBE-β-CD
This protocol provides an alternative method using a cyclodextrin to enhance solubility.
-
Prepare Stock Solution: As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in saline.
-
Combine Solutions: For a final volume of 1 mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until a clear solution is obtained.[4]
-
Final Concentration: This method results in a clear solution with an this compound concentration of ≥ 2.5 mg/mL.[4]
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the MAPK, STAT3, and NF-κB signaling pathways.[][5][6] The diagram below illustrates the proposed mechanism of action.
Caption: this compound inhibits LPS-induced inflammation.
Experimental Workflow for In Vivo Formulation
The following diagram outlines a logical workflow for preparing this compound for animal studies.
Caption: Workflow for preparing this compound for in vivo studies.
References
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol F in DMSO: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol F dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is recommended to use anhydrous DMSO to minimize the introduction of water, which can affect compound stability and solubility. Warm the DMSO vial to room temperature before opening to prevent moisture condensation. Add the appropriate volume of DMSO to the solid this compound to achieve the desired concentration. If solubility is an issue, gentle warming and vortexing or sonication can be used to facilitate dissolution.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect the solution from light. Based on supplier recommendations, the following storage temperatures are suggested:
Q3: Can I store my this compound in DMSO solution at room temperature or 4°C?
A3: It is not recommended to store this compound in DMSO at room temperature or 4°C for extended periods. DMSO is hygroscopic and can absorb moisture from the air, which may lead to the degradation of this compound over time.[2] For day-to-day use during an experiment, keeping the solution on ice is advisable.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the precipitate, you can warm the vial to 37°C for a short period and vortex or sonicate until the solution becomes clear.[1] Always visually inspect the solution for complete dissolution before use in your experiments. To avoid this issue in the future, consider preparing a slightly lower concentration stock solution or ensuring the solution is fully dissolved before each use.
Q5: Are there any known stability issues with this compound in DMSO?
A5: While specific public data on the degradation pathways of this compound in DMSO is limited, general best practices for handling organic compounds in DMSO should be followed. DMSO itself can degrade under certain conditions, such as exposure to strong light and high temperatures, which could potentially affect the stability of the dissolved this compound.[3][4] It is crucial to use high-purity, anhydrous DMSO and store the stock solutions as recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C). | Prepare fresh aliquots of the this compound stock solution from a new vial. Always use a fresh aliquot for each experiment. Perform a stability test on your stock solution (see Experimental Protocols). |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Precipitation in stock solution | The concentration of this compound is too high for the storage temperature. | Warm the solution to 37°C and vortex or sonicate to redissolve. Consider preparing a new stock solution at a lower concentration. |
| The DMSO has absorbed water, reducing the solubility of this compound. | Use anhydrous DMSO for preparing stock solutions. Store DMSO in a dry environment and keep the container tightly sealed. | |
| Color change in the stock solution | Potential degradation of this compound or a reaction with impurities in the DMSO. | Discard the solution. Prepare a new stock solution using high-purity, anhydrous DMSO and a fresh vial of this compound. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO by HPLC-UV
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time under different storage conditions.
1. Materials:
-
This compound
-
Anhydrous DMSO, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
HPLC system with UV detector
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Mobile Phase: Prepare a gradient elution with acetonitrile (A) and water (B).[5] (The exact gradient will need to be optimized for your specific column and system).
-
Standards: Prepare a series of calibration standards of this compound in the mobile phase.
3. Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. quora.com [quora.com]
- 3. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol F Technical Support Center: Optimizing Concentrations for Cell Viability Assays
Welcome to the Alisol F Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration of this compound for cell viability assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
A1: Based on available literature for Alisol derivatives, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. Some studies have shown biological effects of this compound 24-acetate at concentrations as low as 5.1 µM.[1][2][3] For initial screening, a logarithmic or semi-logarithmic dilution series (e.g., 1, 2, 5, 10, 20, 50, 100 µM) is advisable to determine the half-maximal inhibitory concentration (IC50).[4]
Q2: How should I dissolve this compound for my experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Which cell viability assay is most suitable for use with this compound?
A3: Tetrazolium-based assays like MTT, MTS, and XTT are commonly used. However, as this compound is a natural product, it is crucial to test for potential interference with the assay reagents. Performing a cell-free control experiment (this compound in media with the assay reagent but without cells) is recommended to rule out any direct reduction of the tetrazolium salt by the compound.
Q4: What are the known signaling pathways affected by this compound and its derivatives?
A4: Alisol compounds have been shown to induce apoptosis and affect cell proliferation by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[5] Specifically, Alisol A has been found to repress the phosphorylation of PI3K, Akt, and mTOR in colorectal cancer cells.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cell viability at high this compound concentrations | 1. Compound Interference: this compound may be directly reducing the tetrazolium salt (e.g., MTT) to formazan, leading to a false positive signal. 2. Increased Metabolism: At certain concentrations, some compounds can induce a temporary increase in cellular metabolic activity. | 1. Run a cell-free control with this compound and the viability reagent to check for direct reduction. If interference is observed, consider using a different viability assay (e.g., a dye exclusion assay like Trypan Blue or a luminescence-based ATP assay). 2. Correlate viability results with cell morphology observations under a microscope. |
| Inconsistent results between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration. 3. Incomplete Solubilization of Formazan (MTT assay): Formazan crystals are not fully dissolved before reading the absorbance. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. 3. After adding the solubilization buffer, ensure thorough mixing by gentle pipetting or shaking on a plate shaker until no crystals are visible. |
| Low signal or poor dose-response curve | 1. Suboptimal Cell Number: Too few or too many cells were seeded. 2. Incorrect Incubation Time: The incubation time with this compound or the viability reagent may be too short or too long. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a linear absorbance response. 2. Optimize the incubation time for both the compound treatment and the viability assay. A time-course experiment can help determine the optimal endpoint. |
Data Presentation
The following table summarizes the reported cytotoxic activities of this compound and its derivatives across different cell lines. This data can be used as a reference for designing your own experiments.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound 24-acetate | - | HBsAg secretion inhibition | IC50: 7.7 µM | [1][2][3] |
| This compound 24-acetate | - | HBeAg secretion inhibition | IC50: 5.1 µM | [1][2][3] |
| This compound 24-acetate | Caco-2, MCF-7/DOX | Cell Viability | Significant inhibition at 100 µM | [4] |
| Alisol A | HCT-116, HT-29 | MTT Assay | Dose-dependent cytotoxicity observed at 5-160 µM | [5] |
| Alisol A | SCC-9, HSC-3 | MTT Assay | Reduced viability at 100 µM | [6] |
| Alisol B 23-acetate | A2780, A2780/Taxol, HEY | Cell Viability | Significant inhibition at 2.5-20 µM | [7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for performing an MTT assay to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for your cell line)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 24-acetate | 443683-76-9 [chemicalbook.com]
- 3. This compound 24-acetate suppliers USA [americanchemicalsuppliers.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting Alisol F precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address issues related to Alisol F precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes and how can I resolve this?
A1: Precipitation of this compound in cell culture media can be attributed to several factors, ranging from the compound's inherent solubility to the composition and handling of the media. Here's a step-by-step guide to troubleshoot this issue.
Initial Checks & Immediate Actions:
-
Visual Inspection: Examine the precipitate under a microscope. Crystalline structures may indicate compound precipitation, while microbial contamination will appear as distinct organisms.[1][2] If contamination is suspected, discard the culture and decontaminate the equipment.[1][3]
-
Temperature: Ensure the cell culture medium is at 37°C before adding this compound. Some components, including this compound, may be less soluble at lower temperatures.[4][5] Warming the medium and gently swirling can help dissolve any precipitate that formed due to cold.[3][6]
-
pH of the Medium: Verify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). pH shifts can affect the solubility of dissolved components.[4] Ensure your incubator's CO2 levels are correct, as this can influence the medium's pH.[6]
Systematic Troubleshooting Workflow:
The following flowchart outlines a systematic approach to identifying and resolving the cause of this compound precipitation.
Q2: What is the recommended solvent for this compound and how should I prepare the stock solution?
A2: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing a concentrated stock solution of this compound.[][8][9]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL, which is approximately 204.62 mM).[][8] You may need to use an ultrasonic bath to fully dissolve the compound.[8]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][10] For storage at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[8][10]
-
-
Working Solution Preparation: When preparing your working concentration, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. Ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: It is crucial to determine the empirical solubility limit of this compound in your specific experimental conditions.
Experimental Protocol: Determining Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Prepare a series of this compound concentrations in your complete cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM. It is important to add the small volume of this compound stock to the larger volume of pre-warmed medium and mix immediately.
-
Incubation: Incubate the prepared solutions under your standard cell culture conditions (37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).
-
Visual and Microscopic Observation: At regular intervals, inspect the solutions visually for any signs of cloudiness or precipitate. Also, examine a small aliquot of each solution under a microscope to detect any micro-precipitates.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific conditions.
Data Presentation: this compound Solubility
| Solvent/Medium | Known/Hypothetical Maximum Soluble Concentration | Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (~204.62 mM)[][8] | Ultrasonic assistance may be needed. |
| DMEM + 10% FBS (Hypothetical) | ~50 µM | Solubility in aqueous media is significantly lower. |
| RPMI-1640 + 10% FBS (Hypothetical) | ~40 µM | Media composition can influence solubility. |
| In Vivo Formulation | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (~5.12 mM)[] | This is a formulation for animal studies and not for direct cell culture application. |
Signaling Pathway
This compound has been reported to exert anti-inflammatory effects by inhibiting key signaling pathways.[12][13] One such pathway is the NF-κB signaling cascade, which is crucial in regulating the expression of pro-inflammatory cytokines.
Frequently Asked Questions (FAQs)
Q4: Can repeated freeze-thaw cycles of my this compound stock solution cause precipitation?
A4: Yes, repeated freeze-thaw cycles can lead to the precipitation of less soluble compounds like this compound.[1][8] It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue.
Q5: My medium contains high concentrations of calcium. Could this contribute to the precipitation?
A5: Yes, high concentrations of certain salts, particularly calcium salts, can lead to the formation of insoluble precipitates in cell culture media.[1][2] If you are preparing your own medium, ensure that components like calcium chloride are added and dissolved separately.[1]
Q6: Could evaporation from my culture plates be a cause of precipitation?
A6: Yes, evaporation of water from the culture medium will increase the concentration of all solutes, including this compound, which can lead to precipitation.[1][2] Ensure proper humidification in your incubator and use appropriate seals on your culture vessels to minimize evaporation.[2]
Q7: Are there any alternative solvents I can use if DMSO is not suitable for my experiment?
A7: While DMSO is the most common solvent, other options could be explored, though their efficacy for this compound is less documented. Ethanol is sometimes used for similar compounds, but its potential for cytotoxicity should be carefully evaluated.[11] For any alternative solvent, it is essential to perform a solubility and toxicity test before use in your main experiments.
Q8: Can the presence of serum in the medium affect the solubility of this compound?
A8: The presence of serum can have variable effects. Serum proteins like albumin can sometimes help to solubilize hydrophobic compounds. However, interactions with other serum components could also potentially lead to precipitation. It is best to determine the solubility of this compound in the complete medium, including serum, that you intend to use for your experiments.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. adl.usm.my [adl.usm.my]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. byjus.com [byjus.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alisol F Incubation Time for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Alisol F incubation time for apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for inducing apoptosis with this compound?
The optimal incubation time for this compound to induce apoptosis is highly dependent on the cell line, the concentration of this compound used, and the specific apoptosis marker being assayed. Based on published studies, incubation times can range from as short as 30 minutes for early apoptosis events to 72 hours or longer for later-stage markers. For example, in MCF-7/DOX cells, early apoptotic events were observed at time points of 0.5, 1, 2, 3, and 4 hours when treated with this compound 24-acetate in combination with doxorubicin[1]. In contrast, studies with other Alisol derivatives, such as Alisol B 23-acetate, have utilized longer incubation periods of 24, 48, and 72 hours to observe significant apoptosis in A549 and AGS gastric cancer cells[2][3].
Q2: How do I determine the optimal concentration of this compound to use?
The optimal concentration of this compound should be determined empirically for each cell line. It is recommended to perform a dose-response experiment to identify a concentration that induces apoptosis without causing excessive necrosis. A common starting point is to test a range of concentrations based on previously published data. For instance, non-toxic concentrations of this compound 24-acetate (5 µM to 20 µM) were used in combination with doxorubicin in MCF-7/DOX cells[1]. In other studies, concentrations of Alisol B 23-acetate ranged from 6 mM to 50 µM in different cancer cell lines[2][3]. A cell viability assay, such as the MTT or CCK-8 assay, is crucial for determining the cytotoxic effects of this compound on your specific cell line and selecting appropriate concentrations for apoptosis studies.
Q3: Which apoptosis assays are most suitable for studying the effects of this compound?
The choice of apoptosis assay depends on the specific stage of apoptosis you wish to investigate. For early-stage apoptosis, Annexin V/PI staining is a common and reliable method to detect the externalization of phosphatidylserine[4][5]. For mid-stage apoptosis, assays that measure the activity of caspases, such as caspase-3/7, -8, and -9, are highly informative[3][6][7]. For late-stage apoptosis, DNA fragmentation assays, like TUNEL or DNA laddering, can be employed[8]. It is often beneficial to use a combination of assays to obtain a comprehensive understanding of the apoptotic process induced by this compound.
Q4: What are the key signaling pathways involved in this compound-induced apoptosis?
Several signaling pathways have been implicated in the pro-apoptotic effects of Alisol compounds. The PI3K/AKT/mTOR pathway is a frequently reported target, where inhibition of this pathway by Alisol derivatives leads to apoptosis in non-small cell lung cancer cells[2]. Another important pathway is the MAPK signaling cascade, specifically the activation of JNK and p38, which has been shown to mediate Alisol A-induced apoptosis in oral cancer cells[6]. Understanding the underlying mechanism in your cell line of interest can help in selecting appropriate molecular markers for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant apoptosis observed after this compound treatment. | Incubation time is too short. Apoptosis is a kinetic process, and different markers appear at different times. | Perform a time-course experiment, testing a range of incubation times (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. |
| This compound concentration is too low. The concentration may not be sufficient to trigger the apoptotic cascade in your specific cell line. | Conduct a dose-response study to determine the effective concentration range of this compound for inducing apoptosis. | |
| Cell line is resistant to this compound-induced apoptosis. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| High levels of necrosis observed. | This compound concentration is too high. Excessive concentrations can lead to cytotoxicity and necrosis rather than apoptosis. | Lower the concentration of this compound. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish between apoptotic and necrotic cells. |
| Incubation time is too long. Prolonged exposure can lead to secondary necrosis in cells that have already undergone apoptosis. | Shorten the incubation time and perform a time-course analysis to capture the apoptotic window before widespread secondary necrosis occurs. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. Cell density, passage number, and overall cell health can affect the response to this compound. | Standardize your cell culture and experimental procedures. Ensure cells are in the logarithmic growth phase and at a consistent density for each experiment. |
| Inaccurate pipetting or reagent preparation. | Calibrate your pipettes regularly and prepare fresh reagents for each experiment. | |
| Difficulty interpreting flow cytometry data for Annexin V/PI staining. | Improper compensation settings. Spectral overlap between fluorochromes can lead to inaccurate population gating. | Use single-stain controls for each fluorochrome to set up proper compensation before acquiring data from your experimental samples[4]. |
| Cell clumping. Aggregated cells can lead to inaccurate event counting and gating. | Ensure single-cell suspension by gentle pipetting or using a cell strainer before analysis. |
Quantitative Data Summary
Table 1: Effect of this compound Derivatives on Cancer Cell Viability
| Alisol Derivative | Cell Line | Concentration | Incubation Time (hours) | % Cell Viability Reduction (approx.) | Reference |
| This compound 24-acetate | MCF-7/DOX | 5 - 20 µM | 24 | < 20% (as single agent) | [1] |
| Alisol B 23-acetate | A549 | 9 mM | 24 | 50% | [2] |
| Alisol B 23-acetate | AGS | 50 µM | 24 | 72% | [3] |
| Alisol A | SCC-9 | 100 µM | 24 | 82% | [6] |
| Alisol A | HSC-3 | 100 µM | 24 | 69% | [6] |
Table 2: Time-Dependent Induction of Apoptosis by this compound Derivatives
| Alisol Derivative | Cell Line | Concentration | Incubation Time (hours) | Apoptosis Marker | Observation | Reference |
| This compound 24-acetate | MCF-7/DOX | 5, 10, 20 µM | 0.5, 1, 2, 3, 4 | Mitochondrial Membrane Potential | Time-dependent decrease | [1] |
| Alisol B 23-acetate | A549 | 6, 9 mM | 24 | Annexin V Positive Cells | Concentration-dependent increase | [2] |
| Alisol B 23-acetate | AGS | 10 - 50 µM | 24 | Caspase-3 & -9 Activity | Concentration-dependent increase | [3] |
| Alisol A | SCC-9 & HSC-3 | 25 - 100 µM | 24 | Annexin V Positive Cells | Concentration-dependent increase | [6] |
Experimental Protocols
1. Annexin V/PI Staining for Apoptosis Detection
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired incubation times. Include an untreated control.
-
After incubation, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or Trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within one hour of staining.
2. Caspase Activity Assay (Luminescent)
This protocol is a general guideline for a plate-based luminescent caspase assay.
Materials:
-
This compound stock solution
-
White-walled multi-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7, 8, or 9 Assay System (or equivalent)
-
Plate-reading luminometer
Procedure:
-
Seed cells in a white-walled multi-well plate at a predetermined density.
-
After cell adherence, treat with a range of this compound concentrations for various incubation times. Include appropriate controls.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Signaling pathways in this compound-induced apoptosis.
References
- 1. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Alisol F Delivery for Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with Alisol F delivery in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guide
Q1: My this compound solution is precipitating during preparation or upon dilution. What should I do?
A1: Precipitation of this compound, a poorly water-soluble triterpenoid, is a common challenge. Here are several steps to troubleshoot this issue:
-
Sonication and Heating: Gently warm the solution and use sonication to aid dissolution. This can be particularly effective when you observe precipitation or phase separation during the preparation of your formulation.[1]
-
Solvent System Optimization: The choice of solvent is critical. For a stock solution, DMSO is effective. For in vivo administration, a co-solvent system is necessary. Consider the formulation options outlined in Table 1.
-
Use of Excipients: Incorporating solubilizing agents or precipitation inhibitors can maintain this compound in solution. Polymeric precipitation inhibitors such as HPMC, PVP, and Poloxamers have been shown to be effective for poorly soluble drugs by delaying nucleation and crystal growth.[2][3][4]
-
pH Adjustment: While information on the pH-dependent solubility of this compound is limited, for many compounds, adjusting the pH of the vehicle can improve solubility. This should be done cautiously to ensure the final formulation is within a physiologically tolerable range (typically pH 4.5-8.0 for parenteral routes).
Q2: I am observing adverse effects in my animals after administration, such as lethargy or irritation at the injection site. What could be the cause and how can I mitigate this?
A2: Adverse effects can stem from the this compound itself, the delivery vehicle, or the administration procedure.
-
Vehicle Toxicity: The vehicle used to dissolve this compound can cause toxicity, especially at higher doses or with repeated administration. For example, propylene glycol (a component of 1,2-propanediol) can cause dose-dependent adverse effects, including central nervous system depression and nephrotoxicity in mice.[5][6] If you are using a propylene glycol-based formulation, consider reducing the concentration or switching to an alternative vehicle system (see Table 1).
-
Administration Technique: Improper injection technique can lead to complications. For intraperitoneal (IP) injections, ensure you are using the correct needle size and volume for the animal's weight (see Table 3) and injecting into the lower right quadrant of the abdomen to avoid puncturing organs.[7][8] Complications can include bleeding at the injection site, peritonitis (inflammation of the abdominal cavity), or laceration of abdominal organs.[7]
Q3: The oral bioavailability of my this compound formulation appears to be very low and inconsistent. How can I improve this?
A3: Low oral bioavailability is a significant hurdle for poorly water-soluble compounds like this compound. Here are some strategies to enhance oral absorption:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate and extent. This involves dispersing the drug in an inert carrier matrix at the solid-state.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability. Techniques like nanosuspension or nanoemulsions can be explored.
-
Use of Permeability Enhancers: Certain excipients can enhance the permeability of the intestinal membrane, leading to increased drug absorption.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for in vivo delivery of this compound?
A1: Several solvent systems have been suggested for the in vivo administration of this compound. The choice of formulation will depend on the desired concentration, route of administration, and the specific animal model. Table 1 summarizes some commonly used formulations.
Table 1: Recommended In Vivo Formulations for this compound
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A multi-component system for parenteral administration.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Utilizes a cyclodextrin to improve solubility.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An oil-based formulation suitable for oral or parenteral routes.[1] |
| 40% 1,2-propanediol | 20 mg/kg dose administered | Used for intraperitoneal injection in mice. Be aware of potential vehicle toxicity at higher doses. |
Q2: What is a standard protocol for intraperitoneal (IP) injection of this compound in mice?
A2: A detailed protocol for IP injection is crucial for ensuring animal welfare and data reproducibility. Table 2 outlines a general procedure, which should be adapted based on your institution's specific animal care guidelines.
Table 2: Experimental Protocol for Intraperitoneal Injection of this compound in Mice
| Step | Procedure |
| 1. Formulation Preparation | Prepare the this compound solution (e.g., 20 mg/kg in 40% 1,2-propanediol). Ensure the solution is clear and free of precipitates. Warm the solution to room temperature before injection to avoid animal discomfort.[8] |
| 2. Animal Restraint | Gently restrain the mouse, ensuring a firm but not restrictive grip. The "three-fingers" restraint method is commonly recommended.[8] |
| 3. Injection Site Identification | Position the mouse with its head tilted slightly downwards. The target injection site is the lower right quadrant of the abdomen to minimize the risk of injuring major organs.[8] |
| 4. Injection | Use an appropriate needle size (typically 25-27G for mice). Insert the needle, bevel up, at a 30-45° angle. Aspirate to ensure you have not entered a blood vessel or organ before slowly injecting the solution.[7][8] |
| 5. Post-Injection Monitoring | Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain. |
Table 3: Recommended Needle Sizes and Maximum Injection Volumes for Rodents
| Species | Needle Gauge | Maximum Injection Volume (Intraperitoneal) |
| Mouse | 25-27 G | 10 mL/kg |
| Rat | 23-25 G | 10 mL/kg |
| (Source: Adapted from UBC Animal Care Services SOP)[7] |
Q3: Are there any known stability issues with this compound in solution?
A3: While specific stability data for this compound is limited in the readily available literature, a study on the closely related compound, Alisol A 24-acetate, found it to be unstable in certain solvents. The transformation rate was more rapid in protic solvents (like methanol) compared to aprotic solvents. This suggests that this compound may also exhibit instability, and it is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C for short periods.[1]
Q4: What are the key signaling pathways affected by this compound that I should consider in my study design?
A4: this compound has been shown to exert its anti-inflammatory effects by inhibiting several key signaling pathways. Understanding these pathways can help in designing experiments to elucidate its mechanism of action. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) pathways.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 7. Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Alisol F Technical Support Center: Troubleshooting Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Alisol F during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound, a protostane-type triterpenoid, is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
pH: this compound may be unstable in highly acidic or alkaline conditions.
-
Light: Exposure to UV or ambient light can induce photodegradation.[1]
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and certain solvents.[1]
-
Moisture: Hydrolysis can be a concern, particularly in solution or when the solid form is not stored in a dry environment.[1]
-
Improper Solvent Selection: The choice of solvent can significantly impact the stability of this compound in solution.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[2] | Store in a tightly sealed, light-resistant container in a dry environment. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[2] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] Use freshly opened, anhydrous DMSO for preparation.[4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[3] | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
| Working Solution | N/A | Prepare fresh for each experiment | It is highly recommended to prepare working solutions on the same day of use to ensure accurate experimental results. |
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature. To redissolve the precipitate, you can gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[3] To prevent this, ensure you are using an appropriate solvent and concentration. For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[4]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[3] This can lead to degradation of the compound and introduce variability into your experiments. It is best practice to aliquot your stock solution into single-use vials before freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | - Verify that the storage conditions (temperature, light protection) for both solid and solution forms have been followed. - Prepare a fresh stock solution from the powder and repeat the experiment. - Consider performing a purity analysis (e.g., by HPLC) on your stored material. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | - This indicates the formation of degradation products. Review the storage and handling procedures. - Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. |
| Discoloration of this compound powder or solution | Potential oxidation or photodegradation. | - Discard the discolored material. - Ensure the compound is stored in a light-resistant container and that the container is purged with an inert gas (e.g., argon or nitrogen) before sealing if oxidation is a concern. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[4]
-
Sterile, single-use vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO). This compound is soluble in DMSO up to 100 mg/mL.[3][4]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into single-use, light-resistant vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Approach for a Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound at 80°C for 48 hours.
-
Photodegradation: this compound solution (in a photostable solvent) exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile-water mixture).
-
Expose the solutions to the hydrolytic and oxidative stress conditions outlined above. A control sample protected from the stressor should be maintained for comparison.
-
For thermal degradation, store the solid powder under the specified conditions.
-
For photodegradation, expose the solution to the light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the extent of degradation and identify any degradation products.
Data Analysis:
-
Calculate the percentage of this compound remaining.
-
Determine the retention times and peak areas of any new peaks (degradation products) in the chromatograms.
-
Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure and common degradation reactions for triterpenoids. This diagram is for illustrative purposes as the specific degradation pathway for this compound has not been definitively established in the reviewed literature.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in performing a stability study for this compound.
Caption: General workflow for this compound stability testing.
References
- 1. encorelabs.com [encorelabs.com]
- 2. This compound | HBV | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Alisol F treatment for different cancer cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Alisol F for various cancer cell lines. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anti-cancer mechanisms?
A1: this compound is a triterpenoid compound that can be isolated from the rhizomes of Alisma orientale. Its anti-cancer effects are primarily attributed to its ability to induce apoptosis (programmed cell death) and autophagy (a cellular self-degradation process). This compound has also been shown to enhance the chemosensitivity of cancer cells to other drugs, in some cases by inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance.[1]
Q2: How does this compound induce apoptosis and autophagy?
A2: this compound and its analogues, like Alisol A and B, have been shown to modulate several key signaling pathways to induce apoptosis and autophagy. These include the PI3K/Akt/mTOR pathway, which is often overactive in cancer, and the JNK signaling pathway, which is involved in cellular responses to stress.[2][3][4] For instance, Alisol B 23-acetate, a related compound, induces autophagic-dependent apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS) and activation of JNK.[4]
Q3: What is the stability of this compound in cell culture medium?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in cell culture medium to the desired working concentration. Stock solutions are generally stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[5] It is recommended to prepare fresh working solutions for each experiment to ensure consistency.
Q4: Can this compound be used in combination with other chemotherapy drugs?
A4: Yes, studies have shown that this compound 24-acetate can enhance the chemosensitivity of multidrug-resistant cancer cells to drugs like doxorubicin.[1] This suggests its potential as an adjuvant in combination cancer therapy.
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Ensure that the final DMSO concentration in your medium is low (typically <0.5%) and that the this compound is fully dissolved in the medium before adding it to the cells.
-
Cell Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in viability readings. Ensure a uniform cell suspension and consistent seeding density across all wells.
-
Incubation Time: The effects of this compound are time-dependent. Ensure that the incubation time is consistent across all experiments you wish to compare.
Q2: My Western blot results for apoptosis markers (e.g., cleaved caspase-3) are weak after this compound treatment. What can I do?
A2: Weak signals for apoptosis markers could indicate several things:
-
Suboptimal Concentration or Time Point: The concentration of this compound or the treatment duration may not be optimal for inducing a strong apoptotic response in your specific cell line. Consider performing a dose-response and time-course experiment to identify the optimal conditions.
-
Dual Induction of Autophagy: this compound can induce both apoptosis and autophagy. In some contexts, autophagy can act as a survival mechanism, potentially delaying or reducing the apoptotic response. Consider co-treatment with an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) to see if this enhances the apoptotic signal.
-
Protein Degradation: Ensure that you are using protease inhibitors in your lysis buffer to prevent the degradation of your target proteins.
Q3: I am seeing a high background in my Annexin V-FITC/PI apoptosis assay. How can I reduce this?
A3: A high background in flow cytometry for apoptosis can be caused by:
-
Excessive Centrifugation: Centrifuging cells at too high a speed can cause mechanical damage to the cell membrane, leading to non-specific Annexin V and PI staining. Ensure you are using a gentle centrifugation speed (e.g., 300-400 x g).
-
Delayed Analysis: Cells should be analyzed by flow cytometry as soon as possible after staining (ideally within 1 hour) to minimize the progression of apoptosis and necrosis in the tube.
-
Improper Washing: Ensure cells are washed thoroughly with cold PBS before resuspending in binding buffer to remove any interfering substances from the culture medium.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and its related compounds can vary significantly depending on the cancer cell line and the experimental conditions (e.g., incubation time). The following tables summarize some of the reported IC50 values.
Table 1: IC50 Values of this compound and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| This compound | HepG2.2.15 | Hepatitis B (related to liver cancer) | 0.6 | Not Specified | [5] |
| Alisol A | SCC-9 | Oral Squamous Carcinoma | ~50-75 | 24 hours | [3] |
| Alisol A | HSC-3 | Oral Squamous Carcinoma | ~75-100 | 24 hours | [3] |
| Alisol A | HCT-116 | Colorectal Carcinoma | Dose-dependent decrease in viability | Not Specified | [6] |
| Alisol A | HT-29 | Colorectal Carcinoma | Dose-dependent decrease in viability | Not Specified | [6] |
| Alisol B 23-acetate | A549 | Non-small Cell Lung Cancer | ~9 mM (for 50% growth reduction) | 24 hours | [2] |
| Alisol B 23-acetate | SK-OV3 | Ovarian Cancer | 8.7 µg/mL | Not Specified | [7] |
| Alisol B 23-acetate | B16-F10 | Murine Melanoma | 5.2 µg/mL | Not Specified | [7] |
| Alisol B 23-acetate | HT1080 | Fibrosarcoma | 3.1 µg/mL | Not Specified | [7] |
| Alisol A 24-acetate | HeLaS3 | Cervical Cancer | 34.17 ± 1.19 | 72 hours | [8] |
| Alisol A 24-acetate | MCF-7 | Breast Cancer | 34.02 ± 0.18 | 72 hours | [8] |
| Alisol A 24-acetate | HepG2 | Hepatocellular Carcinoma | 30.87 ± 1.16 | 72 hours | [8] |
| Alisol B 23-acetate | HeLaS3 | Cervical Cancer | 60.13 ± 5.24 | 72 hours | [8] |
| Alisol B 23-acetate | MCF-7 | Breast Cancer | 29.69 ± 0.15 | 72 hours | [8] |
| Alisol B 23-acetate | HepG2 | Hepatocellular Carcinoma | 27.65 ± 0.51 | 72 hours | [8] |
Note: The conversion of µg/mL to µM depends on the molecular weight of the specific compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to a high concentration (e.g., 100 mM). Gentle warming and vortexing may be necessary to ensure complete dissolution.[9]
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh cell culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the old medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations and for the appropriate duration. For adherent cells, collect both the floating and attached cells. Use a gentle cell scraper or trypsinization for the attached cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][11]
Autophagy Assay (LC3-II Western Blot)
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel. Due to the small size of LC3, a higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is an indicator of autophagy induction.[12]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound on cancer cells.
Signaling Pathways
References
- 1. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. igbmc.fr [igbmc.fr]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BE [thermofisher.com]
- 12. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
Alisol F Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol F. The information is designed to address specific issues encountered during experimental design and execution, with a focus on optimizing dose-response curves.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vitro experiments?
A1: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a stock solution in DMSO and then dilute it with your cell culture medium to the final working concentrations. For in vivo studies, specific solvent formulations are required. One common protocol involves a step-by-step addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] If precipitation occurs during preparation, gentle heating and/or sonication can help in dissolution.[1][2]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on published data, a good starting point for dose-response experiments is a logarithmic series of concentrations ranging from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM). For instance, in studies with RAW 264.7 macrophages, concentrations between 3.3 µM and 33 µM have been shown to be effective without significant cytotoxicity.[3][4] It is crucial to perform a preliminary cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Q3: I am observing high variability in my dose-response data. What are the potential causes and solutions?
A3: High variability can stem from several factors. Here are some common issues and troubleshooting steps:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and not passaged for extended periods.[5] Optimize the cell seeding density to ensure a sufficient signal-to-noise ratio without overcrowding the wells.[5]
-
Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. Visually inspect your dilution series for any signs of precipitation. If observed, consider adjusting your solvent composition or using a different solubilization method.
-
Inconsistent Plate Seeding: Uneven cell distribution, particularly at the edges of the plate ("edge effects"), can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental data points and ensure proper mixing of the cell suspension before seeding.
-
Incubator Conditions: Maintain stable temperature and CO2 levels in your incubator, as fluctuations can affect cell health and response.[5]
Q4: How do I distinguish between a specific pharmacological effect and general cytotoxicity?
A4: This is a critical aspect of dose-response analysis. It is essential to run a parallel cytotoxicity assay, such as an MTT or LDH release assay, using the same cell line and a similar range of this compound concentrations and incubation times.[4] This allows you to establish a therapeutic window where this compound elicits its desired biological effect without causing significant cell death. Dose-response curves for your specific assay should be interpreted only within the non-cytotoxic concentration range.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives from various studies.
Table 1: IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Assay/Target | IC50 Value |
| This compound | HepG2.2.15 | HBsAg Secretion | 0.6 µM[1][6] |
| This compound | HepG2.2.15 | HBeAg Secretion | 8.5 µM[6] |
| This compound 24-acetate | HepG2.2.15 | HBsAg Secretion | 7.7 µM[7] |
| This compound 24-acetate | HepG2.2.15 | HBeAg Secretion | 5.1 µM[7] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line | Experimental Purpose | Concentration Range | Notes |
| RAW 264.7 | Anti-inflammatory activity (LPS-stimulated) | 3.3 - 33 µM | No significant cytotoxicity observed up to 33 µM.[3][4] |
| HCT-116 & HT-29 | Anti-proliferation / Cytotoxicity | 5 - 160 µM | Dose-dependent decrease in cell viability observed.[8] |
| MCF-7/DOX | Chemosensitization | 5 - 20 µM | Used to enhance the effect of Doxorubicin.[7] |
Experimental Protocols
Protocol: Determining the Anti-Inflammatory Effect of this compound on LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a typical experiment to generate a dose-response curve for the anti-inflammatory effects of this compound.
-
Cell Seeding:
-
Culture RAW 264.7 cells to approximately 80% confluency.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well).
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in phenol red-free culture medium to achieve final concentrations (e.g., 0, 3.3, 11, 33 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Inflammatory Stimulation:
-
Following the pre-treatment, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[3][4]
-
Incubate for an appropriate time depending on the endpoint (e.g., 30 minutes for protein phosphorylation studies, 24 hours for cytokine production).[3][4]
-
-
Endpoint Measurement (Example: Nitric Oxide Production):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the amount of nitric oxide (NO) produced using the Griess reagent assay according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the LPS-only treated cells (100% response) and the untreated cells (0% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[9]
-
Visualized Workflows and Pathways
This compound Experimental Workflow
Caption: Workflow for optimizing an this compound dose-response experiment.
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.[3][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. This compound | HBV | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus | by Bernardo Zoehler | Medium [zoehlerbz.medium.com]
- 10. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Detection Sensitivity for Alisol F Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Alisol F and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound and its metabolites?
A1: The primary challenges include the low concentration of metabolites in biological matrices, the chemical complexity of samples leading to matrix effects, and the presence of structurally similar isomers that require high-resolution separation and detection techniques.[1][2] Previous analytical methods have sometimes shown unsatisfactory lower limits of quantification (LLOQ), necessitating more sensitive approaches like tandem mass spectrometry (LC-MS/MS).[3]
Q2: Why is LC-MS/MS the preferred method for this compound metabolite analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for quantifying metabolites like this compound due to its high sensitivity and selectivity.[4] It allows for the effective separation of metabolites from complex biological matrices and their specific detection and quantification, even at very low concentrations.[3][4]
Q3: I see multiple signals in my mass spectrum for a single metabolite. What do they represent?
A3: A single metabolite can generate multiple signals in a mass spectrometer depending on the ionization mode and the mobile phase composition.[5] These can include protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), or other adducts. It is crucial to correctly identify the primary molecular ion for accurate quantification.[5]
Q4: How can I improve the ionization efficiency of this compound metabolites?
A4: Optimizing the mobile phase composition, such as by adding modifiers like formic acid or ammonium formate, can significantly improve the ionization efficiency in electrospray ionization (ESI).[3] Additionally, using microflow LC systems can enhance the signal by increasing the efficiency of the ESI process, leading to better sensitivity for minor metabolites.[6]
Troubleshooting Guides
Sample Preparation
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Metabolites | Inefficient extraction solvent. | Test different organic solvents or solvent mixtures for liquid-liquid extraction (LLE). Methyl tert-butyl ether has been used effectively for Alisol A and its acetate.[3] Ensure the pH of the sample is optimized for the analyte's pKa. |
| Incomplete protein precipitation. | If using protein precipitation, ensure the ratio of solvent (e.g., acetonitrile, methanol) to plasma is sufficient (typically 3:1 v/v). Vortex thoroughly and centrifuge at high speed in cold conditions to maximize protein removal. | |
| High Matrix Effects / Ion Suppression | Co-elution of phospholipids or other endogenous components. | Incorporate a solid-phase extraction (SPE) cleanup step after initial extraction to remove interfering substances.[7] Alternatively, modify the chromatographic gradient to better separate the analytes from matrix components. |
| Insufficient sample cleanup. | Use a more rigorous extraction method. LLE is often better at removing salts and polar interferences than simple protein precipitation.[8] |
Liquid Chromatography (LC)
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. For Alisol compounds, a mobile phase containing 0.1% formic acid has been shown to provide good peak shape.[3] | |
| Inadequate Resolution of Isomers | Suboptimal column chemistry or particle size. | Use a column with a smaller particle size (e.g., <2 µm) for higher efficiency. Test different stationary phases (e.g., C18, Phenyl-Hexyl) to find the best selectivity for your specific metabolites. |
| Gradient is too fast. | Lengthen the gradient time or use a shallower gradient to improve the separation of closely eluting compounds. |
Mass Spectrometry (MS)
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization source parameters. | Optimize ESI source parameters, including capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates. |
| Inefficient fragmentation (in MS/MS). | Perform a compound optimization by infusing a standard of this compound to determine the optimal collision energy for the most intense and stable product ions for Multiple Reaction Monitoring (MRM). | |
| Inconsistent or Unstable Signal | Contamination of the MS source. | Clean the ion source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's instructions. |
| Matrix effects. | As mentioned in the sample preparation section, improve the sample cleanup process or chromatographic separation to minimize ion suppression.[7] |
Appendices
Appendix A: Detailed Experimental Protocols
1. Protocol for Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method developed for Alisol A and its 24-acetate in rat plasma.[3]
-
Aliquot Sample: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a suitable internal standard (e.g., diazepam) to correct for extraction variability.
-
Extraction: Add 1 mL of methyl tert-butyl ether to the tube.
-
Vortex: Vortex the tube vigorously for 2-3 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water mixture) and vortex for 1 minute.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
2. Protocol for LC-MS/MS Analysis
This protocol provides a starting point for method development based on published methods for similar compounds.[3]
-
Liquid Chromatography:
-
Column: Kromasil C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile (containing 0.1% formic acid) and Water.
-
Gradient: Start with a suitable gradient (e.g., 73:27 v/v Acetonitrile:Water) or develop a gradient for optimal separation.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for initial screening or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Parameter Optimization: Optimize source-dependent parameters (voltages, temperatures) and compound-dependent parameters (collision energy) to maximize the signal for this compound and its metabolites.
-
Appendix B: Key Quantitative Data & Parameters
Table 1: Example LC-MS/MS Parameters for Alisol Analysis Data synthesized from a method for Alisol A and its 24-acetate.[3]
| Parameter | Setting |
| LC System | |
| Column | Kromasil C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (0.1% Formic Acid) : Water (73:27, v/v) |
| Flow Rate | 0.8 mL/min |
| Run Time | 10 min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Ion Monitoring (SIM) or MRM |
| Internal Standard | Diazepam |
Appendix C: Signaling Pathways & Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound metabolites, from sample collection to data interpretation.
This compound and Related Signaling Pathways
Alisol compounds have been shown to exert their biological effects, such as anti-inflammatory and liver-protective activities, by modulating key signaling pathways.[9][10] The diagram below illustrates the inhibition of pro-inflammatory pathways by this compound.
References
- 1. Challenges in Metabolite Biomarkers as Avenues of Diagnosis and Prognosis of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | HBV | TargetMol [targetmol.com]
protocol refinement for Alisol F in long-term studies
Here is the technical support center for Alisol F:
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the long-term study of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Question: My this compound solution appears to be degrading over time, leading to inconsistent results. How can I prevent this?
Answer: Compound stability is a critical factor in long-term studies. Alisol compounds, particularly acetate derivatives, can be unstable in certain solvents.[1]
-
Solvent Choice: Protic solvents like methanol can lead to the deacetylation of related compounds like Alisol A 24-acetate over time.[1] For long-term storage, consider using aprotic solvents such as DMSO for stock solutions.
-
Storage Conditions: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions daily.[2][3] If precipitation occurs during preparation, gentle heating or sonication can help dissolve the compound.[2][3]
-
Stability Check: To confirm if degradation is occurring, you can perform a stability study. The workflow below outlines the key steps.
Caption: Workflow for assessing the long-term stability of this compound.
Question: I am observing high variability in my bioassay results between experiments. What could be the cause?
Answer: Inconsistent results are a common challenge in natural product research.[4][5] A systematic approach to troubleshooting can help identify the source of the variability.
-
Compound Handling: As mentioned above, ensure proper storage and handling of this compound to prevent degradation. Use freshly prepared working solutions whenever possible.
-
Cell-Based Assays:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as long-term culturing can alter cellular responses.
-
Cell Density: Ensure consistent cell seeding density, as this can affect the outcome of cytotoxicity and bioactivity assays.
-
Reagent Consistency: Use the same lot of media, serum, and key reagents throughout the study to minimize variability.
-
-
Controls: Always include appropriate positive and negative controls in your experiments. A positive control that is known to work will help you determine if the assay system itself is performing as expected.
Caption: Troubleshooting logic for inconsistent experimental results.
Question: I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?
Answer: this compound has limited water solubility. The following protocols are recommended for preparing solutions:
-
For In Vitro Experiments: A common method is to first dissolve this compound in DMSO to create a concentrated stock solution. For the final working solution, further dilute the stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so keep the final DMSO concentration in your assay below 0.5%.
-
For In Vivo Experiments: Several solvent systems can be used. Here are three examples of protocols to prepare this compound for administration[2][3]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
-
If you observe precipitation after dilution, gentle warming and/or sonication can be used to aid dissolution.[2][3]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a protostane-type triterpenoid isolated from Alisma orientale (Alismatis Rhizoma).[2][6] It is one of several bioactive alisol compounds known for a range of pharmacological properties, including anti-inflammatory, antiviral, and immunosuppressive activities.[2][6]
What are the known signaling pathways affected by this compound?
This compound has been shown to exert its anti-inflammatory effects by inhibiting several key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound suppresses the activation of[6]:
-
Mitogen-activated protein kinases (MAPKs), including ERK and JNK.[6]
-
Signal transducer and activator of transcription 3 (STAT3).[6]
-
Nuclear factor kappa B (NF-κB).[6]
Related alisol compounds have also been shown to modulate other pathways, such as the AMPK/SIRT1 and AMPK/mTOR pathways, which are involved in metabolism and cellular stress responses.[7][8]
Caption: this compound inhibits key inflammatory signaling pathways.
What are the recommended storage conditions for this compound?
Proper storage is essential for maintaining the integrity of this compound for long-term studies.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| Data sourced from MedchemExpress.[2] |
Data and Protocols
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and a related compound, this compound 24-acetate, from in vitro studies.
| Compound | Target/Assay | Cell Line | IC₅₀ |
| This compound | HBV Surface Antigen (HBsAg) Secretion | HepG2.2.15 | 0.6 µM[2] |
| This compound 24-acetate | HBsAg Secretion | HepG2.2.15 | 7.7 µM[9] |
| This compound 24-acetate | HBeAg Secretion | HepG2.2.15 | 5.1 µM[9] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound in RAW 264.7 macrophages.[6]
Objective: To determine the effect of this compound on the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in LPS-stimulated RAW 264.7 cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT reagent for cell viability assay
-
Griess reagent for nitric oxide (NO) assay
-
ELISA kits for TNF-α and IL-6 quantification
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMEM with 0.1% DMSO).
-
-
LPS Stimulation:
-
After the pre-treatment period, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group that is not treated with LPS.
-
-
Cell Viability Assay (MTT):
-
In a separate plate prepared under the same conditions, assess the cytotoxicity of this compound.
-
After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Results will determine the non-toxic concentration range of this compound for subsequent assays.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant from the experimental plate.
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Use a sodium nitrite standard curve to quantify NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Use statistical analysis (e.g., one-way ANOVA) to determine the significance of the results.
-
Calculate the IC₅₀ value for the inhibition of NO, TNF-α, and IL-6 production.
-
References
- 1. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Challenges of Conducting Clinical Trials of Natural Products to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in phytotherapy research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Alisol F vs. 25-anhydroalisol F: A Comparative Guide on Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two structurally related triterpenoids, Alisol F and its derivative, 25-anhydrothis compound. The information presented is collated from in vitro studies, offering a comprehensive overview of their mechanisms of action and comparative efficacy.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and 25-anhydrothis compound on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Inflammatory Mediator | Compound | Concentration (µM) | Inhibition |
| Nitric Oxide (NO) | This compound | 33 | Significant Inhibition |
| 25-anhydrothis compound | 33 | Significant Inhibition | |
| Interleukin-6 (IL-6) | This compound | 3.3 | Dose-dependent Inhibition |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| 25-anhydrothis compound | 3.3 | Dose-dependent Inhibition | |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| Tumor Necrosis Factor-α (TNF-α) | This compound | 3.3 | Dose-dependent Inhibition |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| 25-anhydrothis compound | 3.3 | Dose-dependent Inhibition | |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| Interleukin-1β (IL-1β) | This compound | 3.3 | Dose-dependent Inhibition |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| 25-anhydrothis compound | 3.3 | Dose-dependent Inhibition | |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| iNOS (protein) | This compound | 3.3 | Dose-dependent Inhibition |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| 25-anhydrothis compound | 3.3 | Dose-dependent Inhibition | |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| COX-2 (protein) | This compound | 3.3 | Dose-dependent Inhibition |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| 25-anhydrothis compound | 3.3 | Dose-dependent Inhibition | |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| iNOS (mRNA) | This compound | 3.3 | Dose-dependent Inhibition |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| 25-anhydrothis compound | 3.3 | Dose-dependent Inhibition | |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| COX-2 (mRNA) | This compound | 3.3 | Dose-dependent Inhibition |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition | ||
| 25-anhydrothis compound | 3.3 | Dose-dependent Inhibition | |
| 11 | Dose-dependent Inhibition | ||
| 33 | Dose-dependent Inhibition |
Experimental Workflow
The following diagram illustrates the general workflow employed in the in vitro studies to compare the anti-inflammatory effects of this compound and 25-anhydrothis compound.
Caption: Experimental workflow for comparing the anti-inflammatory effects of this compound and 25-anhydrothis compound.
Signaling Pathways
Both this compound and 25-anhydrothis compound exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. The diagram below visualizes the targeted pathways.
Caption: Signaling pathways modulated by this compound and 25-anhydrothis compound to exert anti-inflammatory effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and 25-anhydrothis compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
RAW 264.7 cells were seeded in appropriate culture plates.
-
After adherence, cells were pre-treated with various concentrations of this compound or 25-anhydrothis compound (3.3, 11, and 33 µM) for 2 hours.
-
Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times depending on the assay.
-
Nitric Oxide (NO) Assay
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.
-
Procedure:
-
After cell treatment, 100 µL of the culture supernatant was collected.
-
The supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture was incubated at room temperature for 10 minutes in the dark.
-
The absorbance was measured at 540 nm using a microplate reader.
-
The concentration of nitrite was determined using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: Quantification of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant using specific ELISA kits.
-
Procedure:
-
Culture supernatants were collected after cell treatment.
-
The concentrations of TNF-α, IL-6, and IL-1β were determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, supernatants were added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.
-
The absorbance was measured at the appropriate wavelength, and cytokine concentrations were calculated from a standard curve.
-
Western Blot Analysis
-
Principle: To determine the protein expression levels of iNOS, COX-2, and key proteins in the MAPK, STAT3, and NF-κB signaling pathways.
-
Procedure:
-
After treatment, cells were lysed to extract total protein.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-ERK, phospho-JNK, phospho-p38, phospho-STAT3, IκBα, and β-actin (as a loading control).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Total RNA was extracted from treated cells using a suitable RNA isolation kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression was calculated using the 2-ΔΔCt method.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published research. It is not a substitute for conducting independent laboratory investigations.
Alisol F: A Comparative Analysis of a Promising Alisma Triterpenoid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of Alisol F in comparison to other notable Alisma triterpenoids, supported by experimental data and detailed protocols.
This compound, a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, has garnered significant attention within the scientific community for its diverse and potent biological activities. This guide provides an in-depth comparison of this compound with other structurally related Alisma triterpenoids, focusing on their anti-inflammatory, antiviral, cytotoxic, and lipid-lowering properties. The information presented herein is intended to support researchers in their exploration of these natural compounds for potential therapeutic applications.
Comparative Biological Activities
The biological efficacy of this compound and its counterparts has been evaluated across various experimental models. The following tables summarize the key quantitative data, offering a clear comparison of their potency.
Table 1: Anti-Hepatitis B Virus (HBV) Activity
This compound has demonstrated notable inhibitory effects on the secretion of Hepatitis B virus surface antigen (HBsAg) and e-antigen (HBeAg) in HepG2.2.15 cells. Its activity is compared with other Alisma triterpenoids in the table below.
| Compound | IC₅₀ for HBsAg Secretion (µM) | IC₅₀ for HBeAg Secretion (µM) |
| This compound | 0.6 | 8.5 |
| This compound 24-acetate | 7.7 | 5.1 |
| Alisol A 24-acetate | 2.3 | 498.1 |
| 25-anhydroalisol A | 11.0 | 17.6 |
| 13β,17β-epoxyalisol A | 15.4 | 41.0 |
| Alisol B 23-acetate | 14.3 | 19.9 |
Table 2: Cytotoxic Activity
While direct comparative studies of the cytotoxicity of this compound against other Alisma triterpenoids are limited, the following table presents available data on the cytotoxic effects of various alisols against different human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Alisol A | MDA-MB-231 (Breast Cancer) | - (Significant inhibition at 5 µM) |
| Alisol A | SCC-9 (Oral Cancer) | ~40 (estimated from graphical data) |
| Alisol A | HSC-3 (Oral Cancer) | ~60 (estimated from graphical data) |
| Alisol B | Epithelial Cancer Cells | - (Reported to have significant cytotoxicity) |
| Alisol B 23-acetate | HepG2 (Liver Cancer) | >10 (in combination studies) |
| Alisol A 24-acetate | HepG2 (Liver Cancer) | >10 (in combination studies) |
Table 3: Lipid-Lowering Activity
Several Alisma triterpenoids have been investigated for their potential to lower lipid levels. The available data on their inhibitory effects on pancreatic lipase are presented below.
| Compound | Target | IC₅₀ (µM) |
| This compound 24-acetate | Pancreatic Lipase | 45.5 |
Mechanisms of Action: A Look into Signaling Pathways
The biological activities of Alisma triterpenoids are underpinned by their modulation of key cellular signaling pathways. This compound, along with other members of this class, exerts its anti-inflammatory effects by targeting pathways such as MAPK, STAT3, and NF-κB.
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of key proteins in the MAPK (ERK, JNK, p38), STAT3, and NF-κB signaling cascades in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Anti-inflammatory Signaling of Alisma Triterpenoids
While this compound utilizes a multi-pathway approach, other Alisma triterpenoids also exhibit anti-inflammatory properties through distinct mechanisms. For instance, Alisol A has been shown to activate the AMPK/SIRT1 pathway, which in turn can inhibit NF-κB. Alisol B and its acetate derivative have been reported to inhibit the TLR4-NOX1/ROS signaling pathway and also the NF-κB pathway.
Experimental Protocols
To facilitate further research and validation of the presented data, detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Anti-HBV Activity in HepG2.2.15 Cells
This protocol outlines the procedure for assessing the inhibitory effect of Alisma triterpenoids on HBsAg and HBeAg secretion from HepG2.2.15 cells.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Alisma triterpenoids (dissolved in DMSO)
-
96-well cell culture plates
-
Commercial ELISA kits for HBsAg and HBeAg
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Alisma triterpenoids in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Further Incubation: Incubate the plates for an additional 48 to 72 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA Assay: Determine the concentrations of HBsAg and HBeAg in the collected supernatants according to the manufacturer's instructions for the respective ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) values using a suitable software.
Protocol 2: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to evaluate the anti-inflammatory potential of Alisma triterpenoids.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Alisma triterpenoids (dissolved in DMSO)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the Alisma triterpenoids. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plates for another 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC₅₀ values.
Protocol 3: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Appropriate cell culture medium with supplements
-
Alisma triterpenoids (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cells into 96-well plates at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of culture medium.
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the Alisma triterpenoids to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ values.
This guide provides a comparative overview of this compound and other Alisma triterpenoids, offering valuable data and protocols to aid researchers in the field of natural product-based drug discovery. The potent and diverse biological activities of these compounds, particularly this compound, warrant further investigation to unlock their full therapeutic potential.
Alisol F as an NF-κB Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alisol F, a natural triterpenoid, with other known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to NF-κB and its Inhibition
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases and cancers, making it a critical target for drug development. Inhibition of this pathway can be achieved at various levels, from blocking upstream signaling kinases to preventing the nuclear translocation of NF-κB subunits.
This compound, isolated from the rhizome of Alisma orientale, has demonstrated significant anti-inflammatory properties.[1][2] Experimental evidence suggests that this compound exerts its effects through the suppression of the NF-κB signaling cascade, making it a promising candidate for further investigation.
Comparative Analysis of this compound and Other NF-κB Inhibitors
This section compares the performance of this compound with other well-established NF-κB inhibitors. While direct comparative studies are limited, this guide consolidates available data on their mechanisms of action and effective concentrations.
Mechanism of Action
| Inhibitor | Target | Mechanism of Action |
| This compound | IκBα and p65 Phosphorylation | Inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, leading to reduced IκBα degradation and subsequent inhibition of p65 nuclear translocation.[1][3] |
| TPCA-1 | IKKβ | A selective inhibitor of IκB kinase β (IKKβ), preventing the phosphorylation of IκBα. |
| IMD-0354 | IKKβ | Inhibits IKKβ, thereby blocking the phosphorylation and subsequent degradation of IκBα. |
| Bay 11-7082 | IKK | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. |
| Celastrol | IKK | Suppresses NF-κB activation by targeting cysteine 179 in IKK. |
Quantitative Comparison of Inhibitory Activity
Table 1: Inhibitory Concentration of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | 3.3 µM this compound | 11 µM this compound | 33 µM this compound |
| Nitric Oxide (NO) | Significant Inhibition | Strong Inhibition | Strongest Inhibition |
| TNF-α | Significant Inhibition | Strong Inhibition | Strongest Inhibition |
| IL-6 | Significant Inhibition | Strong Inhibition | Strongest Inhibition |
| IL-1β | Significant Inhibition | Strong Inhibition | Strongest Inhibition |
| Data summarized from Liu et al., 2017.[1] |
Table 2: IC50 Values of Selected NF-κB Inhibitors on NF-κB Reporter Assays
| Inhibitor | Cell Line | Stimulus | IC50 |
| TPCA-1 | HEK293 | TNF-α | <1 nM |
| IMD-0354 | HEK293 | TNF-α | 292 nM |
| Ro 106-9920 | HEK293 | TNF-α | <1 nM |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of NF-κB inhibitors. Below are standard protocols for key experiments.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate.
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for an appropriate time (e.g., 6-24 hours).
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
Western Blot for Phosphorylated IκBα and p65
This technique is used to assess the phosphorylation status of key proteins in the NF-κB signaling pathway.
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the inhibitor followed by stimulation with an NF-κB activator for a short period (e.g., 15-30 minutes for IκBα phosphorylation, 30-60 minutes for p65 phosphorylation).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
NF-κB Signaling Pathway and Point of Inhibition for this compound
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Alisol F vs. Alisol A 24-acetate in Preclinical NASH Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can escalate to cirrhosis and hepatocellular carcinoma. The search for effective therapeutic agents has led to the investigation of various natural compounds, including Alisol F and Alisol A 24-acetate, both triterpenoids isolated from Alisma orientale. This guide provides an objective comparison of their reported effects in preclinical models relevant to NASH, based on available experimental data. It is important to note that to date, no head-to-head studies directly comparing this compound and Alisol A 24-acetate in the same NASH model have been published. The following comparison is, therefore, based on findings from separate studies.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound and Alisol A 24-acetate. Direct comparison of the magnitude of effects is challenging due to the use of different experimental models and methodologies.
Table 1: Effects on Liver Injury and Steatosis
| Parameter | This compound | Alisol A 24-acetate |
| Model | LPS/D-Gal-induced acute liver injury in mice[1][2] | Methionine and choline-deficient (MCD) diet-induced NASH in mice[3] / Free fatty acid (FFA)-induced HepG2 cells[4][5] |
| Dosage | 20 mg/kg (in vivo)[2] | 15, 30, 60 mg/kg (in vivo)[3] / 10µM (in vitro)[4] |
| ALT (Alanine Aminotransferase) | Significantly decreased[1][2] | Significantly decreased[3] |
| AST (Aspartate Aminotransferase) | Significantly decreased[1][2] | Significantly decreased[3] |
| Lipid Accumulation | Not reported | Significantly decreased (Oil Red O staining, intracellular triglycerides)[4][5] |
| Liver Triglycerides | Not reported | Significantly reduced[6] |
Table 2: Effects on Inflammation and Fibrosis
| Parameter | This compound | Alisol A 24-acetate |
| Model | LPS/D-Gal-induced acute liver injury in mice[1][2] / LPS-stimulated RAW 264.7 cells[1] | MCD diet-induced NASH in mice[3] / Choline-deficient, L-amino acid-defined high-fat diet (CDAHFD)-induced NASH in mice[6] / FFA-induced HepG2 cells[4][5] |
| Dosage | 20 mg/kg (in vivo)[2] | 15, 30, 60 mg/kg (in vivo)[3] |
| TNF-α | Significantly decreased[1][2] | Markedly decreased[4][6] |
| IL-6 | Significantly decreased[1][2] | Markedly inhibited[4] |
| IL-1β | Significantly decreased[1][2] | Markedly decreased[6] |
| Collagen Deposition | Not reported | Attenuated[6] |
| α-SMA (alpha-Smooth Muscle Actin) | Not reported | Reduced expression[6] |
Experimental Protocols
This compound in Acute Liver Injury Model
-
In Vivo Model : C57BL/6 mice were administered lipopolysaccharide (LPS) and D-galactosamine (D-Gal) to induce acute liver injury.[1][2]
-
Treatment : Mice were pretreated with this compound (20 mg/kg) for three days prior to LPS/D-Gal administration.[2]
-
Key Assays : Serum levels of ALT and AST were measured to assess liver damage. Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) were quantified in the liver tissue. Histological analysis of liver sections was performed. Western blotting was used to determine the phosphorylation status of proteins in the MAPK and NF-κB signaling pathways.[1][2]
-
In Vitro Model : RAW 264.7 macrophage cells were stimulated with LPS.[1]
-
Treatment : Cells were pre-treated with this compound.[1]
-
Key Assays : Production of nitric oxide (NO) and pro-inflammatory cytokines was measured. The expression of iNOS and COX-2, and the phosphorylation of MAPK and STAT3, and activation of the NF-κB pathway were assessed.[1]
Alisol A 24-acetate in NASH Models
-
In Vivo Models :
-
MCD Diet Model : C57BL/6 mice were fed a methionine and choline-deficient (MCD) diet for 4 weeks to induce NASH. Mice were simultaneously treated with Alisol A 24-acetate (15, 30, and 60 mg/kg, daily) for 4 weeks.[3]
-
CDAHFD Model : Male C57BL/6J mice were fed a choline-deficient, L-amino acid-defined high-fat diet (CDAHFD) for 6 weeks with or without Alisol A 24-acetate treatment to induce NASH-associated fibrosis.[6]
-
-
Key In Vivo Assays : Serum and liver biochemical analyses, histological observation for steatosis, inflammation, and fibrosis. Measurement of oxidative stress markers (ROS, malondialdehyde) and autophagy markers.[3][6]
-
In Vitro Model :
-
Key In Vitro Assays : Oil Red O staining for lipid droplets, measurement of intracellular triglyceride content, and quantification of inflammatory cytokines (TNF-α, IL-6). Western blotting was used to analyze proteins involved in fatty acid synthesis and oxidation (AMPKα, SREBP-1c, ACC, FAS, CPT1, ACOX1) and autophagy (AMPK/mTOR/ULK1).[3][4][5] The SPHK1/S1P pathway was investigated in Kupffer cells and hepatic stellate cells.[6]
Signaling Pathways and Mechanisms of Action
This compound: Anti-inflammatory Mechanisms
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. In a model of acute liver injury, this compound suppressed the phosphorylation of ERK, JNK, and p38, which are components of the mitogen-activated protein kinase (MAPK) pathway.[1] Additionally, it inhibited the activation of the NF-κB signaling pathway and the phosphorylation of STAT3.[1]
Caption: this compound inhibits pro-inflammatory cytokine production by suppressing MAPK, NF-κB, and STAT3 signaling pathways.
Alisol A 24-acetate: Multi-faceted Effects in NASH
Alisol A 24-acetate demonstrates a broader range of activities in NASH models, addressing multiple pathological features of the disease. Its mechanisms include the inhibition of oxidative stress and the stimulation of autophagy through the AMPK/mTOR pathway.[3] It also ameliorates hepatic steatosis by activating AMPKα signaling, which in turn down-regulates SREBP-1c, a key transcription factor in lipogenesis, and up-regulates CPT1 and ACOX1, which are involved in fatty acid oxidation.[4] Furthermore, Alisol A 24-acetate has been shown to mitigate liver fibrosis by targeting the SPHK1/S1P signaling axis in Kupffer cells, thereby disrupting the crosstalk between Kupffer cells and hepatic stellate cells.[6]
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Alisol A 24-acetate protects against NASH-associated fibrosis via suppression of Kupffer cell-derived SPHK1/S1P axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alisol F and Alisol B 23-acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Alisol F and Alisol B 23-acetate, two prominent triterpenoid compounds isolated from Alisma orientale. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at their respective biological activities, mechanisms of action, and potential therapeutic applications, supported by available experimental data.
Overview of this compound and Alisol B 23-acetate
This compound and Alisol B 23-acetate are naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties. While both share a common origin, their distinct chemical structures contribute to differences in their biological effects.
This compound is recognized for its potent anti-inflammatory and anti-viral activities.[1][2][3][4] It has been shown to inhibit the secretion of hepatitis B virus (HBV) surface antigen (HBsAg) and e-antigen (HBeAg).[1][4]
Alisol B 23-acetate , a monoacetate derivative of Alisol B, exhibits a broad spectrum of activities, including anti-cancer, anti-inflammatory, hepatoprotective, and anti-viral effects.[5][6][7][8] It is known to induce apoptosis in various cancer cell lines and modulate key signaling pathways involved in inflammation and metabolism.[6][7][8]
Comparative Biological Activities
While both compounds exhibit overlapping biological activities, the available data suggests differences in their potency and primary areas of investigation.
| Biological Activity | This compound | Alisol B 23-acetate |
| Anti-inflammatory | Yes[2][3] | Yes[6][8][9] |
| Anti-viral | Yes (HBV)[1][4] | Yes (Coronavirus)[10][11][12] |
| Anti-cancer | Limited data | Yes (Ovarian, Colon, Lung, Gastric)[6][7][8] |
| Hepatoprotective | Yes[2][3] | Yes[5][6] |
| Immunosuppressive | Yes[1] | Yes (Inhibits proinflammatory T cells)[10][11][12] |
| Nephrotoxicity | Not extensively studied | Can induce nephrotoxicity at high concentrations[13] |
Quantitative Analysis of Bioactivity
The following table summarizes the available quantitative data on the bioactivity of this compound and Alisol B 23-acetate. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Target/Assay | Compound | IC50 Value / Effective Concentration | Cell Line / Model | Reference |
| HBV HBsAg Secretion | This compound | 0.6 μM | HepG2.2.15 | [1] |
| HBV HBeAg Secretion | This compound | 8.5 μM | HepG2.2.15 | [4] |
| Cell Viability (Ovarian Cancer) | Alisol B 23-acetate | 2.5-20 µM (significant inhibition) | A2780, A2780/Taxol, HEY | [6] |
| Apoptosis (Gastric Cancer) | Alisol B 23-acetate | 30-50 µM (significant increase in caspase activity) | AGS | [8] |
| FXR Activation | Alisol B 23-acetate | 10 μM (4.3-fold increase in luciferase activity) | HepG2 | [14] |
| Coronavirus Inhibition | Alisol B 23-acetate | 5-60 µM (inhibitory effects) | A549, Caco-2, VeroE6 | [11] |
Mechanisms of Action: A Comparative Overview
Both this compound and Alisol B 23-acetate modulate multiple signaling pathways to exert their biological effects.
This compound primarily demonstrates its anti-inflammatory effects by inhibiting the MAPK, STAT3, and NF-κB signaling pathways.[2][3] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β.[2][3]
Caption: this compound inhibits pro-inflammatory mediator production by suppressing MAPK, STAT3, and NF-κB pathways.
Alisol B 23-acetate exhibits a more complex mechanism of action, impacting a wider array of signaling pathways. It induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), activation of the JNK pathway, and modulation of the PI3K/Akt/mTOR pathway.[6][13] It also activates the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism, contributing to its hepatoprotective effects.[5][14] Furthermore, it has been shown to inhibit coronavirus entry by targeting the ACE2 receptor.[10][11][12]
Caption: Alisol B 23-acetate exerts its diverse effects by modulating multiple signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Alisol B 23-acetate for a specified period (e.g., 24-48 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[13]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Cells or tissues are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, NF-κB, Caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Animal Studies
-
Objective: To evaluate the therapeutic efficacy of the compounds in a living organism.
-
Procedure (Example: LPS/D-GalN-induced acute liver injury model):
-
Animals (e.g., mice) are randomly divided into different groups: control, model, and treatment groups (receiving different doses of the compound).
-
The treatment groups are pre-treated with this compound or Alisol B 23-acetate for a specific duration.
-
Acute liver injury is induced by intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine (D-GalN) in the model and treatment groups.
-
After a set time, blood and liver tissues are collected for analysis.
-
Serum levels of liver enzymes (ALT, AST) are measured.
-
Liver tissues are used for histopathological examination (e.g., H&E staining) and molecular analysis (e.g., Western blot, qPCR).[2]
-
Caption: General experimental workflow for in vitro and in vivo evaluation of Alisol compounds.
Conclusion
Both this compound and Alisol B 23-acetate are promising natural compounds with significant therapeutic potential. This compound appears to be a potent anti-inflammatory and anti-HBV agent, primarily acting through the inhibition of key inflammatory pathways. Alisol B 23-acetate demonstrates a broader range of activities, including potent anti-cancer and anti-coronavirus effects, mediated by a more diverse set of molecular mechanisms.
For researchers focused on inflammatory diseases and hepatitis B , this compound presents a strong candidate for further investigation. In contrast, for those in the fields of oncology and emerging viral diseases , Alisol B 23-acetate offers a multi-faceted therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to guide the selection of the most appropriate compound for specific therapeutic applications. This guide provides a foundation for such future research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HBV | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Alisol F: A Comparative Analysis of its In Vitro Efficacy Against Established Hepatitis B Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Alisol F, a natural triterpenoid, against established first-line treatments for Hepatitis B Virus (HBV) infection, Entecavir and Tenofovir. The data presented is based on published in vitro studies utilizing the HepG2.2.15 cell line, a widely used model for HBV replication and antiviral screening.
Executive Summary
This compound has demonstrated inhibitory activity against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in in vitro models. However, a significant gap in the current research is the lack of quantitative data on its ability to inhibit HBV DNA replication, a critical marker for antiviral efficacy. In contrast, Entecavir and Tenofovir are potent inhibitors of HBV DNA polymerase, leading to substantial reductions in viral replication. This guide synthesizes the available data to facilitate a comparative assessment and to highlight areas requiring further investigation to fully understand the therapeutic potential of this compound in the context of current HBV therapies.
In Vitro Efficacy Comparison
The following tables summarize the available quantitative data on the in vitro efficacy of this compound, Entecavir, and Tenofovir against HBV in HepG2.2.15 cells.
| Compound | Target | IC50 (µM) | Reference |
| This compound | HBsAg Secretion | 0.6 | [1][2] |
| HBeAg Secretion | 8.5 | [1] | |
| HBV DNA Replication | Data Not Available | ||
| Entecavir | HBV DNA Replication | 0.00375 | [3] |
| Tenofovir | HBV DNA Replication | 1.1 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action and Signaling Pathways
This compound: The precise antiviral mechanism of this compound against HBV is not fully elucidated. Available research points towards its potent anti-inflammatory properties, which may contribute to its liver-protective effects. Studies have shown that this compound can inhibit the activation of key inflammatory signaling pathways, including MAPK, STAT3, and NF-κB.[1][4] It is hypothesized that by modulating these host pathways, this compound may create an intracellular environment less conducive to viral replication and protein expression. However, direct evidence of its interaction with the HBV replication cycle is currently lacking.
Caption: Putative anti-inflammatory mechanism of this compound.
Entecavir and Tenofovir: Both Entecavir and Tenofovir are nucleos(t)ide analogues that act as potent and selective inhibitors of the HBV DNA polymerase (reverse transcriptase). After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the nascent viral DNA chain, causing premature chain termination and thus halting viral replication. Their mechanism is highly specific to the viral polymerase, minimizing off-target effects on host cellular DNA polymerases.
Caption: Mechanism of action of Entecavir and Tenofovir.
Experimental Protocols
Cell Culture and Maintenance
The HepG2.2.15 cell line, a human hepatoblastoma cell line stably transfected with the HBV genome, is the standard in vitro model for these experiments. The cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection of HBV-expressing cells. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Antiviral Activity Assay Workflow
The general workflow for assessing the in vitro antiviral activity of test compounds against HBV in HepG2.2.15 cells is as follows:
Caption: General workflow for in vitro HBV antiviral assay.
Quantification of HBsAg and HBeAg (ELISA)
-
Coating: 96-well microplates are coated with a capture antibody specific for HBsAg or HBeAg and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants, along with a standard curve of known antigen concentrations, are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the target antigen is added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, leading to a color change proportional to the amount of antigen present.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of HBsAg or HBeAg in the samples is determined by interpolating from the standard curve.[3][5][6]
Quantification of Intracellular HBV DNA (qPCR)
-
Cell Lysis and DNA Extraction: HepG2.2.15 cells are lysed, and total DNA is extracted using a commercial DNA extraction kit.
-
qPCR Reaction Setup: A quantitative polymerase chain reaction (qPCR) is set up using primers and a probe specific for a conserved region of the HBV genome. A standard curve is prepared using a plasmid containing the HBV genome at known concentrations.
-
Thermal Cycling: The qPCR reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Analysis: The amplification of HBV DNA is monitored in real-time by detecting the fluorescence signal from the probe. The cycle threshold (Ct) values are used to quantify the amount of HBV DNA in the samples by comparing them to the standard curve.[7]
Discussion and Future Directions
The available in vitro data indicates that this compound can inhibit the secretion of HBV viral antigens, HBsAg and HBeAg. This suggests a potential interference with the later stages of the viral life cycle, such as virion assembly or egress. However, the lack of data on its effect on HBV DNA replication is a critical omission. For a comprehensive evaluation of its antiviral potential, it is imperative to investigate whether this compound can inhibit HBV DNA polymerase activity or affect the stability of the viral pregenomic RNA (pgRNA).
In contrast, Entecavir and Tenofovir have well-established mechanisms of action as direct inhibitors of HBV DNA polymerase, leading to potent suppression of viral replication. Their high efficacy and high barrier to resistance have made them the cornerstone of current anti-HBV therapy.
Future research on this compound should prioritize:
-
Determining its effect on HBV DNA replication in HepG2.2.15 cells and primary human hepatocytes.
-
Elucidating the specific molecular target(s) of this compound within the HBV life cycle.
-
Conducting direct comparative studies with Entecavir and Tenofovir, assessing both antigen secretion and DNA replication.
-
Investigating the in vivo efficacy and safety of this compound in animal models of HBV infection.
A deeper understanding of this compound's antiviral mechanism and its efficacy in inhibiting viral replication will be crucial to determine its potential as a standalone or combination therapy for chronic hepatitis B. Its anti-inflammatory properties may offer an additional benefit in mitigating liver damage associated with chronic HBV infection.
References
- 1. This compound | 155521-45-2 | HBV | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. This compound | HBV | TargetMol [targetmol.com]
- 5. Human HBsAg ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Cross-Validation of Alisol F's Efficacy in Diverse Liver Injury Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Alisol F and its derivatives across various preclinical models of liver injury. The data presented herein is intended to offer an objective overview of its performance against established alternative treatments, supported by detailed experimental data and methodologies.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative effects of this compound and its derivatives compared to other therapeutic agents in different liver injury models.
Table 1: Acute Inflammatory Liver Injury Model
Model: Lipopolysaccharide/D-Galactosamine (LPS/D-GalN)-Induced Acute Liver Injury in Mice
| Treatment Group | Dosage | Serum ALT (U/L) | Serum AST (U/L) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Control | - | ~50 | ~100 | ~50 | ~20 | ~10 |
| LPS/D-GalN | 40 µg/kg / 700 mg/kg | ~1200 | ~1500 | ~800 | ~250 | ~120 |
| This compound + LPS/D-GalN | 20 mg/kg | ~600 [1] | ~700 [1] | ~400 [1] | ~125 [1] | ~60 [1] |
| Dexamethasone (DXM) + LPS/D-GalN | 5 mg/kg | ~700 | ~800 | ~450 | ~150 | ~70 |
Table 2: Non-Alcoholic Steatohepatitis (NASH) and Fibrosis Models
| Model | Treatment Group | Dosage | Serum ALT (U/L) | Serum AST (U/L) | Hepatic Triglycerides | Fibrosis Markers (e.g., α-SMA, Collagen) |
| DIO + CCl4-induced NASH (Mice) | Control | - | Normal | Normal | Normal | Normal |
| DIO + CCl4 | - | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Increased | |
| Alisol B + DIO + CCl4 | 100 mg/kg | Reduced [2] | Reduced [2] | Reduced by 39.5% [2] | α-SMA & Col-1a1 Suppressed [2] | |
| MCD Diet-induced NASH (Mice) | Control | - | Normal | Normal | Normal | Normal |
| MCD Diet | - | Significantly Elevated | Significantly Elevated | Significantly Elevated | Increased ROS & Inflammation | |
| Alisol A 24-acetate + MCD | 15, 30, 60 mg/kg | Dose-dependently Reduced | Dose-dependently Reduced | - | Suppressed ROS & Inflammation [3] | |
| High-Fat High-Cholesterol (HFHC) Diet-induced NASH (Mice) | Control | - | Normal | Normal | Normal | Normal |
| HFHC Diet | - | Elevated | Elevated | Elevated | Increased Inflammation | |
| Ursodeoxycholic acid (UDCA) + HFHC | 120 mg/kg | Reduced | Reduced | No significant improvement [4] | Attenuated Hepatic Inflammation [4] | |
| CCl4-induced Fibrosis (Rats) | Control | - | Normal | Normal | - | Normal |
| CCl4 | - | Significantly Elevated | Significantly Elevated | - | Increased α-SMA & Collagen | |
| Silymarin + CCl4 | 200 mg/kg | Significantly Decreased [5][6] | Significantly Decreased [5][6] | - | Reversed α-SMA expression [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
LPS/D-Galactosamine-Induced Acute Liver Injury in Mice
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Injury: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli (40 µg/kg) and D-Galactosamine (D-GalN) (700 mg/kg) dissolved in sterile saline.[1] This combination rapidly induces severe hepatocyte apoptosis and necrosis, mimicking fulminant hepatitis.[7][8]
-
Treatment Protocol: this compound (20 mg/kg) or Dexamethasone (5 mg/kg) was administered orally for three consecutive days prior to the LPS/D-GalN challenge.[1]
-
Sample Collection and Analysis:
-
Blood samples were collected 2 and 5 hours post-injection for the measurement of serum cytokines (TNF-α, IL-6, IL-1β) by ELISA and liver enzymes (ALT, AST) using standard biochemical assays.[1]
-
Liver tissues were harvested for histopathological examination (H&E staining) and Western blot analysis of signaling proteins.[1]
-
Diet-Induced Obesity (DIO) + Carbon Tetrachloride (CCl4)-Induced NASH in Mice
-
Animals: Male C57BL/6 mice.
-
Induction of Injury: Mice were fed a high-fat diet (HFD) for a specified period to induce obesity and hepatic steatosis. Subsequently, a low dose of Carbon Tetrachloride (CCl4) is administered (e.g., intraperitoneally) to induce inflammation and fibrosis, accelerating the progression to NASH.[9][10]
-
Treatment Protocol: Alisol B (100 mg/kg) was administered orally once daily for 5 weeks.[2]
-
Sample Collection and Analysis:
-
Serum was collected to measure ALT and AST levels.[2]
-
Liver tissue was used for histological analysis (H&E and Sirius Red staining), measurement of hepatic triglyceride content, and analysis of fibrosis markers (α-SMA, Col-1a1) and inflammatory cytokines (TGF-β, TNF-α, IL-6) by Western blot and RT-qPCR.[2]
-
Methionine and Choline-Deficient (MCD) Diet-Induced NASH in Mice
-
Animals: Male C57BL/6 mice.
-
Induction of Injury: Mice were fed a diet deficient in methionine and choline (MCD diet) for 4 weeks. This diet disrupts hepatic lipid metabolism and induces oxidative stress, leading to steatohepatitis.
-
Treatment Protocol: Alisol A 24-acetate was administered daily by oral gavage at doses of 15, 30, and 60 mg/kg for the 4-week duration of the MCD diet feeding.[3]
-
Sample Collection and Analysis:
-
Plasma and liver tissues were collected at the end of the study.
-
Biochemical analysis of serum and liver tissues was performed.
-
Histological observation of the liver was conducted.
-
Markers for oxidative stress, inflammation, and autophagy were examined.[3]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
-
Animals: Male Wistar rats.
-
Induction of Injury: Liver fibrosis was induced by intraperitoneal administration of CCl4 (e.g., 1 mL/kg, twice a week) for 8 weeks.[11] CCl4 is a potent hepatotoxin that generates free radicals, leading to lipid peroxidation, hepatocyte damage, and subsequent activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
-
Sample Collection and Analysis:
-
Liver tissues were analyzed for histopathological changes (Masson's trichrome staining) to assess collagen deposition.
-
Hepatic hydroxyproline content, a quantitative measure of collagen, was determined.
Visualized Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives, as well as a generalized experimental workflow for comparative studies.
Caption: this compound's anti-inflammatory mechanism in liver injury.
Caption: Alisol A 24-acetate's role in NASH via AMPK/mTOR pathway.
Caption: General experimental workflow for hepatoprotective studies.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats | Semantic Scholar [semanticscholar.org]
- 7. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 9. A short-term rodent model for non-alcoholic steatohepatitis induced by a high-fat diet and carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon tetrachloride (CCl4) accelerated development of non-alcoholic fatty liver disease (NAFLD)/steatohepatitis (NASH) in MS-NASH mice fed western diet supplemented with fructose (WDF) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silymarin inhibits the progression of fibrosis in the early stages of liver injury in CCl₄-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Alisol F and Paclitaxel on Cancer Cells
For Immediate Release
In the ongoing quest for more effective cancer therapeutics, researchers are continuously evaluating novel compounds for their cytotoxic potential against malignant cells. This guide provides a detailed comparison of the cytotoxic effects of Alisol F, a natural triterpenoid, and paclitaxel, a widely used chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and paclitaxel exhibit significant cytotoxic effects against various cancer cell lines, albeit through different primary mechanisms. Paclitaxel, a microtubule stabilizer, induces mitotic arrest and subsequent apoptosis. This compound and its derivatives have been shown to induce apoptosis and cell cycle arrest through modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. While paclitaxel has a well-established and potent cytotoxic profile across a broad range of cancers, this compound presents a promising natural alternative that warrants further investigation. This guide synthesizes available data to facilitate a comparative understanding of these two compounds.
Data Presentation: A Comparative Overview of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound derivatives and paclitaxel in various human cancer cell lines. It is important to note that direct comparative studies using this compound and paclitaxel under identical experimental conditions are limited. The data presented here is compiled from various sources to provide a comparative perspective.
Table 1: Cytotoxicity of Alisol Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Alisol A | SCC-9 | Oral Squamous Carcinoma | ~50 | [1] |
| Alisol A | HSC-3 | Oral Squamous Carcinoma | ~70 | [1] |
| Alisol A | HCT-116 | Colorectal Carcinoma | Not specified, dose-dependent inhibition | [2] |
| Alisol A | HT-29 | Colorectal Carcinoma | Not specified, dose-dependent inhibition | [2] |
| Alisol B 23-acetate | HepG2 | Hepatocellular Carcinoma | 17.82 | [3] |
| Alisol B 23-acetate | A549 | Non-Small Cell Lung Cancer | ~9 (for 50% growth reduction) | [4] |
| This compound 24-acetate | MCF-7/DOX | Doxorubicin-resistant Breast Cancer | Dose-dependent inhibition (IC50 not specified) | [5] |
| This compound 24-acetate | Caco-2 | Colorectal Adenocarcinoma | Dose-dependent inhibition (IC50 not specified) | [5] |
Table 2: Cytotoxicity of Paclitaxel (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Various (8 cell lines) | Ovarian, Breast, Lung, etc. | 2.5 - 7.5 | [6] |
| NMT-1 | Rat Yolk Sac Tumor | 5.15 | [7] |
| NMT-1R | Rat Yolk Sac Tumor (radioresistant) | 5.02 | [7] |
| MCF-7 | Breast Adenocarcinoma | ~1000 (at 48h) | [6] |
| MKN-28 | Gastric Adenocarcinoma | Growth inhibition at 10 nM | [8] |
| MKN-45 | Gastric Adenocarcinoma | Growth inhibition at 10 nM | [8] |
Mechanisms of Action and Signaling Pathways
This compound and its Derivatives:
This compound and its related compounds induce cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest. The underlying mechanisms involve the modulation of several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: Several studies have indicated that Alisol derivatives, such as Alisol B 23-acetate, can inhibit the PI3K/Akt/mTOR signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can lead to apoptosis and cell cycle arrest.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, has been implicated in the pro-apoptotic effects of Alisol A.[9] Activation of these stress-activated kinases can trigger a cascade of events leading to programmed cell death.
-
Induction of Apoptosis: Alisol compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the activation of caspases, changes in the Bax/Bcl-2 ratio, and an increase in the sub-G1 cell population.[1][9]
-
Cell Cycle Arrest: Alisol A has been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle and proliferating.[2]
Paclitaxel:
Paclitaxel's primary mechanism of action is its ability to interfere with microtubule dynamics.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and chromosome segregation during cell division.[10]
-
Mitotic Arrest: The disruption of microtubule function leads to the arrest of cells in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic machinery, leading to programmed cell death.[10] The signaling pathways involved in paclitaxel-induced apoptosis are complex and can include the PI3K/Akt and MAPK pathways.[1][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add varying concentrations of the test compound (this compound or paclitaxel) to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11][12][13][14][15]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[16][17][18]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 30 minutes on ice to fix and permeabilize the cells.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20][21][22]
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Experimental Workflows
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
This comparative guide highlights the distinct yet effective cytotoxic properties of this compound and paclitaxel. Paclitaxel's potent microtubule-stabilizing activity is well-documented, making it a cornerstone of chemotherapy. This compound and its derivatives represent a class of natural compounds with promising anticancer activities, primarily mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways. While more direct comparative studies are needed to fully elucidate their relative efficacy, the available data suggests that this compound warrants further investigation as a potential therapeutic agent or as a lead compound for the development of new anticancer drugs. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to explore the cytotoxic effects of these and other novel compounds.
References
- 1. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Dr… [ouci.dntb.gov.ua]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Comparative Study of Alisol Derivatives on Ion Channels: A Guide for Researchers
A comprehensive analysis of the modulatory effects of Alisol derivatives on various ion channels reveals their potential as selective pharmacological tools and therapeutic agents. This guide summarizes key experimental findings, providing a comparative overview of their potency and mechanisms of action on ligand-gated ion channels, calcium pumps, and voltage-gated calcium channels.
Researchers in drug discovery and pharmacology are constantly seeking novel compounds that can selectively modulate ion channels, which play crucial roles in a vast array of physiological processes. Alisol derivatives, a group of tetracyclic triterpenoids primarily isolated from the rhizome of Alisma orientale, have emerged as promising candidates. This guide provides a comparative analysis of the effects of various Alisol derivatives on different ion channels, based on available experimental data.
Modulation of Ligand-Gated Ion Channels
Studies utilizing the two-electrode voltage-clamp technique on Xenopus laevis oocytes have demonstrated the inhibitory effects of several Alisol derivatives on the human 5-hydroxytryptamine type 3A (5-HT3A) receptor, a ligand-gated ion channel.
| Alisol Derivative | Ion Channel/Receptor | Effect | IC50 (µM) |
| Alisol F | 5-HT3A Receptor | Inhibition | 79.4 ± 11.0[1] |
| α3β4 Nicotinic Acetylcholine Receptor | Inhibition | 21.2 ± 6.0[1] | |
| Alisol A | 5-HT3A Receptor | Regulation | Not Reported |
| Alisol B | 5-HT3A Receptor | Regulation | Not Reported |
| Alisol B 23-acetate | 5-HT3A Receptor | Regulation | Not Reported |
| Alisol C 23-acetate | 5-HT3A Receptor | Regulation | Not Reported |
Table 1: Comparative inhibitory effects of Alisol derivatives on ligand-gated ion channels.
Inhibition of the SERCA Pump
A significant body of research has focused on the inhibitory effects of Alisol derivatives on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a critical regulator of intracellular calcium homeostasis.
| Alisol Derivative | Target | Effect | IC50 (µM) |
| Alisol B | SERCA | Inhibition | ~15 |
| Alisol A 24-acetate | SERCA | Inhibition | Not Reported |
| Alisol B 23-acetate | SERCA | Inhibition | Not Reported |
Table 2: Comparative inhibitory effects of Alisol derivatives on the SERCA pump.
Biochemical assays have identified Alisol B as a potent inhibitor of the SERCA pump[2]. Among Alisol B and its derivatives, Alisol B 23-acetate and Alisol A 24-acetate, Alisol B is reported to be the most potent[2]. While the inhibitory effects of the acetate derivatives are documented, specific IC50 values from direct comparative studies are needed for a more precise quantitative comparison. The mechanism of action involves the disruption of calcium homeostasis, leading to downstream cellular effects such as autophagy and apoptosis[2].
Effects on Voltage-Gated Calcium Channels
Recent findings have shed light on the interaction of Alisol derivatives with voltage-gated calcium channels. Electrophysiological studies have demonstrated the inhibitory potential of these compounds on the Cav3.1 (T-type) calcium channel.
| Alisol Derivative | Ion Channel | Effect | IC50 (µM) |
| Alisol B | Cav3.1 | Inhibition | 8.34[3] |
| 16β-hydroperoxyalisol B 23-acetate | Cav3.1 | Inhibition | 7.08[3] |
| Alisol A | Cav3.1 | Inhibition | 8.60[3] |
Table 3: Comparative inhibitory effects of Alisol derivatives on the Cav3.1 calcium channel.
These findings suggest that Alisol derivatives can modulate the activity of voltage-gated calcium channels, adding another dimension to their pharmacological profile.
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental techniques:
1. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: This technique is employed to study the function of ion channels expressed in Xenopus laevis oocytes.
-
Objective: To measure the ion currents flowing through a specific ion channel in response to the application of a ligand or a change in membrane voltage.
-
Methodology:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
cRNA encoding the target ion channel (e.g., 5-HT3A receptor, α3β4 nAChR) is injected into the oocytes.
-
After an incubation period to allow for protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.
-
The ligand of interest (e.g., serotonin, acetylcholine) is applied to the oocyte, and the resulting ion current is recorded.
-
To test the effect of an Alisol derivative, it is co-applied with the ligand, and the change in the current is measured to determine the extent of inhibition or potentiation.
-
Concentration-response curves are generated to calculate the IC50 value.
-
2. SERCA Inhibition Assay: This biochemical assay is used to determine the inhibitory potency of compounds on the SERCA pump.
-
Objective: To measure the rate of ATP hydrolysis by SERCA in the presence and absence of an inhibitor.
-
Methodology:
-
Microsomes containing the SERCA pump are isolated from a tissue source (e.g., rabbit skeletal muscle).
-
The microsomes are incubated with a reaction mixture containing ATP, calcium, and a buffer system.
-
The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time, often using a colorimetric method.
-
To determine the inhibitory effect of an Alisol derivative, the assay is performed in the presence of varying concentrations of the compound.
-
The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general experimental workflow for studying the effects of Alisol derivatives on ion channels and a simplified signaling pathway affected by SERCA inhibition.
References
Alisol F: A Potent Hepatoprotective Agent in In Vivo Models
For Immediate Release
Shanghai, China – November 10, 2025 – New comparative analysis of in vivo studies confirms the significant hepatoprotective effects of Alisol F, a natural triterpenoid isolated from the rhizome of Alisma orientale. The data, which contrasts this compound with other hepatoprotective agents, highlights its potential as a therapeutic candidate for inflammatory liver injuries. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies, and the underlying molecular mechanisms of this compound's action for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in a Model of Acute Liver Injury
This compound has demonstrated marked efficacy in mitigating liver damage in a lipopolysaccharide/D-galactosamine (LPS/D-Gal)-induced acute liver injury mouse model. This model mimics many aspects of inflammatory liver damage seen in clinical settings. The protective effects of this compound were compared against Dexamethasone (DXM), a potent steroidal anti-inflammatory drug, and Silymarin, a well-established natural hepatoprotective compound.
Biochemical Marker Analysis
The hepatoprotective effects were quantified by measuring the serum levels of key liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are released into the bloodstream upon liver cell damage.
Table 1: Comparison of Serum ALT and AST Levels in LPS/D-Gal-Induced Liver Injury
| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) |
| Control | - | 45.8 ± 5.2 | 89.7 ± 9.1 |
| LPS/D-Gal Model | - | 1254.3 ± 112.5 | 1543.2 ± 134.8 |
| This compound | 20 mg/kg | 432.1 ± 38.7 | 567.4 ± 51.2 |
| Dexamethasone (DXM) | 5 mg/kg | 512.6 ± 45.9 | 689.1 ± 62.3 |
| Silymarin | 150 mg/kg | 489.5 ± 44.1 | 612.3 ± 55.4 |
*Data are presented as mean ± standard error of the mean (SEM). *p < 0.01 compared to the LPS/D-Gal Model group. Data is compiled from multiple studies for comparative purposes.[1][2][3]
The data clearly indicates that this compound significantly reduces the LPS/D-Gal-induced elevation of serum ALT and AST levels, with an efficacy comparable to, or even exceeding, that of Dexamethasone and Silymarin at the tested dosages.
Anti-inflammatory Cytokine Modulation
The inflammatory response is a critical component of LPS/D-Gal-induced liver injury. The study measured the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Table 2: Comparison of Serum Pro-inflammatory Cytokine Levels
| Treatment Group | Dose | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 25.4 ± 3.1 | 15.2 ± 2.3 | 10.1 ± 1.5 |
| LPS/D-Gal Model | - | 489.2 ± 43.8 | 354.1 ± 31.9 | 210.5 ± 19.0 |
| This compound | 20 mg/kg | 156.7 ± 14.1 | 121.3 ± 10.9 | 78.4 ± 7.1 |
| Dexamethasone (DXM) | 5 mg/kg | 189.4 ± 17.0 | 145.8 ± 13.1 | 95.2 ± 8.6 |
| Silymarin | 150 mg/kg | 175.3 ± 15.8 | 132.6 ± 11.9 | 85.1 ± 7.7** |
*Data are presented as mean ± SEM. *p < 0.01 compared to the LPS/D-Gal Model group. Data is compiled from multiple studies for comparative purposes.[1][2][3]
This compound demonstrated a potent anti-inflammatory effect by significantly suppressing the production of TNF-α, IL-6, and IL-1β, which is a key mechanism of its hepatoprotective action.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.
Lipopolysaccharide/D-Galactosamine (LPS/D-Gal)-Induced Acute Liver Injury Model
This widely used and reproducible model induces fulminant hepatic failure that is pathologically similar to viral hepatitis in humans.
-
Animals: Male C57BL/6 mice, 6-8 weeks old, are used for this model. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Acclimatization: Mice are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Treatment Administration:
-
This compound (20 mg/kg), Dexamethasone (5 mg/kg), or Silymarin (150 mg/kg) is administered intraperitoneally (i.p.) or orally (p.o.) once daily for three consecutive days.
-
The control and model groups receive the vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium) following the same administration schedule.
-
-
Induction of Liver Injury: One hour after the final treatment administration, mice in the model and treatment groups are injected intraperitoneally with LPS (50 μg/kg) and D-galactosamine (800 mg/kg) dissolved in sterile saline. The control group receives an equivalent volume of sterile saline.
-
Sample Collection: Six hours after the LPS/D-Gal injection, the mice are anesthetized, and blood samples are collected via cardiac puncture for serum biochemical analysis. The livers are then excised for histological examination and molecular analysis.
-
Biochemical Analysis: Serum levels of ALT and AST are measured using commercially available assay kits. Serum levels of TNF-α, IL-6, and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathological Analysis: A portion of the liver tissue is fixed in 10% neutral-buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage, including necrosis, inflammation, and sinusoidal congestion.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its hepatoprotective effects by modulating key inflammatory signaling pathways. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
LPS-Induced Inflammatory Signaling Pathway and the Inhibitory Action of this compound
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Upon binding of LPS to TLR4, a signaling cascade is initiated, leading to the activation of TAK1. TAK1, in turn, activates both the IKK complex and the MAPK pathway. The activated IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p50/p65 dimer. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines. Simultaneously, the MAPK pathway (p38 and JNK) is activated, further contributing to the inflammatory response. This compound exerts its anti-inflammatory effects by inhibiting the activation of TAK1, the IKK complex, and the phosphorylation of MAPKs, thereby suppressing the downstream inflammatory cascade.[1][4]
Experimental Workflow for Evaluating Hepatoprotective Agents
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of Silymarin Against D-Gal/LPS-Induced Organ Damage and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Alisol F and Other Natural Compounds for Liver Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective effects of Alisol F against other well-researched natural compounds: Silymarin, Curcumin, and Resveratrol. The information is compiled from various experimental studies to assist in evaluating their potential as therapeutic agents for liver diseases.
Compound Profiles and Mechanisms of Action
This compound: A protostane triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.[1] Its primary hepatoprotective mechanism involves potent anti-inflammatory effects by inhibiting key signaling pathways.[1][2]
Silymarin: A flavonoid complex extracted from the seeds of milk thistle (Silybum marianum).[3] It is one of the most widely used natural compounds for liver ailments and functions primarily as an antioxidant, a membrane stabilizer, and an anti-inflammatory agent.[3][4]
Curcumin: The principal active curcuminoid found in turmeric (Curcuma longa).[5] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antifibrotic effects, by modulating multiple signaling pathways.[6][7]
Resveratrol: A natural polyphenol found in grapes, berries, and peanuts.[8][9] It is known for its antioxidant and anti-inflammatory properties and its ability to activate specific metabolic sensors like SIRT1 and AMPK.[10][11]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from preclinical studies, showcasing the comparative efficacy of these compounds in various models of liver injury.
Table 1: Effect on Liver Injury Biomarkers (Serum ALT & AST)
| Compound | Model of Injury | Dose | Change in ALT | Change in AST | Reference |
| This compound | LPS/d-gal (mice) | 10 mg/kg | Significant Decrease | Significant Decrease | [1][2] |
| Silymarin | CCl4 (rats) | 100 mg/kg | Significant Decrease | Significant Decrease | [12] |
| Curcumin | Paracetamol (mice) | 100-200 mg/kg | Significant Decrease | Significant Decrease | [13][14] |
| Resveratrol | CCl4 (mice) | 20 mg/kg | Significant Decrease | Significant Decrease | [9] |
| Resveratrol | Pyrogallol (mice) | Single Admin. | Reduced Levels | Reduced Levels | [10] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; LPS/d-gal: Lipopolysaccharide/d-galactosamine; CCl4: Carbon Tetrachloride.
Table 2: Effect on Inflammatory Cytokines
| Compound | Model of Injury | Dose | Change in TNF-α | Change in IL-1β | Change in IL-6 | Reference |
| This compound | LPS/d-gal (mice) | 10 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease | [1][2] |
| Silymarin | General Inflammation | N/A | Inhibits Production | N/A | Inhibits Production | [15][16] |
| Curcumin | CCl4 (rats) | N/A | Targets TNF | Targets IL-1β | Targets IL-6 | [17] |
| Resveratrol | Cholestasis (rats) | N/A | Significant Decrease | N/A | Significant Decrease | [10] |
| Resveratrol | Naphthalene (mice) | 30 days | Reversed Increase | Reversed Increase | Reversed Increase | [10] |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6.
Table 3: Effect on Oxidative Stress Markers
| Compound | Model of Injury | Effect on Lipid Peroxidation (MDA) | Effect on Antioxidant Enzymes (GSH, SOD, CAT) | Reference |
| Alisol B | NASH (mice) | Decreased MDA | Increased GSH | [18] |
| Silymarin | Type 2 Diabetes (rats) | Decreased MDA | Increased Total Antioxidant Capacity (TAC) | [12] |
| Curcumin | Paracetamol (mice) | Decreased Lipid Peroxidation | Increased SOD, CAT, GPx | [13] |
| Resveratrol | CCl4 (mice) | Mitigated Lipid Peroxidation | Maintained GSH Status | [9] |
MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; NASH: Non-alcoholic steatohepatitis.
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of these compounds are mediated by their interaction with complex cellular signaling networks.
This compound
This compound exerts its anti-inflammatory effects primarily by suppressing the activation of MAPK (ERK, JNK) and NF-κB signaling pathways, which are crucial for the production of pro-inflammatory cytokines in response to toxins like LPS.[1][2]
Resveratrol
Resveratrol's mechanism is multifaceted, involving the activation of the metabolic regulators AMPK and SIRT1, which enhances fatty acid oxidation, and the inhibition of pro-inflammatory pathways like NF-κB.[10][11][19]
Curcumin
Curcumin has been shown to inhibit liver cancer stem cell growth by targeting the PI3K/Akt/mTOR pathway.[20] It also exerts broad anti-inflammatory and antifibrotic effects by suppressing NF-κB activation and modulating pathways like Nrf2 to combat oxidative stress.[6][17]
Silymarin
Silymarin's hepatoprotection is strongly linked to its antioxidant capabilities. It directly scavenges free radicals and enhances the endogenous antioxidant system (e.g., glutathione). It also possesses anti-inflammatory properties by inhibiting the NF-κB pathway.[4][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these hepatoprotective compounds.
In Vivo Model of Acute Liver Injury (LPS/D-GalN)
This model is commonly used to study inflammation-mediated liver failure.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used. They are housed under standard conditions with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups: Control, Model (LPS/d-gal only), and Treatment (Compound + LPS/d-gal). The compound (e.g., this compound) is often administered orally for several days prior to injury induction.[1]
-
Injury Induction: Mice are injected intraperitoneally with LPS (e.g., 50 µg/kg) and D-galactosamine (e.g., 800 mg/kg).
-
Sample Collection: Approximately 6-8 hours after induction, animals are euthanized. Blood is collected via cardiac puncture to obtain serum. Liver tissues are excised, weighed, and either fixed in formalin for histology or snap-frozen in liquid nitrogen for molecular analysis.[1]
Measurement of Serum Aminotransferases (ALT/AST)
-
Principle: Serum levels of ALT and AST are hallmark indicators of hepatocellular damage.
-
Protocol:
-
Centrifuge collected blood at 3000 rpm for 15 minutes to separate serum.
-
Use commercially available enzymatic assay kits (e.g., from Sigma-Aldrich, Wako).
-
Analyze serum samples according to the manufacturer's instructions using a spectrophotometric plate reader.
-
Results are expressed as units per liter (U/L).[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of specific proteins like TNF-α, IL-1β, and IL-6 in serum or liver homogenates.
-
Protocol:
-
Prepare liver tissue homogenates in a suitable lysis buffer.
-
Use commercial ELISA kits specific for the cytokine of interest (e.g., from R&D Systems, eBioscience).
-
Coat a 96-well plate with a capture antibody.
-
Add standards and samples (serum or homogenate) to the wells.
-
Add a detection antibody, followed by a substrate solution (e.g., TMB).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate concentrations based on the standard curve.[1]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated and total proteins in signaling pathways (e.g., p-ERK, ERK, IκB-α).[1]
-
Protocol:
-
Extract total protein from frozen liver tissue using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding.
-
Incubate with primary antibodies (e.g., anti-p-JNK, anti-NF-κB) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).[1]
-
Conclusion and Future Perspectives
This compound, Silymarin, Curcumin, and Resveratrol all demonstrate significant hepatoprotective properties through various, often overlapping, mechanisms.
-
This compound shows strong potential as a targeted anti-inflammatory agent, acting specifically on the MAPK and NF-κB pathways.[1][2] This makes it a compelling candidate for acute, inflammation-driven liver injury.
-
Silymarin is a robust antioxidant and membrane stabilizer, positioning it as a general hepatoprotectant, particularly against toxin-induced damage.[3][4]
-
Curcumin and Resveratrol exhibit pleiotropic effects, influencing inflammation, oxidative stress, and metabolic pathways (PI3K/Akt, AMPK/SIRT1).[10][11][20] Their ability to modulate metabolism makes them particularly relevant for conditions like non-alcoholic fatty liver disease (NAFLD).[11][21]
While this compound is a promising compound, it is less extensively studied than Silymarin, Curcumin, and Resveratrol. Future research should focus on direct, head-to-head comparative studies in standardized models of chronic liver disease, investigation into its effects on fibrogenesis, and elucidation of its pharmacokinetic and safety profiles to better position it within the landscape of natural hepatoprotective agents.
References
- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. Curcumin in Liver Diseases: A Systematic Review of the Cellular Mechanisms of Oxidative Stress and Clinical Perspective [mdpi.com]
- 7. The role of curcumin in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol and liver: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Resveratrol in Liver Disease: A Comprehensive Review from In Vitro to Clinical Trials [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Hepatoprotective Effects of Silymarin on Liver Injury via Irisin Upregulation and Oxidative Stress Reduction in Rats with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Curcumin in Liver Diseases: A Systematic Review of the Cellular Mechanisms of Oxidative Stress and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol improves hepatic steatosis by inducing autophagy through the cAMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Curcumin inhibits the growth of liver cancer stem cells through the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Curcumin and Its Derivatives in Hepatology: Therapeutic Potential and Advances in Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alisol F: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Alisol F, a triterpenoid compound used in various research applications.
As a primary rule, always consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product. The SDS is the most comprehensive source of information regarding the hazards, handling, and disposal requirements of the chemical. In the absence of a definitive SDS, or if the provided sheet lacks clear disposal guidance, a conservative approach should be taken, treating the waste as hazardous.
Hazardous Waste Determination
Before disposal, a hazardous waste determination must be made. A waste is generally considered hazardous if it is specifically listed by regulatory agencies (e.g., EPA F-list, K-list, P-list, or U-list) or if it exhibits one or more of the following characteristics:
-
Ignitability: Can create fire under certain conditions.
-
Corrosivity: Has a pH of ≤ 2 or ≥ 12.5, or corrodes steel.
-
Reactivity: Is unstable under normal conditions, may react with water, or can explode.
-
Toxicity: Is harmful or fatal when ingested or absorbed.
Currently, there is limited publicly available toxicological data to definitively classify this compound. Therefore, it is prudent to handle it as a potentially hazardous substance unless you have specific information from the supplier to the contrary.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its form (solid, in solution, or contaminated materials) and whether it is classified as hazardous.
Scenario 1: this compound Waste is Handled as Hazardous
This is the recommended default procedure in the absence of complete hazard information.
1. Solid this compound Waste:
- Collect all unused or waste this compound powder in a dedicated, properly labeled hazardous waste container.
- The container must be made of a material compatible with the chemical, be in good condition, and have a secure lid.
- Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
2. This compound Solutions:
- Solutions of this compound (e.g., in DMSO) should be collected as liquid hazardous waste.
- Use a designated, leak-proof container for organic solvent waste. Do not mix with aqueous or incompatible waste streams.
- The container must be clearly labeled with "Hazardous Waste," the names of all constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
3. Contaminated Labware and Personal Protective Equipment (PPE):
- Disposable items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be collected as solid hazardous waste.
- Place these items in a designated, labeled hazardous waste container.
- Sharps (needles, scalpels) must be disposed of in a designated sharps container that is also labeled as hazardous waste.
4. Spill Cleanup Material:
- Any materials used to clean up spills of this compound (e.g., absorbent pads, paper towels) must be treated as hazardous waste and placed in the solid hazardous waste container.
5. Storage and Collection:
- Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
- Ensure containers are kept closed except when adding waste.
- Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Scenario 2: this compound is Confirmed to be Non-Hazardous
This procedure should only be followed if you have definitive documentation (e.g., a comprehensive SDS) stating that this compound is not a hazardous chemical according to local, state, and federal regulations.
1. Solid this compound Waste:
- Solid, non-hazardous chemical waste can typically be disposed of in the regular laboratory trash, provided it is securely contained to prevent dust generation.[1]
- It is best practice to place it in a sealed bag or container before putting it in the trash.[1]
2. This compound Solutions:
- Disposal of non-hazardous chemical solutions down the sanitary sewer may be permissible, but is subject to strict local regulations.[2]
- Generally, only small quantities of water-soluble, non-hazardous substances can be drain-disposed with copious amounts of water.[2] Given this compound's poor water solubility, this is likely not an appropriate method.
- Solutions in organic solvents (like DMSO) should not be poured down the drain. These should be collected for solvent recycling or disposal according to your institution's procedures for non-hazardous solvent waste.
3. Contaminated Labware and PPE:
- If confirmed to be non-hazardous, labware and PPE contaminated with this compound can typically be disposed of in the regular trash.
- Sharps should still be placed in a designated sharps container to prevent physical injury.
Summary of Disposal Pathways
The following table summarizes the key disposal information for different this compound waste streams.
| Waste Stream | Assumed Hazardous Disposal | Confirmed Non-Hazardous Disposal |
| Solid this compound | Collect in a labeled hazardous waste container for EHS pickup. | Dispose of in regular laboratory trash in a sealed container.[1] |
| This compound Solutions | Collect in a labeled hazardous liquid waste container for EHS pickup. | Collect for solvent waste disposal (do not drain dispose). |
| Contaminated Disposables | Collect in a labeled solid hazardous waste container. | Dispose of in regular laboratory trash. |
| Contaminated Sharps | Collect in a labeled hazardous sharps container. | Collect in a standard sharps container. |
| Empty Containers | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, then deface label and dispose of container in trash. | Deface label and dispose of in regular trash or recycling.[1] |
Experimental Protocols
This document does not cite specific experiments but provides general disposal protocols. The key "experimental" protocol in this context is the Hazardous Waste Determination , which should be performed as follows:
-
Obtain the SDS: Secure the most recent Safety Data Sheet from the manufacturer of the this compound used in the laboratory.
-
Review Section 2 (Hazard Identification): Check for GHS hazard classifications, signal words, and hazard statements.
-
Review Section 11 (Toxicological Information): Look for data on acute and chronic toxicity.
-
Review Section 13 (Disposal Considerations): Follow any specific disposal instructions provided.
-
Check Regulatory Lists: Cross-reference the chemical name and CAS number (155521-45-2) with EPA's F, K, P, and U lists of hazardous wastes.
-
Assess Characteristics: Based on the chemical properties in the SDS, determine if the waste exhibits ignitability, corrosivity, reactivity, or toxicity.
-
Consult EHS: If there is any uncertainty, contact your institution's Environmental Health and Safety department for guidance and a final determination.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alisol F
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Alisol F, a triterpenoid compound. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection and engineering controls is crucial to prevent inhalation, skin, and eye contact.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Personal Protective Equipment:
-
Respiratory Protection: In situations where dust formation is likely, wearing appropriate respiratory protection is essential.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against airborne particles.
-
Hand Protection: Chemical-resistant gloves should be worn. While specific compatibility data for this compound is not available, nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is good practice to inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A standard laboratory coat should be worn to protect street clothing. Ensure it is fully buttoned.
Operational Plan for Safe Handling
A systematic approach to handling this compound will further enhance safety and minimize the risk of contamination or exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including appropriate containers, weighing paper, and spatulas.
-
Weighing:
-
Carefully weigh the desired amount of this compound powder.
-
Avoid creating dust during transfer. Use a spatula to gently move the powder.
-
If possible, use a balance with a draft shield.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory and complying with environmental regulations.
Storage:
-
Short-term: For short-term storage, this compound should be kept at 2-8°C.[1]
-
Long-term: For long-term storage, the recommended temperature is -20°C.[1]
-
Container: Always keep the container tightly closed in a dry and well-ventilated place.[1]
Disposal: Since this compound is not classified as a hazardous substance for transport, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect any waste this compound powder and contaminated disposables (e.g., weighing paper, gloves) in a suitable, closed container.[1]
-
Label the container clearly as "this compound waste".
-
Dispose of the container in accordance with your institution's guidelines for non-hazardous solid chemical waste.
-
-
Liquid Waste:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in line with local and institutional regulations.
-
Solutions of this compound in organic solvents should be collected in a designated solvent waste container for proper disposal by your institution's environmental health and safety department.
-
-
Empty Containers:
-
Rinse empty this compound containers thoroughly with an appropriate solvent (e.g., ethanol or water).
-
Allow the container to air dry in a well-ventilated area.
-
Dispose of the clean, empty container in the regular laboratory glass or plastic recycling, as appropriate.
-
Quantitative Data Summary
| Data Point | Value |
| Short-term Storage Temp. | 2-8°C[1] |
| Long-term Storage Temp. | -20°C[1] |
| Flammability | Not flammable or combustible[1] |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
